2,6-Dichloro-3H-pyrimidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXOAKRQJOOIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396205 | |
| Record name | 2,6-Dichloro-3H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120977-94-8 | |
| Record name | 2,6-Dichloro-3H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-3H-pyrimidin-4-one: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloro-3H-pyrimidin-4-one (CAS No. 120977-94-8), a pivotal heterocyclic building block in modern medicinal chemistry. The document delves into its fundamental physicochemical properties, outlines established synthetic methodologies, and explores its versatile reactivity, with a particular focus on nucleophilic aromatic substitution. The guide highlights its strategic importance in the development of targeted therapeutics, including kinase inhibitors, by presenting logical workflows and citing key examples from the scientific literature. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this compound.
Core Compound Identity and Physicochemical Properties
This compound is a chlorinated pyrimidine derivative that serves as a highly functionalized scaffold for organic synthesis. Its structure features two reactive chlorine atoms, which are amenable to selective substitution, making it an invaluable precursor for a diverse range of more complex heterocyclic systems.
The compound is identified by the CAS Number: 120977-94-8 .[1][2][3][4] It is also known by several synonyms, including 2,6-dichloro-4-pyrimidinol and 2,6-dichloropyrimidin-4(1H)-one.[2][4]
Structural and Physicochemical Data
The key properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 120977-94-8 | [1][2][3][4] |
| Molecular Formula | C₄H₂Cl₂N₂O | [1][4][5] |
| Molecular Weight | 164.98 g/mol | [1][2][6] |
| IUPAC Name | 2,6-dichloro-1H-pyrimidin-4-one | [1][3] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 174 °C (decomposes) | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| pKa (Predicted) | 4.27 ± 0.50 | [4] |
| LogP (Predicted) | 1.07 - 1.2 | [1][6] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2][4][5] |
Synthesis and Mechanistic Considerations
The synthesis of dichloropyrimidine derivatives is a cornerstone for accessing a wide array of pharmaceutical intermediates. Improved, environmentally conscious methods have been developed to produce these compounds on a large scale.
Synthetic Pathway Overview
A prevalent method for synthesizing dichloropyrimidines involves the chlorination of the corresponding hydroxypyrimidinones.[7] This transformation is typically achieved using reagents like phosphoryl chloride (POCl₃). Research has focused on optimizing these procedures to be high-yielding and scalable, avoiding highly toxic reactants and minimizing solvent use.[7]
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Introduction: The Pyrimidine Core in Modern Medicinal Chemistry
An In-depth Technical Guide: The Chemistry and Application of 2,6-Dichloro-3H-pyrimidin-4-one
The pyrimidine scaffold is a cornerstone of therapeutic drug design, recognized for its prevalence in the nucleobases of DNA and RNA and its remarkable versatility as a pharmacophore.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to serve as a privileged structure for interacting with a wide array of biological targets. Within the vast family of pyrimidine-based building blocks, this compound stands out as a particularly valuable and versatile intermediate. The strategic placement of two reactive chlorine atoms at the C2 and C6 positions, differentiated by the adjacent carbonyl group, provides a platform for sequential and regioselective nucleophilic substitutions.
This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its fundamental structure, synthesis, and reactivity, moving beyond simple protocols to explain the mechanistic rationale behind its use. The objective is to provide a self-validating framework for its application, from synthesis and reaction design to analytical characterization and safe handling, empowering scientists to leverage this potent scaffold in their discovery programs.
Part 1: Molecular Structure and Physicochemical Profile
A foundational understanding of the molecule's structure and properties is critical for its effective use. This compound exists in tautomeric equilibrium with its enol form, 2,6-dichloro-pyrimidin-4-ol, although the keto form is generally predominant in the solid state. This tautomerism can influence its reactivity and spectroscopic characteristics.
Caption: Tautomeric equilibrium of this compound.
The molecule's key physicochemical properties are summarized below, providing essential data for reaction planning and characterization.
| Property | Value | Source |
| CAS Number | 120977-94-8 | [2][3] |
| Molecular Formula | C₄H₂Cl₂N₂O | [2][3] |
| Molecular Weight | 164.98 g/mol | [2][3] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [3] |
| Storage | Inert atmosphere, 2-8°C | [4] |
| InChI Key | PVXOAKRQJOOIQX-UHFFFAOYSA-N | |
| SMILES | O=C1N=C(Cl)NC(Cl)=C1 | [3] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of dichloropyrimidines is a well-established process, typically involving the chlorination of a corresponding pyrimidinediol (hydroxypyrimidine). A robust and scalable approach utilizes phosphoryl chloride (POCl₃), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF).
The causality for using a potent chlorinating agent like POCl₃ lies in the need to convert the relatively unreactive hydroxyl groups of the pyrimidine ring into highly reactive chlorophosphate esters, which are then readily displaced by chloride ions. This two-step process (phosphorylation followed by chlorination) is highly effective for aromatic and heteroaromatic systems.[5]
Sources
An In-Depth Technical Guide to 2,6-Dichloro-3H-pyrimidin-4-one: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical compound 2,6-dichloro-3H-pyrimidin-4-one. We will delve into its fundamental properties, with a core focus on its molecular weight, explore its synthesis and reactivity, and discuss its critical role as a versatile building block in modern medicinal chemistry.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 120977-94-8) is a halogenated pyrimidinone, a class of heterocyclic compounds that are foundational scaffolds in numerous biologically active molecules.[1] The strategic placement of two reactive chlorine atoms and a cyclic amide (lactam) functionality makes it a highly valuable intermediate for constructing more complex molecular architectures.[2][3]
Molecular Weight: A Foundational Parameter
The molecular weight of a compound is a critical parameter that underpins nearly all quantitative aspects of experimental chemistry, from stoichiometric calculations in reaction setups to interpretation of mass spectrometry data.
The molecular formula for this compound is C₄H₂Cl₂N₂O.[4][5] Based on this, its molecular weight is calculated as:
The average molecular weight (often denoted as molecular mass) is calculated using the weighted average of the natural abundances of the constituent isotopes of each element. This value is indispensable for routine laboratory work, such as preparing solutions of a specific molarity or determining mass balances in a chemical reaction.
The monoisotopic mass, on the other hand, is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This value is crucial for high-resolution mass spectrometry (HRMS), where precise mass measurements are used to confirm the elemental composition of a molecule.
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 120977-94-8 | [4][6][7] |
| Molecular Formula | C₄H₂Cl₂N₂O | [4][5][8] |
| Molecular Weight | 164.98 g/mol | [4][6] |
| Monoisotopic Mass | 163.9544181 Da | [5] |
| Physical Form | Solid | [6] |
| Purity | ≥98% (Typical) | [4][6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6][8] |
| XLogP3 | 1.2 | [5] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Synthesis and Chemical Reactivity
The utility of this compound stems from its straightforward synthesis and the differential reactivity of its functional groups.
Synthetic Pathway Overview
While various synthetic routes exist, a common approach involves the cyclization and subsequent chlorination of simpler precursors.[9][10][11] A generalized pathway often starts with a C4 dicarbonyl compound or equivalent which undergoes condensation with a nitrogen source, followed by chlorination to install the reactive chloro groups. The use of phosphoryl chloride (POCl₃) is a common method for chlorination in the synthesis of such heterocyclic compounds.[9][12]
Below is a conceptual workflow for the synthesis of a dichlorinated pyrimidine scaffold.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity and Mechanistic Insights
The key to the versatility of this compound is the presence of two chlorine atoms at positions C2 and C6. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the carbonyl group activates the chlorine atoms towards displacement by nucleophiles.
Often, the chlorine at the C6 position is more reactive than the one at C2, allowing for sequential and regioselective substitutions. This differential reactivity is a powerful tool for medicinal chemists, enabling the stepwise introduction of different functional groups to build molecular diversity.
Applications in Drug Discovery and Medicinal Chemistry
Dichlorinated pyrimidines are privileged scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] They serve as key intermediates in the synthesis of compounds targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][13]
The ability to selectively substitute the chlorine atoms allows for the fine-tuning of a molecule's structure to optimize its binding affinity to biological targets, such as protein kinases, and to improve its pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Caption: Role of this compound as a versatile intermediate.
Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)
The following is a representative, generalized protocol for a sequential SNAr reaction. Note: This protocol must be adapted and optimized for specific nucleophiles and substrates by a qualified chemist.
Objective: To demonstrate the sequential substitution of the chloro groups on the this compound scaffold.
Materials:
-
This compound
-
Nucleophile 1 (e.g., a primary or secondary amine)
-
Nucleophile 2 (e.g., an alcohol or thiol)
-
Aprotic polar solvent (e.g., DMF, NMP, or DMSO)
-
Organic base (e.g., DIPEA or Et₃N)
-
Standard laboratory glassware and purification equipment (e.g., chromatography system)
Procedure:
-
First Substitution (C6 Position): a. In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in the chosen aprotic solvent. b. Add the organic base (1.1-1.5 eq). c. Add Nucleophile 1 (1.0-1.1 eq) dropwise at room temperature. d. Stir the reaction at an appropriate temperature (e.g., 60-100 °C) and monitor its progress using TLC or LC-MS. e. Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent. f. Purify the monosubstituted intermediate product using column chromatography.
-
Second Substitution (C2 Position): a. Dissolve the purified monosubstituted intermediate (1.0 eq) in a suitable solvent. b. Add a stronger base if necessary (e.g., NaH, if using an alcohol as Nucleophile 2). c. Add Nucleophile 2 (1.1-1.5 eq). d. Heat the reaction, potentially at a higher temperature than the first step, and monitor for completion. e. Perform a final workup and purification to isolate the disubstituted product.
Self-Validation and Trustworthiness:
-
Reaction Monitoring: Continuous monitoring by TLC or LC-MS ensures that each substitution step proceeds to completion and allows for optimization of reaction times and temperatures.
-
Characterization: The structure and purity of the intermediate and final products must be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The HRMS data, in particular, will validate the elemental composition, directly leveraging the compound's precise monoisotopic mass.
Safety and Handling
This compound is a chemical reagent and must be handled with appropriate care in a laboratory setting.[14]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6][8]
-
Precautions: Handle in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid formation of dust and aerosols.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][14]
Conclusion
This compound is a cornerstone intermediate in synthetic and medicinal chemistry. Its precise molecular weight of 164.98 g/mol is a fundamental constant for all quantitative work, while its chemical architecture offers a robust and flexible platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential in the pursuit of novel therapeutics and other advanced chemical applications.
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An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3H-pyrimidin-4-one
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the predominant synthesis pathway for 2,6-Dichloro-3H-pyrimidin-4-one. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.
Strategic Overview: A Two-Stage Pathway to the Target Scaffold
This compound, also known by its tautomeric name 2,6-dichloro-4-hydroxypyrimidine, is a highly valuable heterocyclic building block.[1] Its utility stems from the differential reactivity of its two chlorine atoms and the hydroxyl group, making it a versatile precursor for the synthesis of a wide array of substituted pyrimidines used in the pharmaceutical and agrochemical industries.[2]
The most reliable and industrially prevalent synthesis is not a direct construction of the final molecule but rather a strategic, two-stage approach. This methodology begins with the readily available and inexpensive starting material, barbituric acid.[3]
-
Stage 1: The exhaustive chlorination of barbituric acid to form the key intermediate, 2,4,6-trichloropyrimidine.
-
Stage 2: The selective and controlled hydrolysis of 2,4,6-trichloropyrimidine to yield the desired this compound.
This approach is favored due to its efficiency and the high purity of the intermediate and final products that can be achieved through well-established procedures.
Caption: Overall two-stage synthesis pathway.
Stage 1: Synthesis of 2,4,6-Trichloropyrimidine
The conversion of barbituric acid into 2,4,6-trichloropyrimidine is a foundational reaction in pyrimidine chemistry. It transforms the stable, aromatic-like tri-oxo tautomer of barbituric acid into a highly reactive tri-chloro derivative.
Mechanistic Insight
The reaction proceeds via the chlorination of barbituric acid's keto groups using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[4] The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline or triethylamine, or N-methylpyrrolidone.[4][5][6] The catalyst plays a crucial role in activating the phosphorus oxychloride, forming a more reactive Vilsmeier-Haack type reagent, which facilitates the substitution of the hydroxyl groups (from the enol tautomer of barbituric acid) with chlorine atoms. To drive the reaction to completion and chlorinate all three positions, a combination of chlorinating agents, such as phosphorus pentachloride (PCl₅) or reactants that form it in situ (phosphorus trichloride and chlorine gas), is often employed alongside POCl₃.[5][7]
Experimental Protocol
This protocol is a robust method adapted from established industrial processes, designed for high yield and purity.[5]
Materials:
-
Barbituric Acid
-
Phosphorus Oxychloride (POCl₃)
-
Triethylamine (or other suitable catalyst)
-
Phosphorus Trichloride (PCl₃)
-
Chlorine (Cl₂) gas
Procedure:
-
Reaction Setup: In a reaction flask equipped with a reflux condenser, mechanical stirrer, and gas inlet tube, charge phosphorus oxychloride (approx. 5-6 molar equivalents relative to barbituric acid). Phosphorus oxychloride often serves as both the reagent and the solvent.[7]
-
Addition of Reactants: To the stirred POCl₃, add barbituric acid (1 molar equivalent) and the catalyst, for example, triethylamine (a small catalytic amount, e.g., ~0.02 molar equivalents).
-
Initial Heating: Heat the mixture to approximately 75 ± 5 °C.[5] At this temperature, introduce hydrogen chloride gas, which can help in the initial stages of the reaction.
-
Secondary Chlorination: Add phosphorus trichloride (approx. 3 molar equivalents) to the mixture, followed by the slow introduction of chlorine gas (approx. 3 molar equivalents).[5] The in situ formation of PCl₅ provides the strong chlorinating power needed for complete conversion.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until monitoring (e.g., by GC or TLC) indicates the consumption of starting material.
-
Workup and Isolation: Upon completion, cool the reaction mixture. Remove the excess phosphorus trichloride and phosphorus oxychloride by distillation under reduced pressure.[4][7] The crude 2,4,6-trichloropyrimidine can then be purified by vacuum distillation to yield a colorless to pale yellow liquid or crystalline solid.[2]
Data Summary: Stage 1
| Reagent/Parameter | Molar Ratio (to Barbituric Acid) | Typical Conditions | Role | Typical Yield (%) | Reference(s) |
| Barbituric Acid | 1.0 | Starting Material | Substrate | N/A | [4][5] |
| Phosphorus Oxychloride (POCl₃) | 5.0 - 6.0 | Reflux (serves as solvent) | Primary Chlorinating Agent & Solvent | N/A | [7] |
| PCl₃ / Cl₂ (for PCl₅) | ~3.0 / ~3.0 | Added at 70-80°C | Secondary, more potent chlorinating agent | N/A | [5] |
| Catalyst (e.g., Triethylamine) | ~0.02 | Added at the start | Activates POCl₃, enhances reaction rate | N/A | [5] |
| Product | 2,4,6-Trichloropyrimidine | 85 - 95 | [7][8] |
Stage 2: Selective Hydrolysis to this compound
This stage is the most critical for obtaining the target molecule. It relies on the inherent differences in reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is significantly more susceptible to nucleophilic substitution than those at the C2 and C6 positions.
Mechanistic Insight
The enhanced reactivity at the C4 (and C6) position compared to the C2 position is due to the electron-withdrawing effect of the adjacent ring nitrogen atoms, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr). The hydrolysis is typically performed under controlled conditions using water or a dilute base. Using harsh conditions (e.g., high temperature or concentrated base) would lead to the undesirable substitution of the other chlorine atoms.
Experimental Protocol
The following is a generalized protocol for the selective hydrolysis. Precise control over temperature and stoichiometry is paramount.
Materials:
-
2,4,6-Trichloropyrimidine
-
Water
-
Sodium Hydroxide (NaOH) solution (optional, for pH control)
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Reaction Setup: In a reaction flask with a stirrer and temperature control, add 2,4,6-trichloropyrimidine.
-
Hydrolysis: Slowly add a controlled amount of water to the reaction mixture. The reaction can be performed at a slightly elevated temperature (e.g., 75-80°C) to increase the rate, as seen in analogous hydrolyses of tetrachloropyrimidines.[3]
-
pH Control (if necessary): If a base is used to facilitate the reaction, maintain the pH in a weakly basic or neutral range to avoid over-reaction.
-
Monitoring: The progress of the reaction should be carefully monitored by HPLC or GC to maximize the yield of the mono-hydrolyzed product and minimize the formation of di-hydrolyzed byproducts.
-
Isolation: Once the reaction has reached optimal conversion, cool the mixture. The product, this compound, is a solid and may precipitate from the reaction mixture.
-
Purification: If the product precipitates, it can be isolated by filtration. Acidifying the solution with hydrochloric acid can promote crystallization.[3] The collected solid should be washed with cold water and dried under vacuum. Recrystallization from a suitable solvent can be performed for further purification.
Caption: Experimental workflow for selective hydrolysis.
Structural Characterization
Unequivocal confirmation of the final product's structure is essential. A combination of spectroscopic techniques should be employed.[9]
| Technique | Expected Observations for this compound |
| ¹H NMR (in DMSO-d₆) | A singlet for the proton at the C5 position (H-5). A broad singlet for the N-H proton, which may exchange with D₂O. |
| ¹³C NMR (in DMSO-d₆) | Signals corresponding to the carbonyl carbon (C4), the two chlorine-bearing carbons (C2, C6), and the protonated carbon (C5). |
| IR Spectroscopy (KBr) | Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=N/C=C ring stretching. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) cluster showing the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in approx. 9:6:1 ratio).[9] |
Safety and Handling Precautions
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Phosphorus Pentachloride (PCl₅) / Trichloride (PCl₃) / Chlorine (Cl₂): All are highly corrosive and toxic. PCl₅ and PCl₃ react with moisture. Chlorine is a toxic gas. Handle with extreme care in a fume hood.
-
Chlorinated Pyrimidines: These compounds are generally irritants and should be handled with care. Avoid inhalation of dust and skin contact.
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. 2
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Benchchem. 2,4,6-Trichloropyrimidine | 3764-01-0. 4
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Google Patents. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine. 5
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Google Patents. US5712394A - Process for preparing 2,4,6-trichloropyrimidine. 7
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Google Patents. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine. 8
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dlab @ EPFL. Phosphoryl chloride. 10
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American Chemical Society. THE REACTION BETWEEN BARBITAL (DIETHYLBARBITURIC ACID) AND PHOSPHORUS PENTACHLORIDE. 11
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Google Patents. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine. 6
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ConnectSci. 'Green' Synthesis of 2-Substituted 6-Hydroxy-[3H]-pyrimidin-4-ones and 4,6-Dichloropyrimidines: Improved Strategies and Mechanistic Study. 12
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MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. 13
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Benchchem. Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide. 9
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PMC - NIH. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. 14
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NIH. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. 15
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Benchchem. Synthesis of 5,6-Dichloropyrimidine-2,4-diol from Barbituric Acid: An Application Note and Protocol. 3
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Asian J. Chem. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. 16
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An In-Depth Technical Guide to 2,6-Dichloro-3H-pyrimidin-4-one: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-3H-pyrimidin-4-one, with the IUPAC name 2,6-Dichloropyrimidin-4(3H)-one , is a pivotal heterocyclic intermediate in medicinal chemistry. Its strategic placement of reactive chlorine atoms on the pyrimidine scaffold allows for versatile functionalization, making it a valuable building block in the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its synthesis, chemical reactivity, spectroscopic characterization, and its burgeoning role in the development of novel therapeutics, particularly in the realms of oncology and virology.
Nomenclature and Physicochemical Properties
This compound exists in tautomeric equilibrium with its enol form, 2,6-dichloro-4-hydroxypyrimidine. However, the keto form is generally considered the more stable tautomer. Another valid IUPAC name for this tautomer is 2,4-dichloro-1H-pyrimidin-6-one.[1][2]
| Property | Value |
| IUPAC Name | 2,6-Dichloropyrimidin-4(3H)-one |
| Synonyms | 2,6-Dichloro-4(1H)-pyrimidinone, 2,4-dichloro-1H-pyrimidin-6-one |
| CAS Number | 120977-94-8 |
| Molecular Formula | C₄H₂Cl₂N₂O |
| Molecular Weight | 164.97 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | 174 °C (decomposes) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of a readily available pyrimidine precursor, most commonly barbituric acid (2,4,6-trihydroxypyrimidine). The key reagent for this transformation is phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a dehydrating agent.
Synthetic Protocol: Chlorination of Barbituric Acid
This protocol is a robust and widely employed method for the preparation of chlorinated pyrimidines.[3]
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
A tertiary amine (e.g., N,N-dimethylaniline or triethylamine)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle with a magnetic stirrer
-
Apparatus for filtration under reduced pressure (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, a dry round-bottom flask is charged with barbituric acid and an excess of phosphorus oxychloride. The flask is equipped with a reflux condenser and a dropping funnel.
-
Addition of Tertiary Amine: The mixture is heated to a temperature between 60-80°C. A tertiary amine, such as N,N-dimethylaniline or triethylamine, is then added dropwise via the dropping funnel. The tertiary amine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction.[3]
-
Reaction Monitoring: The reaction mixture is stirred at the elevated temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
Quenching and Precipitation: The resulting residue is cautiously poured onto crushed ice with vigorous stirring. This highly exothermic step should be performed in a well-ventilated fume hood.
-
Neutralization and Isolation: The acidic aqueous mixture is neutralized with a sodium hydroxide solution to a pH of approximately 4-5. The precipitated crude product is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the high reactivity of the two chlorine atoms at the C2 and C6 positions towards nucleophilic aromatic substitution (SNAr). These positions are activated by the electron-withdrawing nature of the pyrimidine ring nitrogens and the carbonyl group.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions and the nature of the nucleophile. Generally, the C6 position is more susceptible to nucleophilic attack than the C2 position.
Reaction with Amines:
The reaction with primary and secondary amines is a cornerstone of the synthetic utility of this compound, leading to a vast array of amino-substituted pyrimidinones. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.[4][5]
Caption: General scheme for the SNAr reaction with amines.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet in the aromatic region for the proton at the C5 position. A broad singlet for the N-H proton, the chemical shift of which is solvent-dependent. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon (C4), the two chlorine-bearing carbons (C2 and C6), and the methine carbon (C5). |
| Mass Spectrometry (MS) | A molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1). Common fragmentation patterns involve the loss of a chlorine atom and/or a molecule of carbon monoxide.[6] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching, C=O stretching, C=C and C=N stretching of the pyrimidine ring, and C-Cl stretching. |
Applications in Drug Discovery
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for the synthesis of a variety of pharmacologically active compounds.
Anticancer Agents
A significant area of application for derivatives of this compound is in the development of anticancer agents, particularly kinase inhibitors.[7][8] By selectively displacing the chlorine atoms with various amine-containing fragments, medicinal chemists can generate libraries of compounds to screen against a panel of protein kinases involved in cancer cell proliferation and survival.
Caption: Conceptual workflow for developing kinase inhibitors.
Antiviral Agents
The pyrimidine nucleus is also a common feature in antiviral drugs. While simple derivatives of this compound may not exhibit broad-spectrum antiviral activity, the scaffold serves as a valuable starting point for the synthesis of more complex molecules with potential antiviral properties.[9] The ability to introduce diverse functionalities allows for the exploration of structure-activity relationships (SAR) to identify compounds that can inhibit viral replication, potentially by targeting host cell kinases that are essential for the viral life cycle.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the predictable reactivity of its chlorine atoms make it an attractive starting material for the generation of compound libraries for screening against various biological targets. The continued exploration of the chemical space accessible from this intermediate is likely to yield novel therapeutic agents for the treatment of cancer, viral infections, and other diseases.
References
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Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2023). MDPI. Retrieved from [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2019). MDPI. Retrieved from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
-
In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy). (1987). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). PubMed. Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
-
Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. (2011). PubMed. Retrieved from [Link]
- Process for preparing 2-amino-4,6-dichloropyrimidine. (1997). Google Patents.
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). Scientific Research Publishing. Retrieved from [Link]
- Method for preparing 2,4,6-trichloropyrimidine. (1998). Google Patents.
-
REACTIVE DYES BASED ON 2,4,6-TRICHLORO- PYRIMIDINE-5-CARBALDEHYDE ANCHOR GROUP. (2011). UPB Scientific Bulletin. Retrieved from [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved from [Link]
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synonyms for 2,6-dichloro-pyrimidin-4-ol
An In-Depth Technical Guide to 2,6-Dichloro-pyrimidin-4-ol: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-pyrimidin-4-ol (CAS No: 120977-94-8), a pivotal heterocyclic intermediate for professionals in chemical research and drug development. We delve into the compound's crucial tautomeric nature, which dictates its nomenclature and reactivity. This guide offers field-proven insights into its synthesis, core chemical properties, and mechanistic behavior, with a focus on its role as a versatile scaffold in medicinal chemistry. Detailed, step-by-step protocols for its synthesis and subsequent functionalization are provided, supported by workflow diagrams and mechanistic schemes to elucidate the causality behind experimental choices. The narrative highlights its application in the development of novel therapeutic agents, specifically potential antitubercular agents, grounding all claims in authoritative references to ensure scientific integrity.
Introduction and Nomenclature: A Tale of Two Tautomers
2,6-dichloro-pyrimidin-4-ol is a key heterocyclic building block whose utility is fundamentally linked to its structural chemistry. The compound exists as a dynamic equilibrium of keto-enol tautomers. While the "-ol" suffix in "2,6-dichloro-pyrimidin-4-ol" describes the enol form, the keto form, 2,6-dichloropyrimidin-4(1H)-one or 2,6-dichloropyrimidin-4(3H)-one , is the predominant and more stable tautomer under typical conditions. This tautomerism is critical, as it governs the molecule's reactivity and interactions. For synthetic chemists, recognizing that this compound primarily behaves as a pyrimidinone is essential for predicting its reaction pathways. The International Union of Pure and Applied Chemistry (IUPAC) name, which prioritizes the ketone functionality, is 2,4-dichloro-1H-pyrimidin-6-one.[1] Throughout this guide, we will use these names interchangeably, acknowledging the underlying equilibrium that defines this versatile reagent.
Table 1: Compound Identifiers and Synonyms [1][2][3]
| Identifier | Value |
| Primary Name | 2,6-dichloro-pyrimidin-4-ol |
| Predominant Tautomer | 2,6-Dichloropyrimidin-4(3H)-one |
| CAS Number | 120977-94-8 |
| Molecular Formula | C₄H₂Cl₂N₂O |
| IUPAC Name | 2,4-dichloro-1H-pyrimidin-6-one |
| Common Synonyms | 2,6-dichloro-1H-pyrimidin-4-one, 2,6-Dichloro-4-hydroxypyrimidine, 2,6-DICHLORO-4(1H)-PYRIMIDINONE |
| InChIKey | PVXOAKRQJOOIQX-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a starting material are foundational to its effective use in multi-step synthesis. Understanding these properties ensures proper handling, reaction setup, and purification strategies. The compound typically appears as a white to off-white solid.[3]
Table 2: Physicochemical Properties of 2,6-Dichloropyrimidin-4(3H)-one [1][3]
| Property | Value | Source |
| Molecular Weight | 164.98 g/mol | ChemicalBook[3] |
| Melting Point | 174 °C (decomposes) | ChemicalBook[3] |
| Boiling Point | 225.6 ± 50.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.76 ± 0.1 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 4.27 ± 0.50 (Predicted) | Guidechem |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[3] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[3] |
Synthesis and Manufacturing Pathway
The preparation of 2,6-dichloropyrimidin-4-one is a multi-step process that requires careful control of reagents and conditions to achieve regioselectivity. The most common and industrially relevant pathway begins with the readily available and inexpensive starting material, barbituric acid. The overall strategy involves a two-stage chlorination followed by a selective hydrolysis.
Synthesis Workflow Overview
The causality behind this workflow is rooted in the differential reactivity of the hydroxyl groups of barbituric acid. The initial step involves a robust chlorination to replace all three hydroxyl groups, forming the highly reactive intermediate 2,4,6-trichloropyrimidine. This intermediate is then subjected to a controlled, regioselective hydrolysis. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than those at C2 and C6, allowing for its selective replacement with a hydroxyl group to yield the target molecule.
Caption: Synthetic pathway from barbituric acid to 2,6-dichloropyrimidin-4(3H)-one.
Detailed Experimental Protocol: Synthesis of 2,6-Dichloropyrimidin-4(3H)-one
This protocol is a synthesized representation based on established chemical principles for pyrimidine chlorination and selective hydrolysis.
Part A: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
-
Expert Insight: This step is a vigorous dehydration and chlorination. The use of phosphorus oxychloride (POCl₃) as both a reagent and a solvent is common. Phosphorus pentachloride (PCl₅) or reactants that form it in situ (e.g., PCl₃ and Cl₂) are added to ensure complete conversion of the keto groups to chloro groups.
-
Materials:
-
Barbituric acid (1 mol)
-
Phosphorus oxychloride (POCl₃) (5-6 mol)
-
Phosphorus pentachloride (PCl₅) (3 mol) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)
-
Reaction vessel with reflux condenser, gas inlet, and mechanical stirrer
-
-
Procedure:
-
In a fume hood, charge the reaction vessel with phosphorus oxychloride.
-
With stirring, add barbituric acid to the vessel.
-
Heat the mixture to approximately 75-80°C.
-
Carefully add phosphorus pentachloride in portions (or introduce PCl₃ followed by bubbling Cl₂ gas). This reaction is exothermic.
-
Once the addition is complete, heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours until the reaction is complete (monitored by TLC or GC).
-
Allow the mixture to cool. Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
The crude 2,4,6-trichloropyrimidine can be purified by vacuum distillation.
-
Part B: Synthesis of 2,6-Dichloropyrimidin-4(3H)-one from 2,4,6-Trichloropyrimidine
-
Expert Insight: This step leverages the higher reactivity of the C4/C6 positions of the pyrimidine ring towards nucleophiles. By using a controlled amount of aqueous base at room temperature, we can selectively hydrolyze one of the chloro groups.
-
Materials:
-
2,4,6-Trichloropyrimidine (1 mol)
-
Sodium hydroxide (NaOH), aqueous solution
-
1,4-Dioxane
-
Hydrochloric acid (HCl), 5N
-
-
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine in 1,4-dioxane in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while stirring vigorously. Maintain the temperature below 10°C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed. The formation of 4,6-dichloro-2-hydroxypyrimidine may occur as a byproduct.
-
Concentrate the reaction mixture under reduced pressure to approximately half its volume.
-
Cool the concentrate, which may cause the sodium salt of the byproduct to precipitate. If so, filter it off.
-
Carefully acidify the filtrate to pH 2 with 5N HCl. This will precipitate the desired product, 2,6-dichloropyrimidin-4(3H)-one.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield the final product.
-
Chemical Reactivity and Mechanistic Insights
The synthetic value of 2,6-dichloropyrimidin-4-one lies in the high reactivity of its two chlorine atoms towards Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This effect is amplified by the strong electron-withdrawing nature of the chlorine atoms and the carbonyl group, making the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. This pathway is energetically favorable because the negative charge of the intermediate is stabilized by resonance across the electron-deficient pyrimidine ring.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-poor carbon atom (C6 or C2), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity is restored by the elimination of a chloride ion (Cl⁻), a good leaving group, to yield the final substituted product.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on the C6 position.
Applications in Drug Development: A Scaffold for Antitubercular Agents
The ability to selectively functionalize the C2 and C6 positions makes 2,6-dichloropyrimidin-4-one a valuable scaffold for building libraries of compounds in drug discovery. A prominent example is its use in the synthesis of 2-pyrazolylpyrimidinones, a class of molecules investigated for their potential activity against Mycobacterium tuberculosis.
Synthesis of 2-Pyrazolylpyrimidinone Analogs
In a documented synthetic route, 2,6-dichloropyrimidin-4(3H)-one serves as the starting point for creating a diverse set of potential antitubercular agents. The strategy involves two sequential SNAr reactions, demonstrating the controlled, stepwise functionalization of the pyrimidine core.
-
Suzuki Coupling at C6: The more reactive C6 chlorine is first replaced by an aryl group (e.g., a phenyl ring) using a palladium-catalyzed Suzuki cross-coupling reaction. This is a testament to the versatility of the scaffold, which participates in both SNAr and cross-coupling chemistry.
-
Nucleophilic Substitution at C2: The remaining chlorine at the C2 position is then displaced by a substituted pyrazole. This second substitution introduces a key pharmacophore known to be important for biological activity in this class of compounds.
Caption: Synthetic pathway for antitubercular candidates from 2,6-dichloropyrimidin-4(3H)-one.
This strategic, two-step functionalization allows for the creation of a focused library of compounds where the substituents at both the C2 and C6 positions can be systematically varied to probe structure-activity relationships (SAR) and optimize for potency and pharmacokinetic properties.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage are paramount to ensure laboratory safety. 2,6-dichloro-pyrimidin-4-ol is classified as harmful and an irritant.
-
Hazard Statements (GHS): [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (GHS): [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.[3]
Conclusion
2,6-dichloro-pyrimidin-4-ol, more accurately described by its predominant keto tautomer 2,6-dichloropyrimidin-4(3H)-one, is a cornerstone intermediate for synthetic and medicinal chemistry. Its value is derived from a combination of straightforward synthesis from inexpensive starting materials and the versatile reactivity of its dichlorinated pyrimidine core. The ability to perform selective, sequential nucleophilic aromatic substitution and cross-coupling reactions at the C2 and C6 positions provides a reliable and powerful platform for generating molecular diversity. As demonstrated in the synthesis of potential antitubercular agents, this scaffold enables the systematic exploration of structure-activity relationships essential for modern drug discovery. For researchers and drug development professionals, a thorough understanding of the tautomerism, reactivity, and handling of this compound is critical to unlocking its full potential as a key building block for the next generation of therapeutic agents.
References
-
PubChem. 2,6-Dichloro-3H-pyrimidin-4-one. National Center for Biotechnology Information. [Link]
-
Kaplan, M. J., et al. (2018). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. ACS Infectious Diseases, 4(7), 1053–1062. [Link]
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2,6-Dichloro-3H-pyrimidin-4-one spectroscopic data
An In-depth Technical Guide on the Spectroscopic Data of 2,6-Dichloro-3H-pyrimidin-4-one
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No: 120977-94-8), a significant heterocyclic intermediate in medicinal chemistry and drug development.[1] Given the limited availability of published experimental spectra for this specific compound, this document, intended for researchers and drug development professionals, synthesizes predictive data based on fundamental spectroscopic principles and comparative analysis with structurally analogous compounds. The guide covers detailed protocols and expert interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), establishing a foundational dataset for the characterization of this molecule.
Introduction and Molecular Structure
This compound is a substituted pyrimidine with the molecular formula C₄H₂Cl₂N₂O and a molecular weight of approximately 164.98 g/mol .[2] Its utility as a research chemical, particularly in the synthesis of neuronal nitric oxide synthase (nNOS) activators and potential antitubercular agents, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of identity, purity, and structure.
Tautomerism: The Keto-Enol Equilibrium
A critical structural feature of this molecule is its existence in a tautomeric equilibrium between the predominant keto form (this compound) and the enol form (2,6-dichloro-pyrimidin-4-ol).[1][3] While the equilibrium position is solvent and state-dependent, the keto form is generally favored in the solid state and is the focus of the predictive analysis herein. This equilibrium is a key consideration in interpreting spectroscopic data, as minor populations of the enol form can sometimes be observed.
Caption: Keto-enol tautomerism of the title compound.
Spectroscopic Characterization Workflow
The definitive structural elucidation of this compound relies on a multi-technique spectroscopic approach. The logical workflow presented below ensures that complementary data is acquired to build a complete and validated structural profile.
Caption: Workflow for Spectroscopic Characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide, alkene, and carbon-chlorine bonds.
Experimental Protocol: IR Data Acquisition
A standard protocol for acquiring a high-quality IR spectrum of a solid sample is as follows:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the high-purity solid sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.
-
Pellet Formation: Transfer the powdered mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
Spectral Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000–400 cm⁻¹.[4]
-
Background Correction: Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to correct for atmospheric CO₂ and H₂O absorptions.
Predicted IR Data and Interpretation
The predicted IR absorption bands for the dominant keto tautomer are summarized below. These predictions are based on established group frequencies and data from analogous pyrimidine structures.[4][5]
| Predicted Wavenumber (cm⁻¹) | Expected Intensity | Assignment of Vibrational Mode |
| 3300 - 3100 | Medium, Broad | N-H stretching vibration of the amide group. |
| ~1700 | Strong | C=O stretching (amide I band) of the pyrimidinone ring.[5] |
| ~1640 | Strong | C=N and C=C ring stretching vibrations. |
| ~1560 | Strong | C=C and C=N ring stretching vibrations. |
| ~1250 | Medium | C-N stretching vibration. |
| 800 - 600 | Strong | C-Cl stretching vibrations.[4] |
Causality and Insights: The presence of a strong absorption band around 1700 cm⁻¹ would be a key indicator for the prevalence of the keto tautomer. The broadness of the N-H stretch is indicative of intermolecular hydrogen bonding in the solid state. The C-Cl stretching region may contain multiple bands due to symmetric and asymmetric vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the carbon-hydrogen framework and the chemical environment of each nucleus.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-75 mg for ¹³C NMR. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[6] DMSO-d₆ is recommended due to its ability to dissolve polar heterocyclic compounds and to observe exchangeable protons like N-H.
-
¹H NMR Acquisition: Tune the probe for ¹H frequency. Acquire the spectrum with a standard pulse sequence. A spectral width of 0-14 ppm is appropriate.[7]
-
¹³C NMR Acquisition: Tune the probe for ¹³C frequency. Acquire a proton-decoupled spectrum. A spectral width of 0-200 ppm is standard. Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve an adequate signal-to-noise ratio.[8]
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two protons in the molecule.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Insights |
| ~12.0 - 13.5 | Broad Singlet | 1H | N3-H | The amide proton is expected to be significantly deshielded and will appear as a broad signal due to quadrupole effects and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[9] |
| ~6.5 - 7.0 | Singlet | 1H | C5-H | This lone proton on the pyrimidine ring is in an electron-deficient environment, flanked by two nitrogen atoms and a carbonyl group, leading to a downfield shift. No adjacent protons result in a singlet multiplicity.[10] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four chemically non-equivalent carbon atoms.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Insights |
| ~165 | C 4 (C=O) | The carbonyl carbon of the amide group is highly deshielded and appears furthest downfield, a characteristic feature of pyrimidinones.[11] |
| ~158 | C 2/C6 | These two carbons are chemically distinct but expected in a similar region. The carbon attached to two electronegative atoms (N and Cl) will be significantly deshielded. |
| ~155 | C 6/C2 | The carbon attached to N and Cl will also be deshielded. Precise assignment would require 2D NMR or computational data. |
| ~105 | C 5 | This carbon, bonded to a hydrogen, is the most shielded carbon in the ring system, consistent with data from similar substituted pyrimidines.[12] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. The presence of two chlorine atoms in this compound will produce a highly characteristic isotopic pattern.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.
Predicted Mass Spectrum Data
| m/z Value | Relative Abundance (Approx.) | Assignment | Interpretation |
| 164 | 100% (Base Peak) | [M]⁺ (C₄H₂³⁵Cl₂N₂O)⁺ | Molecular ion containing two ³⁵Cl isotopes. |
| 166 | ~65% | [M+2]⁺ (C₄H₂³⁵Cl³⁷ClN₂O)⁺ | Molecular ion containing one ³⁵Cl and one ³⁷Cl isotope. |
| 168 | ~10% | [M+4]⁺ (C₄H₂³⁷Cl₂N₂O)⁺ | Molecular ion containing two ³⁷Cl isotopes. |
| 136 | Variable | [M-CO]⁺ | Fragment resulting from the loss of carbon monoxide. |
| 129 | Variable | [M-Cl]⁺ | Fragment resulting from the loss of a chlorine radical. |
Trustworthiness through Isotopic Pattern: The most definitive feature in the mass spectrum will be the isotopic cluster for the molecular ion. The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) dictates that a molecule with two chlorine atoms will exhibit three peaks ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 9:6:1.[13][14] The observation of this specific pattern provides extremely high confidence in the presence of two chlorine atoms in the molecule.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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- BenchChem. Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide. [Link: Provided in search results]
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University of Wisconsin. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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An In-depth Technical Guide to the NMR Spectroscopic Profile of 2,6-Dichloro-3H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2,6-Dichloro-3H-pyrimidin-4-one
This compound is a substituted pyrimidine, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. Pyrimidine derivatives are integral components of nucleobases and are found in a wide array of therapeutic agents, exhibiting diverse biological activities. The precise structural elucidation of such compounds is paramount for understanding their reactivity, and interaction with biological targets, and for ensuring quality control in synthetic processes. NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of organic molecules in solution. This guide delves into the expected NMR spectral features of this compound, paying close attention to the influence of its functional groups and the critical role of tautomerism.
Molecular Structure and Tautomerism
This compound can exist in at least two tautomeric forms: the lactam (amide) form (this compound) and the lactim (enol) form (2,6-dichloro-pyrimidin-4-ol). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. This tautomerism will have a profound impact on the observed NMR spectra, as the two forms have different patterns of protonation and hybridization. In many pyrimidinone systems, the lactam form is predominant in aprotic solvents. This guide will primarily focus on the lactam tautomer, while also discussing the spectral changes that would indicate the presence of the lactim form.
Caption: Tautomeric equilibrium between the lactam and lactim forms.
Predicted NMR Spectral Data
The following ¹H and ¹³C NMR data are predicted based on the analysis of similar pyrimidine derivatives and established substituent effects in heterocyclic systems.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of the lactam form of this compound is expected to be simple, showing two distinct signals.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 14.0 | Broad Singlet | 1H | N-H | The N-H proton of the pyrimidinone ring is expected to be significantly deshielded due to the influence of the adjacent carbonyl group and the aromatic nature of the ring. Its signal is often broad due to quadrupolar relaxation and potential chemical exchange. |
| ~6.5 - 7.0 | Singlet | 1H | C5-H | The single proton on the pyrimidine ring (at position 5) is in an electron-deficient environment due to the two electronegative nitrogen atoms and the two chlorine atoms, leading to a downfield chemical shift. |
Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration. In the presence of the lactim tautomer, an O-H signal would be observed, likely in a similar downfield region.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals corresponding to the four carbon atoms in the pyrimidine ring.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~160 | C4 | The carbonyl carbon (C4) is expected to be the most deshielded carbon due to the direct attachment of the electronegative oxygen atom. |
| ~155 | C2 & C6 | The two carbons attached to chlorine atoms (C2 and C6) are expected to be significantly deshielded due to the electronegativity of chlorine. Their chemical shifts will be similar but may be resolved. |
| ~105 | C5 | The carbon atom bearing a hydrogen (C5) is expected to be the most shielded of the ring carbons, appearing at the most upfield position. |
Experimental Protocols for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for this compound, the following detailed protocols are recommended.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often a good choice for heterocyclic compounds with amide protons, as it slows down the exchange of N-H protons, resulting in sharper signals.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure : a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube). c. Gently warm or vortex the vial to ensure complete dissolution. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality. e. Cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
¹H NMR Acquisition :
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity (sharp, symmetrical peaks).
-
Acquire a standard ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition :
-
Tune the probe for ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups, which would definitively identify the C5 signal.
-
Causality in Spectral Interpretation
Understanding why the peaks appear at their predicted chemical shifts is crucial for accurate spectral assignment and for identifying any unexpected structural features.
-
Inductive Effects : The two chlorine atoms are highly electronegative and withdraw electron density from the pyrimidine ring through the sigma bonds. This deshields the ring protons and carbons, causing their signals to appear at a lower field (higher ppm).
-
Anisotropic Effects : The C=O and C=N bonds within the ring create magnetic fields that can either shield or deshield nearby nuclei depending on their spatial orientation. For the C5-H proton, the combined anisotropic effects of the surrounding double bonds contribute to its downfield chemical shift.
-
Resonance Effects : The lone pairs on the nitrogen atoms can participate in resonance, influencing the electron density distribution around the ring. The carbonyl group at C4 acts as an electron-withdrawing group via resonance.
-
Solvent Effects : Hydrogen-bonding solvents like DMSO can form strong interactions with the N-H proton, leading to a significant downfield shift compared to non-polar solvents like CDCl₃.
Caption: Factors influencing the NMR spectrum.
Conclusion
This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles and data from analogous structures. The provided experimental protocols offer a robust methodology for obtaining high-quality data. The key to a definitive structural elucidation lies in the careful execution of these experiments and a thorough analysis of the resulting spectra, paying close attention to the potential for tautomerism. This guide serves as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with this important class of compounds.
References
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Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
2,6-Dichloro-3H-pyrimidin-4-one mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 2,6-Dichloro-3H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core with reactive chloro-substituents, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a comprehensive overview of the mass spectrometry of this compound, focusing on ionization techniques, fragmentation patterns, and practical experimental protocols.
Molecular Structure and Properties
-
Molecular Weight: 164.98 g/mol [2]
-
Key Structural Features: A pyrimidinone ring substituted with two chlorine atoms, which are key sites for fragmentation in mass spectrometry.
Ionization Techniques: A Comparative Approach
The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the type of information that can be obtained. For this compound, both "hard" and "soft" ionization methods are applicable, each offering unique advantages.
Electron Ionization (EI): The Hard Ionization Approach
Electron Ionization (EI) is a high-energy technique that involves bombarding the analyte with a beam of electrons, typically at 70 eV.[3][4][5] This high energy input leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is highly reproducible and useful for structural elucidation.[4][5][6]
Causality in Experimental Choice: EI is the method of choice when the primary goal is to obtain a detailed fragmentation pattern for structural confirmation and library matching. The resulting mass spectrum will be rich in fragment ions, revealing the connectivity of the molecule. However, the molecular ion may be of low abundance or absent altogether due to the high degree of fragmentation.[6]
Electrospray Ionization (ESI): The Soft Ionization Alternative
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[7] This method imparts minimal excess energy to the analyte, resulting in a mass spectrum dominated by the molecular ion (or a protonated/adducted molecule) with minimal fragmentation.[6] For compounds with basic sites, like the nitrogen atoms in the pyrimidine ring, ESI in positive ion mode is particularly effective at generating protonated molecules, [M+H]⁺.[8][9]
Causality in Experimental Choice: ESI is preferred for quantitative studies (e.g., in LC-MS methods) where the focus is on sensitively detecting the intact molecule. It is also advantageous when analyzing thermally labile or high-molecular-weight compounds. The addition of a mobile phase modifier, such as formic acid, can enhance protonation and improve signal intensity in positive ion mode.[7][9]
Fragmentation Pathways of this compound
The fragmentation of this compound is dictated by its chemical structure, with the chlorine atoms and the pyrimidine ring being the most reactive sites.
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy input leads to a cascade of fragmentation events. The expected fragmentation pathways are visualized in the diagram below. The molecular ion, with a characteristic isotopic pattern due to the two chlorine atoms, will be observed at m/z 164/166/168.
Caption: Proposed EI fragmentation pathway for this compound.
Key Fragmentation Steps:
-
Loss of a Chlorine Radical: A primary fragmentation event is the cleavage of a C-Cl bond, resulting in a fragment ion at m/z 129/131.[3]
-
Loss of Carbon Monoxide: The pyrimidinone ring can undergo a retro-Diels-Alder-type fragmentation or other rearrangements to lose a neutral molecule of carbon monoxide (CO), leading to a fragment at m/z 136/138/140.
-
Sequential Losses: Subsequent fragmentation can involve the loss of another chlorine atom or CO, as well as the elimination of hydrogen cyanide (HCN) from the ring structure, a common fragmentation pathway for nitrogen-containing heterocyclic compounds.[10]
Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)
In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 165/167/169. To induce fragmentation for structural confirmation (MS/MS), Collision-Induced Dissociation (CID) is employed. The fragmentation of the protonated molecule will proceed through different pathways compared to EI.
Caption: Proposed ESI-CID fragmentation of protonated this compound.
Key Fragmentation Steps in ESI-CID:
-
Loss of HCl: A common fragmentation pathway for protonated chlorinated compounds is the neutral loss of hydrogen chloride (HCl), leading to a fragment at m/z 129/131.
-
Loss of CO: Similar to EI, the loss of carbon monoxide can occur, resulting in a fragment at m/z 137/139/141.
-
Further Fragmentation: Subsequent fragmentation of these primary product ions can provide further structural information.
Experimental Protocols
The following are generalized protocols for the analysis of this compound by GC-MS and LC-MS. Instrument parameters should be optimized for the specific system being used.
GC-MS Protocol (with Electron Ionization)
This protocol is suitable for the analysis of the pure compound or in simple, volatile matrices.
Workflow Diagram:
Caption: General workflow for GC-MS analysis of this compound.
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Split/Splitless | To handle a range of sample concentrations. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm | A standard, non-polar column suitable for a wide range of compounds. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A typical temperature program to ensure good separation and elution. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | To generate a reproducible fragmentation pattern.[3] |
| Electron Energy | 70 eV | Standard energy for EI to create extensive fragmentation.[3][5] |
| Ion Source Temp. | 230 °C | A standard source temperature to maintain analyte in the gas phase. |
| Mass Range | m/z 40-300 | To cover the molecular ion and expected fragments. |
LC-MS Protocol (with Electrospray Ionization)
This protocol is ideal for quantitative analysis and for samples in complex aqueous or biological matrices.
Workflow Diagram:
Caption: General workflow for LC-MS analysis of this compound.
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and separation for moderately polar compounds.[8] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to promote protonation.[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase LC. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the compound. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40 °C | To ensure reproducible retention times. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms are readily protonated.[8] |
| Capillary Voltage | 3.5 kV | To be optimized for maximal signal. |
| Desolvation Temp. | 350 °C | To aid in droplet desolvation. |
| Desolvation Gas Flow | 800 L/hr | To assist in solvent evaporation. |
| Mass Range | m/z 50-300 | To monitor the protonated molecule. |
| MS/MS | Isolate m/z 165 and fragment with appropriate collision energy | To confirm identity via fragmentation. |
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using both EI and ESI techniques. EI-GC-MS is a powerful tool for structural elucidation, providing a rich fragmentation pattern, while ESI-LC-MS is superior for sensitive quantification, focusing on the intact protonated molecule. A thorough understanding of the potential fragmentation pathways and the careful optimization of instrumental parameters are key to achieving reliable and accurate results in the analysis of this important chemical entity.
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Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]
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Bolognesi, P., O’Keeffe, P., Feyer, V., & Avaldi, L. (Year not available). The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate. [Link]
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Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. [Link]
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- 10. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: An In-Depth Technical Guide to 2,6-Dichloro-3H-pyrimidin-4-one in Medicinal Chemistry
Abstract
The pyrimidine core is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Among the vast armamentarium of pyrimidine-based building blocks, 2,6-dichloro-3H-pyrimidin-4-one stands out as a particularly versatile and reactive scaffold. Its di-chloro substitution pattern, coupled with the electronic influence of the pyrimidinone core, offers a unique platform for the strategic and regioselective synthesis of complex bioactive molecules. This technical guide provides an in-depth exploration of the potential uses of this compound in modern drug discovery, with a focus on its application in the development of kinase inhibitors and antiviral agents. We will delve into the fundamental reactivity of this scaffold, provide detailed experimental protocols, and elucidate the rationale behind its selection in contemporary medicinal chemistry programs.
Introduction: The Pyrimidinone Advantage
The prevalence of the pyrimidine motif in nature, most notably as a core component of nucleobases, has made it a privileged scaffold in the design of therapeutic agents that can effectively interact with biological systems.[1] The pyrimidin-4-one substructure, in particular, offers a compelling combination of features for the medicinal chemist. The presence of hydrogen bond donors and acceptors allows for critical interactions with protein targets, while the inherent aromaticity and planarity of the ring system provide a rigid core for the precise orientation of appended functionalities.
This compound (also known as 2,6-dichloropyrimidin-4-ol) presents two reactive chloro-substituents at positions that are highly susceptible to nucleophilic displacement. This allows for the sequential and controlled introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂O | [2] |
| Molecular Weight | 164.97 g/mol | [2] |
| CAS Number | 120977-94-8 | [2] |
| Appearance | Solid | |
| Tautomerism | Exists in equilibrium between the -one and -ol forms. |
The reactivity of the chlorine atoms is governed by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the two nitrogen atoms. Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway for the functionalization of this scaffold.
Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
In general, for dichloropyrimidines, nucleophilic attack is favored at the C4 and C6 positions over the C2 position.[3] This preference is attributed to the superior stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at these positions. The negative charge can be effectively delocalized onto the adjacent nitrogen atoms.
For this compound, the two chlorine atoms are electronically distinct due to the influence of the adjacent carbonyl group and the ring nitrogens. While both positions are activated for SNAr, the regioselectivity of the substitution can be influenced by several factors:
-
Nature of the Nucleophile: Harder nucleophiles may favor one position over the other.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can significantly impact the regiochemical outcome.
-
Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered position.
Computational studies, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) coefficients, can provide valuable insights into the predicted regioselectivity of SNAr reactions on substituted dichloropyrimidines.[4]
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine core of ATP.[5] this compound serves as an excellent starting material for the synthesis of a variety of kinase inhibitors.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis.[4] Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. The pyrimidine core is a common feature in many reported Aurora kinase inhibitors.
Experimental Protocol: Synthesis of an Aurora Kinase Inhibitor Intermediate
The following protocol is adapted from the synthesis of related pyrimidine-based Aurora kinase inhibitors and illustrates a typical nucleophilic substitution reaction.[6][7]
Step 1: Mono-amination of a 2,4,6-trichloropyrimidine precursor
-
Rationale: This initial step selectively introduces the first key pharmacophoric element. The choice of a weaker base like triethylamine and controlled temperature allows for a more selective mono-substitution.
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.5 eq).
-
Add 3-amino-5-methylpyrazole (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with brine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine.[7]
IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key signaling molecule in the innate immune response.[8] Dysregulation of the IRAK4 pathway is implicated in various inflammatory diseases and cancers. The 2,6-diaminopyrimidin-4-one scaffold has been identified as a potent and selective chemotype for IRAK4 inhibition.[9]
Experimental Workflow: Synthesis of a Diaminopyrimidin-4-one Scaffold
The synthesis of the 2,6-diaminopyrimidin-4-one core often involves a multi-step sequence starting from a suitably substituted dichloropyrimidine. The following workflow outlines a general approach.[9]
Application in Antiviral Agent Synthesis
The pyrimidine scaffold is a well-established pharmacophore in antiviral drug discovery, with many approved drugs being nucleoside analogs.[10] However, non-nucleoside pyrimidine derivatives have also shown significant promise as antiviral agents, targeting various stages of the viral life cycle.[11] The ability to readily functionalize the this compound core makes it an attractive starting point for the synthesis of novel antiviral compounds.
Inhibition of Viral Replication
Many pyrimidine-based antivirals function by inhibiting viral polymerases or other enzymes essential for viral replication.[11] The pyrimidinone core can mimic natural nucleobases, leading to chain termination or competitive inhibition of viral enzymes.
Modulation of Host Factors
An emerging strategy in antiviral therapy is to target host factors that are essential for viral replication. Some pyrimidine derivatives have been shown to inhibit host cell pyrimidine biosynthesis, thereby depleting the pool of nucleotides available for viral genome replication.[12] This approach has the potential for broad-spectrum antiviral activity.
Representative Reaction: Synthesis of a Pyrimidine-based Antiviral Precursor
The following is a general protocol for the nucleophilic substitution on a dichloropyrimidine scaffold, a common step in the synthesis of pyrimidine-based antiviral agents.[13]
Step 1: Nucleophilic substitution with an amine
-
Causality: The choice of a polar aprotic solvent like DMF or DMSO facilitates the SNAr reaction by stabilizing the charged intermediate. A base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Add the desired amine nucleophile (1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the efficient and regioselective synthesis of a wide array of complex molecules. The pyrimidin-4-one core serves as an excellent scaffold for the design of potent kinase inhibitors, leveraging its ability to form key hydrogen bond interactions in the ATP binding pocket of kinases. Furthermore, its potential in the development of novel antiviral agents, targeting both viral and host factors, is an exciting area of ongoing research.
As our understanding of disease biology continues to grow, the demand for novel and diverse chemical matter will only increase. The strategic application of versatile scaffolds like this compound will be instrumental in accelerating the discovery and development of the next generation of therapeutics. Future work in this area will likely focus on the development of more selective and efficient methods for the functionalization of this scaffold, as well as its application in the synthesis of compounds targeting other important disease-related proteins.
References
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[Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[4][12]benzoxazine and Evaluation of Their Antiviral Activity. Molecules. 2022 Jun 30;27(13):4214.]([Link])
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The Versatile Architect: A Technical Guide to 2,6-Dichloro-3H-pyrimidin-4-one in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidin-4-one core stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. Among the various derivatives of this core, 2,6-dichloro-3H-pyrimidin-4-one has emerged as a particularly versatile and powerful building block. Its strategic placement of two reactive chlorine atoms, coupled with the inherent electronic properties of the pyrimidinone ring, offers chemists a robust platform for the regioselective introduction of diverse functionalities. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, with a focus on its application in the development of targeted therapeutics, particularly kinase inhibitors. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and showcase its role in the synthesis of complex molecules.
Physicochemical Properties and Tautomerism
This compound (CAS No: 120977-94-8) is a solid at room temperature with a molecular weight of 164.98 g/mol .[1] Its structure features two electrophilic carbon centers at positions 2 and 6, which are susceptible to nucleophilic attack. The compound exists in tautomeric equilibrium with its aromatic alcohol form, 2,6-dichloro-pyrimidin-4-ol, although the keto form is generally favored. This tautomerism can influence its reactivity and should be a consideration in reaction design.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂O | [2] |
| Molecular Weight | 164.97 g/mol | [2] |
| CAS Number | 120977-94-8 | [1] |
| Physical Form | Solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
The Dichotomy of Reactivity: Understanding Regioselectivity
The synthetic utility of this compound hinges on the differential reactivity of its two chlorine atoms. The carbon at position 6 is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the carbon at position 2. This regioselectivity can be attributed to the electronic influence of the adjacent carbonyl group and the nitrogen atoms within the ring. However, this inherent preference can be modulated by several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent, and base), and the presence of catalysts. Understanding and controlling this regioselectivity is paramount for the strategic construction of desired target molecules.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
Nucleophilic aromatic substitution is the most common transformation employing this compound. A wide array of nucleophiles, including amines, alcohols, and thiols, can be used to displace one or both chlorine atoms.
Amination Reactions: Building Blocks for Kinase Inhibitors
The introduction of amino groups is a cornerstone of many drug discovery programs, as the resulting aminopyrimidinones are key pharmacophores in numerous kinase inhibitors. The regioselectivity of amination can often be controlled by temperature.
-
Kinetic Control (Lower Temperature): At lower temperatures, the more reactive C6 position is preferentially substituted. This allows for the synthesis of 6-amino-2-chloro-3H-pyrimidin-4-one derivatives.
-
Thermodynamic Control (Higher Temperature): At higher temperatures, or with prolonged reaction times, substitution at the C2 position can occur, sometimes leading to the thermodynamically more stable product or a mixture of isomers. In some cases, disubstitution can be achieved by forcing the conditions.
Caption: Regioselectivity in the amination of this compound.
Experimental Protocol: Regioselective Mono-amination at C6
This protocol describes a general procedure for the selective substitution of the C6 chlorine with an amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 equivalent) in DMF, add the amine (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2-chloro-3H-pyrimidin-4-one derivative.
Causality Behind Experimental Choices:
-
DIPEA: A non-nucleophilic base is used to quench the HCl generated during the reaction without competing with the amine nucleophile.
-
Room Temperature: This condition favors kinetic control, leading to preferential substitution at the more reactive C6 position.
-
DMF/Dioxane: These polar aprotic solvents are excellent for SNAr reactions as they can solvate the charged intermediates (Meisenheimer complexes).
Alkoxylation and Thiolation
Similar to amination, O- and S-nucleophiles can be employed to synthesize alkoxy and thioether derivatives. The use of a strong base like sodium hydride is common to deprotonate the alcohol or thiol, generating a more potent nucleophile. Regioselectivity can often be controlled by stoichiometry and temperature.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space
To further diversify the pyrimidinone core, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the formation of C-C and C-N bonds, opening up a vast chemical space for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups. Typically, the C6-Cl bond is more reactive towards oxidative addition to the palladium(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling at C6
Materials:
-
6-Amino-2-chloro-3H-pyrimidin-4-one derivative (or 2,6-dichloro starting material)
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a degassed mixture of 1,4-dioxane and water, add the chloropyrimidinone (1.0 equivalent), boronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and Na₂CO₃ (3.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄: A common and effective palladium(0) catalyst for Suzuki couplings.
-
Na₂CO₃: Acts as a base to activate the boronic acid and facilitate the transmetalation step.
-
Dioxane/Water: A common solvent system that helps to dissolve both the organic and inorganic reagents.
Sonogashira and Buchwald-Hartwig Reactions
The Sonogashira coupling allows for the introduction of alkyne moieties, while the Buchwald-Hartwig amination provides an alternative and often milder method for C-N bond formation, particularly with less nucleophilic amines. The general principles of regioselectivity and catalysis are similar to the Suzuki coupling.
Sources
A Technical Guide to the Commercial Sourcing of 2,6-Dichloro-3H-pyrimidin-4-one for Pharmaceutical Research and Development
Introduction: The Critical Role of a Versatile Heterocycle
2,6-Dichloro-3H-pyrimidin-4-one (CAS No. 120977-94-8) is a pivotal heterocyclic building block in modern medicinal chemistry.[1] Its unique structure, featuring reactive chlorine atoms at the 2 and 6 positions, makes it an exceptionally versatile precursor for the synthesis of a wide array of substituted pyrimidinones.[2] These derivatives are central scaffolds in numerous drug discovery programs, particularly in the development of targeted therapies such as kinase inhibitors for oncology. The successful and reproducible synthesis of these complex target molecules begins with the procurement of high-quality, well-characterized starting materials.
This guide provides researchers, chemists, and supply chain managers in the pharmaceutical sector with a technical framework for evaluating and sourcing this compound. We will delve into the essential criteria for supplier qualification, present a comparative overview of prominent commercial suppliers, and provide a standardized protocol for in-house quality verification, ensuring the integrity and success of your research and development endeavors.
Part 1: The Cornerstone of Quality: A Framework for Supplier Qualification
The selection of a chemical supplier, especially for a regulatory starting material, extends far beyond price and availability. It is a critical risk-assessment process that directly impacts experimental reproducibility, scalability, and regulatory compliance. The International Council for Harmonisation (ICH) provides a robust framework, particularly in guidelines like ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances), that outlines the principles for defining and justifying starting materials.[3][4][5]
Causality in Sourcing: Why Initial Purity Dictates Final Success
The synthetic route used to manufacture this compound can introduce specific impurities, such as incompletely chlorinated precursors or regioisomers. These seemingly minor contaminants can have significant downstream consequences:
-
Side Reactions: Impurities can compete in subsequent reactions, leading to the formation of complex byproducts that are difficult to separate from the desired compound.
-
Inconsistent Yields: The presence of reactive impurities can lead to significant batch-to-batch variability in reaction yields, complicating process development and scale-up.
-
False Positives/Negatives: In biological screening, impurities may exhibit their own activity or interfere with the assay, leading to misleading structure-activity relationship (SAR) data.
Therefore, a trustworthy supplier is one that not only provides a high-purity product but also offers transparency into its impurity profile and manufacturing controls.
The Self-Validating System: Documentation and Analytical Rigor
A supplier's commitment to quality is demonstrated through its documentation. The Certificate of Analysis (CoA) is the most critical document and should be scrutinized.
A comprehensive CoA must include:
-
Unambiguous Identification: Full chemical name, CAS number, molecular formula, and structure.[1][6]
-
Lot-Specific Data: The CoA must correspond to the specific batch of material received.
-
Purity Assay: The method used for purity determination must be stated (e.g., HPLC, GC, qNMR). A purity value of ≥98% is a common standard for such intermediates.[6][7]
-
Identity Confirmation: Evidence of structural confirmation, typically through ¹H NMR and Mass Spectrometry (MS), confirming the data is consistent with the structure.
-
Physicochemical Properties: Appearance, melting point, or other relevant physical constants.
Suppliers catering to the pharmaceutical industry may also provide access to Safety Data Sheets (SDS), detailed analytical methods, and statements on residual solvents or elemental impurities, aligning with ICH Q3C and Q3D guidelines.[3]
Part 2: Landscape of Commercial Suppliers
The market for this compound includes large, well-known distributors, specialized manufacturers, and custom synthesis providers. The choice of supplier often depends on the stage of development, from small-scale academic research to large-scale cGMP manufacturing.
| Supplier/Distributor | Typical Purity | Available Quantities | Key Characteristics & Services |
| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | Global distributor with extensive documentation and a robust supply chain. Often provides materials from various manufacturers (e.g., Ambeed, Inc.).[7] |
| ChemScene | ≥98% | Milligrams to Kilograms | A supplier with a focus on bioactive molecules and building blocks. Offers custom synthesis and process optimization services.[6] |
| J&K Scientific | Varies (distributor) | Grams to Kilograms | Distributor for various manufacturers, including ChemScene. Good source for research quantities. |
| ChemicalBook | Varies | Grams to Kilograms | An online marketplace listing numerous, primarily Asia-based, manufacturers and traders with varying purity grades.[2] |
| PubChem Vendors | Varies | Varies | The PubChem database provides an extensive list of vendors who have deposited information for this compound, offering a broad starting point for sourcing.[1] |
Note: This table is not exhaustive and is intended to represent a cross-section of available supplier types. Researchers should always conduct their own due diligence.
Part 3: Mandatory In-House Quality Control Protocol
Upon receipt of any new batch of starting material, it is imperative to perform an in-house verification to confirm its identity and purity against the supplier's CoA. This practice is a cornerstone of Good Laboratory Practice (GLP) and is essential for ensuring the validity of your results.
Experimental Protocol: Identity and Purity Verification
1. Visual Inspection and Solubility
-
Procedure: Visually inspect the material for uniform color and consistency. Compare it to the description on the CoA (typically a solid). Test its solubility in a common solvent for analysis, such as DMSO or CDCl₃, noting any insoluble particulates.
2. Identity Confirmation by LC-MS
-
Objective: To confirm the molecular weight of the primary component.
-
Instrumentation: Standard HPLC system with a UV detector coupled to a single-quadrupole or ion trap mass spectrometer.
-
Method:
-
Column: C18 reverse-phase, e.g., 50 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL of a ~1 mg/mL solution in acetonitrile or methanol.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative modes.
-
-
Expected Result: A major peak in the chromatogram corresponding to a mass of [M+H]⁺ at m/z 164.95 or [M-H]⁻ at m/z 162.94, consistent with the molecular formula C₄H₂Cl₂N₂O.[1]
3. Purity Assessment by HPLC-UV
-
Objective: To determine the purity of the material by area percent and detect potential impurities.
-
Method:
-
Use the same HPLC conditions as above.
-
UV Detection: Monitor at a wavelength such as 254 nm or perform a photodiode array (PDA) scan to identify the optimal wavelength.
-
-
Analysis: Integrate all peaks in the chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. This should align with the purity value reported on the CoA. Any impurity peak >0.1% should be noted.[5]
4. Structural Confirmation by ¹H NMR
-
Objective: To confirm the chemical structure and identify any organic impurities.
-
Method:
-
Solvent: DMSO-d₆ or CDCl₃.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
-
Expected Result: The spectrum should be clean and consistent with the structure of this compound. Key signals include a proton on the pyrimidine ring and a broad signal for the N-H proton. The chemical shifts and coupling patterns should match reference spectra or be predictable from theory.[8]
Part 4: Visualizing the Workflow
A systematic approach is crucial for both supplier selection and material verification. The following diagrams illustrate these workflows.
Caption: A logical workflow for the qualification and selection of a chemical supplier.
Caption: A step-by-step workflow for the in-house quality control of incoming materials.
Conclusion
The integrity of pharmaceutical research and development is built upon the quality of its foundational components. For a versatile and critical building block like this compound, the process of selecting a commercial supplier must be rigorous, systematic, and grounded in the principles of analytical chemistry and regulatory awareness. By implementing a robust qualification process and conducting diligent in-house verification, researchers can mitigate risks, ensure the reproducibility of their science, and build a solid foundation for the development of next-generation therapeutics.
References
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RXN Chemicals. (n.d.). Pyrimidine Manufacturer Supplier. Retrieved from [Link]
-
Pharmaoffer. (n.d.). GMP-Certified 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine API Manufacturers & Suppliers. Retrieved from [Link]
-
Pharmaceutical Technology. (2010, November 2). Drug Substance Starting Material Selection. Retrieved from [Link]
-
DSI InPharmatics. (2021, April 1). Regulatory Starting Materials and ICHQ Guidelines. Retrieved from [Link]
-
Sandoo. (n.d.). China Pyrimidine advance intermediate Manufacturers, Suppliers and Factory. Retrieved from [Link]
-
International Council for Harmonisation. (2012, May 1). ICH Q11: Development and Manufacture of Drug Substances. Retrieved from [Link]
-
International Council for Harmonisation. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]
-
Elder, D. (2020, October 27). EMA and FDA approval of regulatory starting materials. European Pharmaceutical Review. Retrieved from [Link]
-
Purity Chemicals. (n.d.). GMP. Retrieved from [Link]
-
Porphyrin-Systems. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024, October 30). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of 2,6-Dichloro-3H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,6-Dichloro-3H-pyrimidin-4-one, a reactive heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure that researchers can work with this valuable reagent while prioritizing personal and environmental safety. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, grounding them in the specific chemical properties and reactivity of the molecule.
Compound Profile and Hazard Identification
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2,6-dichloropyrimidin-4-ol, 2,6-dichloro-1H-pyrimidin-4-one |
| CAS Number | 120977-94-8[1][2] |
| Molecular Formula | C₄H₂Cl₂N₂O[1][2] |
| Molecular Weight | 164.98 g/mol [2] |
| Physical Form | Solid |
GHS Hazard Classification and Precautionary Statements
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
-
Pictogram:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
The Cornerstone of Safety: A Risk-Based Approach and the Hierarchy of Controls
Effective safety management is not merely about personal protective equipment (PPE); it is a systematic process of risk mitigation. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective control measures. This framework is essential for designing safe experimental workflows with this compound.
Caption: The Hierarchy of Controls, with the most effective measures at the top.
-
Elimination and Substitution: In the context of using this compound as a specific building block, elimination is often not feasible. However, substitution should always be a consideration. Before commencing a synthesis, researchers should ask: "Is there a less hazardous precursor that can achieve the same synthetic outcome?"
-
Engineering Controls: This is the most critical and effective control measure for handling this compound. All manipulations of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of the powder.
-
Administrative Controls: These are the standard operating procedures (SOPs) and work practices that minimize exposure. This includes proper training, clear labeling of containers, and restricting access to areas where the compound is being used.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It is essential but should not be relied upon as the primary safety measure.
In the Laboratory: From Receipt to Reaction
Chemical Reactivity Insights
This compound is a di-halogenated pyrimidine, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms are activated by the electron-withdrawing pyrimidine ring, facilitating their displacement by nucleophiles such as amines, alcohols, and thiols. This reactivity is the very reason it is a valuable synthetic intermediate, but it also informs the necessary handling precautions. It is incompatible with strong oxidizing agents and strong acids.[4]
Storage and Handling
-
Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended to maintain its integrity.[3]
-
Handling:
-
Always handle this compound within a chemical fume hood.
-
Avoid the formation of dust.
-
Ensure all necessary PPE is donned before handling.
-
Wash hands and exposed skin thoroughly after handling.
-
Experimental Protocol: Weighing and Dissolving the Solid
This protocol outlines the safe procedure for weighing this compound and preparing a solution for a reaction.
Objective: To accurately weigh a specified amount of the solid compound and dissolve it in an appropriate solvent while minimizing exposure.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or a tared vial
-
Appropriate solvent (e.g., anhydrous DMF, THF, or as determined by the specific reaction)
-
Reaction flask
-
Magnetic stir bar
-
Septum
-
Nitrogen or argon line (if the reaction is air/moisture sensitive)
Step-by-Step Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Place all necessary equipment (balance, weighing paper, spatula, vial, solvent, etc.) inside the fume hood.
-
Don the appropriate PPE: a lab coat, safety goggles, and chemical-resistant gloves.
-
-
Weighing:
-
Tare the weighing paper or vial on the analytical balance.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weighing paper/vial using a clean spatula.
-
Avoid generating dust by handling the powder gently.
-
Once the desired mass is obtained, securely close the stock bottle.
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to the reaction flask containing a magnetic stir bar.
-
Add the appropriate volume of solvent to the flask.
-
If the reaction is to be performed under an inert atmosphere, seal the flask with a septum and introduce nitrogen or argon.
-
Stir the mixture until the solid is completely dissolved.
-
Experimental Protocol: Addition to a Reaction Mixture
This protocol describes the safe addition of a solution of this compound to a reaction mixture.
Objective: To safely introduce the dissolved compound into a reaction vessel, potentially at a controlled rate.
Materials:
-
Solution of this compound in a suitable solvent
-
Reaction vessel containing other reagents
-
Syringe and needle or an addition funnel
-
Inert atmosphere setup (if required)
Step-by-Step Procedure:
-
Preparation:
-
Ensure the reaction setup is secure within the chemical fume hood.
-
Don all necessary PPE.
-
-
Addition:
-
For rapid addition: Draw the solution of this compound into a syringe and add it to the reaction vessel through the septum.
-
For controlled/dropwise addition: If the reaction is exothermic or requires slow addition, use a syringe pump for precise control or an addition funnel for larger volumes. Add the solution dropwise to the stirred reaction mixture.[5]
-
-
Completion:
-
Once the addition is complete, rinse the syringe or addition funnel with a small amount of the reaction solvent and add the rinsing to the reaction mixture to ensure a complete transfer.
-
Continue to monitor the reaction as per the specific experimental procedure.
-
Emergency Preparedness
Spill Response
In the event of a spill, remain calm and follow these procedures:
Caption: Workflow for responding to a chemical spill.
-
For a small spill: Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent and then soap and water.
-
For a large spill: Evacuate the area immediately and notify your institution's emergency response team.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. This compound is a halogenated organic substance.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Follow all institutional, local, and national regulations for the disposal of halogenated organic waste.[8][9]
Conclusion: A Culture of Safety
This compound is a powerful tool in the arsenal of the medicinal chemist. Its utility, however, is matched by its potential hazards. By understanding its chemical nature and rigorously applying the principles of the hierarchy of controls, researchers can confidently and safely harness its synthetic potential. This guide serves as a foundation for developing robust standard operating procedures tailored to your specific laboratory and experimental needs. A proactive and informed approach to safety is not a barrier to innovation but rather a prerequisite for sustainable and successful research.
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Methodological & Application
Introduction: The Pyrimidinone Core in Modern Drug Discovery
An In-Depth Guide to the Synthesis of 2,6-Dichloro-3H-pyrimidin-4-one Derivatives for Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural heart of a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1][2] Among the diverse family of pyrimidine-based scaffolds, this compound and its close relative, 2,4-dichloropyrimidine, stand out as exceptionally versatile intermediates. The electron-deficient nature of the pyrimidine ring, coupled with the presence of two reactive chlorine atoms, makes these scaffolds ideal substrates for a wide range of chemical transformations.[3][4] The chlorine atoms serve as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse functional groups.[1][4][5] This capability enables medicinal chemists to generate large libraries of analogues from a single, common intermediate, accelerating the exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents.[1] Derivatives of this scaffold are integral to inhibitors of critical biological targets like kinases, with applications in oncology and inflammatory diseases.[6][7] This guide provides a detailed exploration of the synthesis of the this compound core and its subsequent derivatization through field-proven protocols.
Part 1: Synthesis of the this compound Scaffold
The synthesis of the title scaffold begins with the construction of the pyrimidine ring, followed by chlorination. The most common route involves the chlorination of barbituric acid (2,4,6-trihydroxypyrimidine).
Workflow for Scaffold Synthesis
Caption: Overall workflow for the synthesis of the core scaffold.
Protocol 1.1: Synthesis of Barbituric Acid via Condensation
The foundational pyrimidine ring is classically constructed via the condensation of a 1,3-dicarbonyl compound with urea. This protocol uses diethyl malonate.
Principle: The reaction is a base-catalyzed condensation. Sodium ethoxide, formed in situ from sodium metal and ethanol, acts as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate attacks the carbonyl carbon of urea, initiating a cyclization cascade that, after elimination of ethanol and acidification, yields the stable barbituric acid ring.[2][8]
Materials:
-
Diethyl malonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Step-by-Step Protocol:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1 equivalent) in small pieces to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. After the addition is complete, add urea (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. A thick white precipitate of the sodium salt of barbituric acid will form.
-
Work-up and Isolation: Cool the mixture to room temperature and then in an ice bath. Add deionized water to dissolve the precipitate. Slowly and carefully acidify the solution with concentrated HCl until the pH is ~2, which will cause barbituric acid to precipitate.
-
Purification: Filter the white solid, wash with cold deionized water, and then with ethanol. Dry the product under vacuum to yield pure barbituric acid.
Protocol 1.2: Chlorination and Selective Hydrolysis
The conversion of the hydroxyl groups of barbituric acid to chlorides is achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[9] The subsequent selective hydrolysis at the C4 position yields the desired product.
Principle: Phosphorus oxychloride in the presence of an amine base (like N,N-dimethylaniline) converts the keto-enol tautomers of barbituric acid into chloropyrimidines. The reaction proceeds via phosphorylation of the hydroxyl groups followed by nucleophilic substitution by chloride ions.[10] The C4 position of the resulting 2,4,6-trichloropyrimidine is more susceptible to nucleophilic attack than the C2 position. This difference in reactivity allows for selective hydrolysis at C4 under controlled basic conditions to yield the this compound.[4]
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step Protocol:
-
Chlorination: In a flask equipped for reflux and protected from moisture, create a slurry of barbituric acid (1 equivalent) in an excess of phosphorus oxychloride (which acts as both reagent and solvent). Add N,N-dimethylaniline (catalytic amount, e.g., 0.1 equivalents) dropwise.[10]
-
Reaction: Heat the mixture to reflux for 3-4 hours. The mixture should become a clear, brown solution.
-
Removal of Excess POCl₃: After cooling, carefully remove the excess POCl₃ under reduced pressure.
-
Quenching: Very slowly and cautiously, pour the residual viscous oil onto crushed ice with vigorous stirring. This is a highly exothermic reaction.
-
Selective Hydrolysis: Once the quenching is complete, slowly add a 1M NaOH solution while monitoring the pH and temperature (keep below 10°C) until the pH is weakly basic (pH 8-9). Stir for 1-2 hours to facilitate selective hydrolysis at the C4 position.
-
Isolation and Purification: Acidify the solution with HCl to pH ~5. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Part 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms on the pyrimidinone core are excellent leaving groups for SNAr reactions. The inherent electronic properties of the pyrimidine ring dictate that the C6 position (equivalent to C4) is generally more reactive towards nucleophiles than the C2 position.[4] This regioselectivity can be exploited to synthesize mono- or di-substituted derivatives.
Regioselectivity in SNAr Reactions
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reactions of 2,6-Dichloro-3H-pyrimidin-4-one with amines
An Application Guide to the Synthesis of Substituted Aminopyrimidinones
Topic: Reactions of 2,6-Dichloro-3H-pyrimidin-4-one with Amines Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] Its value lies in the differential reactivity of its two chlorine atoms, which allows for controlled, sequential functionalization through nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive technical guide for researchers, detailing the underlying chemical principles, step-by-step protocols for monosubstitution and disubstitution reactions with various amines, and key insights into optimizing these transformations. By explaining the causality behind experimental choices, this guide aims to empower scientists to effectively utilize this powerful building block in drug discovery and development programs.
Mechanistic Principles: The Regioselectivity of SNAr Reactions
The reaction between this compound and amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is electron-deficient due to the electronegativity of its two nitrogen atoms and the electron-withdrawing effect of the C4-carbonyl group, making it highly susceptible to attack by nucleophiles like amines.[3][4]
A critical aspect of this chemistry is regioselectivity . The chlorine atom at the C6 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This preference can be attributed to the greater stability of the intermediate Meisenheimer complex formed during the reaction. Attack at C6 allows the negative charge of the intermediate to be delocalized more effectively across the C4-carbonyl group and the adjacent ring nitrogen (N1), a more stable arrangement than the ortho-quinoid intermediate formed via attack at C2.[5] This inherent reactivity difference is the cornerstone of its utility, enabling chemists to perform selective monosubstitution at C6 under controlled conditions before targeting the C2 position.
Caption: SNAr mechanism for monosubstitution at the C6 position.
Experimental Protocols
The following protocols provide a framework for conducting reactions with this compound. The choice of base, solvent, and temperature is crucial and depends on the nucleophilicity of the amine. Aliphatic amines are generally more reactive and can often proceed at lower temperatures, while less nucleophilic aromatic amines may require heating.[6]
Protocol 2.1: General Procedure for Selective C6-Monosubstitution
This protocol is designed to achieve selective replacement of the C6-chloro group by an amine. The use of approximately one equivalent of the amine at moderate temperatures is key to preventing disubstitution.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., Ethanol, THF, or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and the chosen anhydrous solvent.
-
Stir the suspension at room temperature until the solid is well-dispersed.
-
Add the base (e.g., TEA) to the mixture, followed by the dropwise addition of the amine.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C). The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be isolated by filtration, washed with a cold solvent (like diethyl ether or cold ethanol), and dried under a vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 6-amino-2-chloro-3H-pyrimidin-4-one product.
Protocol 2.2: General Procedure for C2,C6-Disubstitution
To achieve disubstitution, more forcing conditions are required. This typically involves using an excess of the amine and higher reaction temperatures to replace the less reactive C2-chloro group.
Procedure:
-
Follow steps 1-2 from Protocol 2.1.
-
Add an excess of the amine (2.5 - 3.0 eq) and the base (3.0 - 4.0 eq).
-
Heat the reaction mixture to a higher temperature (typically 100-140 °C) in a sealed vessel or under reflux.[6]
-
Monitor the reaction by TLC or LC-MS until the monosubstituted intermediate is fully consumed.
-
Follow the workup and purification procedures described in steps 5-7 of Protocol 2.1.
Caption: General laboratory workflow for the amination of dichloropyrimidinone.
Data Summary: Representative Reaction Conditions
The versatility of this compound is demonstrated by its successful reaction with a wide range of amines under varied conditions. The following table summarizes representative examples from the literature, highlighting the synthesis of precursors for advanced drug candidates.
| Entry | Starting Material | Amine | Base / Conditions | Product Application | Ref. |
| 1 | 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole | Triethylamine, THF, 50 °C | Aurora Kinase Inhibitor | [6] |
| 2 | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | tert-Butyl (S)-3-aminopyrrolidine-1-carboxylate | Triethylamine, THF, -70 °C to RT | Aurora Kinase Inhibitor | [6] |
| 3 | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | 1-Ethyl piperazine | Triethylamine, 1-pentanol, 140 °C | Aurora Kinase Inhibitor | [6] |
| 4 | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various aliphatic and aromatic amines | Triethylamine, Refluxing Ethanol | Heterocyclic Precursors | [3][4] |
| 5 | This compound Scaffold | Various amines | N/A (General scaffold for IRAK4 inhibitors) | IRAK4 Inhibitors | [1][8] |
Troubleshooting and Key Considerations
-
Side Reactions: When using alcohols as solvents, especially under basic conditions, competitive substitution by the alkoxide (solvolysis) can occur, leading to undesired byproducts.[3] Using aprotic solvents like THF, Dioxane, or DMF can mitigate this issue.
-
Amine Nucleophilicity: Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, may require higher temperatures, longer reaction times, or the use of a stronger, non-nucleophilic base like sodium hydride to facilitate deprotonation prior to addition.
-
Purification: The polarity of the resulting aminopyrimidinone products can vary significantly. Purification by silica gel chromatography is common, often using gradients of ethyl acetate in hexanes or methanol in dichloromethane. Product precipitation followed by washing is often an effective first pass at purification.[3]
-
Tautomerism: It is important to recognize that the "pyrimidin-4-one" exists in equilibrium with its "pyrimidin-4-ol" tautomer. While it reacts as the pyrimidinone, characterization data (e.g., NMR) will reflect the predominant tautomer under the analytical conditions.[9]
Conclusion
The reaction of this compound with amines is a robust and highly valuable transformation in modern synthetic and medicinal chemistry. By understanding the principles of regioselectivity and carefully controlling reaction parameters such as stoichiometry, temperature, and solvent, researchers can selectively synthesize a diverse array of mono- and di-substituted aminopyrimidinones. These products serve as critical intermediates for the development of targeted therapeutics, particularly in the field of kinase inhibition.[8][10] The protocols and insights provided herein offer a solid foundation for the successful application of this versatile chemical scaffold.
References
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Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]
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Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico Repository. Available at: [Link]
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Request PDF. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]
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Goldstein, D. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 918-923. Available at: [Link]
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Lin, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7573-7592. Available at: [Link]
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Dodge, M. W., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7819-7825. Available at: [Link]
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Request PDF. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
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Lin, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central (PMC). Available at: [Link]
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Stier, M. A., et al. (2005). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PubMed Central (PMC). Available at: [Link]
-
Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
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Zhang, S., et al. (2021). Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. RSC Publishing. Available at: [Link]
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Sharma, V., & Sharma, K. V. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Available at: [Link]
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Sun, A., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(19), 4375-4378. Available at: [Link]
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Cheprakov, A. V., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(16), 2951. Available at: [Link]
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NotVoodoo. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
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Khan, I. U., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(12), 104336. Available at: [Link]
-
Wang, X., et al. (2012). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Tetrahedron Letters, 53(32), 4150-4153. Available at: [Link]
-
El-Kashef, H., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available at: [Link]
-
Al-Ostath, A., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]
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Boechat, N., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(2), 284. Available at: [Link]
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Trujillo-Lagunas, M. L., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
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Introduction: The Pyrimidinone Scaffold and the Power of Cross-Coupling
An In-Depth Guide to the Suzuki Coupling of 2,6-Dichloro-3H-pyrimidin-4-one: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The pyrimidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from oncology (e.g., Imatinib) to cardiovascular disease (e.g., Rosuvastatin).[1][2] Its ability to engage in multiple hydrogen bonding interactions makes it an ideal pharmacophore for targeting enzymes, particularly protein kinases. The strategic functionalization of this core is paramount in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds.[3][4] Its tolerance of a wide range of functional groups, the commercial availability of diverse boronic acids, and the relatively mild reaction conditions make it exceptionally suitable for late-stage diversification of complex molecules.[3][5] This guide provides a detailed exploration of the Suzuki coupling of this compound, a key building block for generating libraries of novel drug candidates. We will delve into mechanistic considerations, optimization of reaction parameters, and provide detailed, field-proven protocols.
Mechanistic Considerations & Regioselectivity
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][6] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine (C-Cl) bond of the pyrimidinone. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5][7]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester form) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For di-substituted substrates like this compound, regioselectivity is a critical consideration. The pyrimidine ring is an electron-deficient system, which generally makes the attached halogens more reactive in cross-coupling reactions compared to analogous benzene halides.[1][9] In pyrimidine systems, the C4 and C6 positions are typically more electrophilic and thus more susceptible to oxidative addition by palladium than the C2 position.[2][10] Therefore, for this compound, the initial Suzuki coupling is expected to occur preferentially at the C6 position. Achieving mono- or di-substitution can be controlled by adjusting the stoichiometry of the boronic acid and the reaction conditions.
Optimizing the Reaction: A Guide to Key Parameters
The success of the Suzuki coupling of an electron-deficient heteroaryl chloride hinges on the careful selection of several interdependent parameters.
| Parameter | Function & Rationale | Recommended Starting Points |
| Palladium Source & Ligand | The catalyst is the heart of the reaction. For challenging aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are superior to traditional Pd(PPh₃)₄.[11][12] They promote the difficult oxidative addition step and stabilize the active Pd(0) species.[7] Pre-catalysts offer improved air stability and generate the active species in situ.[11] | Catalyst: Pd₂(dba)₃, Pd(OAc)₂ Pre-catalyst: XPhos Pd G2/G3 Ligand: XPhos, SPhos, RuPhos Loading: 0.5 - 5 mol% |
| Base | Activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation.[8] The strength and solubility of the base are critical; stronger bases like K₃PO₄ or Cs₂CO₃ often outperform weaker ones like Na₂CO₃, especially for sterically hindered or electron-poor substrates.[12][13] | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-4 equivalents) |
| Solvent | Solubilizes reactants and influences catalyst activity. Aprotic polar solvents are common. Often, a mixture with water is used to help dissolve the inorganic base and facilitate the formation of the boronate species.[13][14] Microwave-assisted reactions often use solvent mixtures like 1,4-dioxane/water.[1][15] | 1,4-Dioxane/H₂O, DMF, THF, Toluene |
| Temperature | C-Cl bond activation is energetically demanding and typically requires elevated temperatures (80-120 °C).[13] Microwave irradiation is highly effective for rapidly reaching and maintaining the target temperature, often reducing reaction times from hours to minutes.[1][10] | Conventional Heating: 80-110 °C Microwave: 100-140 °C |
| Atmosphere | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid.[13][16] Maintaining an inert atmosphere (Nitrogen or Argon) is essential for reproducibility and high yields.[17] | Nitrogen or Argon |
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acids.
Caption: General experimental workflow for Suzuki cross-coupling.
Protocol 1: Conventional Heating
This protocol describes a typical procedure for the mono-arylation at the C6 position.
Materials and Equipment:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.1 mmol, 1.1 equiv.)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane and deionized water (e.g., in a 4:1 ratio)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen), heating plate with oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[17]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL 1,4-dioxane and 1 mL water) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-6-aryl-3H-pyrimidin-4-one.
Protocol 2: Microwave-Assisted Synthesis
This protocol is ideal for rapid reaction screening and optimization.[1][10]
Materials and Equipment:
-
This compound (0.5 mmol, 1 equiv.)
-
Arylboronic acid (0.6 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.015 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.)
-
1,4-Dioxane and deionized water (2:1 ratio)
-
Microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add the solvent mixture (e.g., 4 mL 1,4-dioxane and 2 mL water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.[15]
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst Deactivation: Inactive catalyst source or decomposition due to oxygen.[12][13] Insufficient Temperature: C-Cl bond is not activated. Ineffective Base: Base is too weak or insoluble to facilitate transmetalation. | Ensure catalyst is fresh and handled under inert conditions.[13] Use a robust precatalyst. Increase temperature to 100-120 °C or switch to microwave heating. Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[12] |
| Significant Side Products | Protodeboronation: Cleavage of the C-B bond of the boronic acid, replacing it with hydrogen.[16] Homocoupling: Dimerization of the boronic acid or the pyrimidinone.[16] | Use anhydrous solvents, ensure the base is dry, or use boronate esters which are more stable. Thoroughly degas solvents and maintain a strict inert atmosphere to exclude oxygen.[13][17] |
| Poor Regioselectivity | High Temperature/Long Reaction Time: Can lead to the second coupling event occurring even with limited boronic acid. High Catalyst Loading: Can increase the rate of the second coupling. | Carefully control stoichiometry (use ~1.05-1.1 equiv of boronic acid for mono-coupling). Monitor the reaction closely and stop it once the starting material is consumed. Reduce catalyst loading. |
| Sterically Hindered Substrates Fail | Steric Hindrance: Bulky groups (especially ortho-substituents) on the boronic acid can slow or prevent transmetalation and reductive elimination.[2][12] | Use a more active catalytic system with bulky, electron-rich ligands (e.g., XPhos, SPhos).[12] Increase the reaction temperature and/or use a stronger base (Cs₂CO₃).[12] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective strategy for synthesizing diverse libraries of substituted pyrimidinones for drug discovery and development. Success relies on a rational understanding of the reaction mechanism and the careful optimization of key parameters, including the catalyst system, base, solvent, and temperature. By employing modern, highly active palladium catalysts and leveraging techniques such as microwave-assisted heating, researchers can efficiently overcome the challenge of activating C-Cl bonds to construct novel and medicinally relevant molecules.
References
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
Handy, S. T., & Anderson, C. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. Available at: [Link]
-
Handy, S. T., & Anderson, C. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ChemistrySelect. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidines. BenchChem.
-
Dolšak, A., et al. (2021). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... ResearchGate. Available at: [Link]
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with...
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Amari, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Pathigoolla, A., & S. T. Handy. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Amari, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-dia... RSC Advances. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
-
Amari, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
- ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
MacDonald, M. J., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Accounts of Chemical Research. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,6-Dibromo-4-nitroaniline. BenchChem.
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
- BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
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Application Note and Protocol: Regioselective N-Alkylation of 2,6-Dichloro-3H-pyrimidin-4-one
Abstract
This document provides a comprehensive guide for the N-alkylation of 2,6-dichloro-3H-pyrimidin-4-one, a critical precursor in the synthesis of various biologically active compounds. The protocol emphasizes strategies to achieve high regioselectivity for N-alkylation over the competing O-alkylation. We delve into the mechanistic rationale behind the choice of reagents and reaction conditions, offering a detailed, step-by-step experimental procedure. Furthermore, this guide includes troubleshooting advice for common challenges and summarizes key reaction parameters in a tabular format for ease of reference. This application note is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of pyrimidine-based scaffolds.
Introduction
N-alkylated pyrimidinones are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The this compound moiety, in particular, offers multiple reaction sites for functionalization, making it a versatile building block. However, the presence of both a nucleophilic nitrogen and an oxygen atom in the pyrimidinone ring presents a significant challenge in achieving regioselective alkylation. The competition between N-alkylation and O-alkylation can lead to product mixtures that are difficult to separate, thereby reducing the overall yield of the desired N-alkylated product.[4][5][6]
This application note outlines a robust protocol for the selective N-alkylation of this compound, focusing on the critical parameters that govern the reaction's outcome. By understanding the underlying principles of hard and soft acid-base (HSAB) theory and the influence of solvents and counterions, researchers can effectively steer the reaction towards the desired N-alkylated isomer.
Mechanistic Considerations: N- vs. O-Alkylation
The regioselectivity of the alkylation of this compound is a classic example of kinetic versus thermodynamic control and is heavily influenced by the nature of the alkylating agent, the base, and the solvent.
-
The Ambident Nucleophile: The pyrimidinone anion, formed upon deprotonation by a base, is an ambident nucleophile with two potential sites of attack for an electrophile: the nitrogen atom (N3) and the exocyclic oxygen atom (O4).
-
Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, hard electrophiles tend to react with hard nucleophiles, while soft electrophiles prefer soft nucleophiles. The nitrogen atom in the pyrimidinone anion is generally considered a softer nucleophilic center compared to the harder oxygen atom. Therefore, employing softer alkylating agents, such as alkyl iodides or bromides, typically favors N-alkylation. Conversely, harder alkylating agents, like alkyl sulfates, may lead to a higher proportion of the O-alkylated product.
-
Solvent Effects: The choice of solvent plays a crucial role in modulating the reactivity of the pyrimidinone anion.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for N-alkylation.[7] They effectively solvate the cation of the base, leaving a "naked" and highly reactive pyrimidinone anion. In these solvents, the more polarizable (softer) nitrogen atom is more accessible for alkylation.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen bond with the oxygen atom of the pyrimidinone anion, reducing its nucleophilicity and thereby favoring N-alkylation to some extent. However, they can also participate in solvolysis of the alkylating agent.
-
-
Base and Counterion: The choice of base is critical for efficient deprotonation. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The nature of the counterion can also influence regioselectivity. For instance, the larger and more polarizable cesium cation (Cs⁺) is known to promote N-alkylation in some systems.
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of this compound. Optimization of specific parameters may be necessary for different alkylating agents.
Materials and Equipment
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. Suspend the solids in anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per mmol of the pyrimidinone).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water or ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
-
Data Presentation
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | Versatile precursor for functionalization. |
| Alkylating Agent | Alkyl bromide or iodide (1.1-1.2 eq) | Soft electrophiles favoring N-alkylation. A slight excess drives the reaction to completion. |
| Base | Anhydrous K₂CO₃ (1.5-2.0 eq) | Mild and effective base for deprotonation. An excess ensures complete reaction. |
| Solvent | Anhydrous DMF | Polar aprotic solvent that promotes N-alkylation by solvating the cation. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Reaction Time | 4-12 hours | Monitored by TLC to ensure complete consumption of the starting material. |
Workflow Visualization
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive alkylating agent.- Insufficiently anhydrous conditions.- Ineffective base. | - Check the purity and reactivity of the alkylating agent.- Use freshly dried solvents and reagents.- Consider a stronger base like NaH or Cs₂CO₃. |
| Formation of O-Alkylated Byproduct | - Use of a hard alkylating agent.- Inappropriate solvent choice. | - Switch to a softer alkylating agent (e.g., from chloride to bromide or iodide).- Ensure the use of a polar aprotic solvent like DMF or acetonitrile.[7] |
| Difficult Purification | - Similar polarities of N- and O-alkylated products. | - Optimize reaction conditions to maximize the yield of the desired isomer.- Employ a high-resolution chromatography system or consider derivatization to aid separation. |
| Decomposition of Starting Material | - Excessively high reaction temperature.- Prolonged reaction time. | - Lower the reaction temperature and monitor the reaction closely by TLC to avoid over-running the reaction. |
Conclusion
The regioselective N-alkylation of this compound is a highly achievable transformation with careful consideration of the reaction parameters. By leveraging the principles of HSAB theory and optimizing the choice of alkylating agent, base, and solvent, researchers can synthesize N-alkylated pyrimidinones in high yield and purity. This application note provides a solid foundation and a practical protocol for scientists working on the synthesis of novel pyrimidine-based compounds for drug discovery and development.
References
-
Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. [Link]
-
N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Heriot-Watt Research Portal. [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). ACS Publications. [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). National Institutes of Health. [Link]
-
Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. ResearchGate. [Link]
-
Alkylation reaction of pyrimidine derivatives at the nitrogen. ResearchGate. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. National Institutes of Health. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. wuxibiology.com. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. wuxibiology.com. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health. [Link]
-
Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. [Link]
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Alkylation of 2-(methylsulfanyl)-6-polyfluoroalkylpyrimidin-4(3H)-ones with haloalkanes. ResearchGate. [Link]
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N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. PubMed. [Link]
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The Strategic Deployment of 2,6-Dichloro-3H-pyrimidin-4-one in Modern Heterocycle Synthesis
An Application Guide for Researchers
Introduction: The Pyrimidinone Core as a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the pyrimidine nucleus stands out as a cornerstone for the development of novel functional molecules. Among the plethora of pyrimidine-based starting materials, 2,6-dichloro-3H-pyrimidin-4-one (also known as 2,6-dichloropyrimidin-4(3H)-one) has emerged as a uniquely versatile and powerful building block.[1] Its utility stems from a combination of factors: two differentially reactive chlorine atoms at the C2 and C6 positions and a lactam nitrogen at N3, which together offer a programmable platform for sequential and regioselective functionalization.
This guide provides an in-depth exploration of the synthetic strategies centered around this compound. We will move beyond simple procedural descriptions to dissect the underlying principles of reactivity and selectivity that govern its transformations. The protocols detailed herein are designed to be robust and reproducible, serving as a practical resource for researchers engaged in the synthesis of complex heterocyclic systems, particularly for applications in drug discovery where the pyrimidinone core is a well-established "privileged scaffold," frequently found in potent kinase inhibitors.[2][3]
Pillar 1: Understanding the Reactivity and Regioselectivity
The synthetic power of this compound lies in the predictable, yet tunable, reactivity of its electrophilic centers. The electron-deficient nature of the pyrimidine ring makes the chlorine-bearing carbons highly susceptible to nucleophilic aromatic substitution (SNAr).
Key Reactive Sites:
-
C6-Cl: This position is the most electrophilic and sterically accessible site. Nucleophilic attack almost invariably occurs here first under standard SNAr conditions.
-
C2-Cl: This position is less reactive than C6. Substitution at C2 typically requires more forcing conditions (higher temperatures, stronger bases) and is usually performed after the C6 position has been functionalized.
-
N3-H: The lactam proton is acidic and can be removed by a suitable base, allowing for N-alkylation or N-arylation, which is often the final step in a synthetic sequence.
The general order of reactivity for nucleophilic substitution is C6 > C2 .[4] This differential reactivity is the key to building molecular complexity in a controlled, stepwise manner.
Caption: Reactivity hierarchy of this compound.
Pillar 2: Core Synthetic Protocols and Mechanistic Insights
This section details validated protocols for the sequential functionalization of the pyrimidinone core. The causality behind key experimental choices is explained to empower researchers to adapt these methods to their specific targets.
Protocol 2.1: Regioselective C6-Amination via SNAr
The first transformation is typically the selective substitution of the C6-chloro group with an amine. This reaction proceeds smoothly under mild conditions and serves as the entry point for creating vast libraries of derivatives.
Workflow:
-
Dissolution: The pyrimidinone starting material and the desired amine are dissolved in a polar aprotic solvent.
-
Base Addition: An organic base is added to scavenge the HCl generated during the reaction.
-
Reaction: The mixture is stirred, often at room temperature or with gentle heating, until completion.
-
Work-up & Isolation: The product is isolated via precipitation or extraction.
Caption: Workflow for selective C6-amination.
Detailed Experimental Protocol:
-
Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Solvent: Tetrahydrofuran (THF), Ethanol (EtOH), or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)
-
-
Procedure:
-
To a stirred solution of this compound in the chosen solvent, add the amine.
-
Add the base (e.g., Et₃N) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. If a precipitate has formed, filter the solid, wash with water and a cold solvent (e.g., diethyl ether), and dry under vacuum.
-
Alternatively, concentrate the reaction mixture in vacuo, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Causality and Trustworthiness: Using a mild organic base like triethylamine is crucial. It effectively neutralizes the generated HCl without being nucleophilic enough to compete with the amine substrate. The choice of solvent can influence reaction rates; more polar solvents like DMF can accelerate the SNAr process. This protocol is self-validating as the high regioselectivity for the C6 position is a well-documented phenomenon for dichloropyrimidines.[5]
Protocol 2.2: Sequential C2-Functionalization
With the C6 position occupied, the less reactive C2-chloro group can be displaced. This step often requires more energy due to the deactivating effect of the electron-donating group installed at C6. This sequential approach is fundamental to creating kinase inhibitors with distinct "hinge-binding" (at C6) and "solvent-front" (at C2) moieties.[6][7]
Detailed Experimental Protocol:
-
Reagents:
-
6-substituted-2-chloro-3H-pyrimidin-4-one (from Protocol 2.1) (1.0 eq)
-
Second nucleophile (amine, alcohol, thiol) (1.2-2.0 eq)
-
Base (if required, e.g., K₂CO₃, NaH, or excess amine)
-
Solvent: DMF, Dimethyl sulfoxide (DMSO), or Dioxane
-
-
Procedure:
-
Dissolve the 6-substituted-2-chloropyrimidinone in a high-boiling polar aprotic solvent like DMF or DMSO.
-
Add the second nucleophile and a suitable base (if the nucleophile is not basic itself).
-
Heat the reaction mixture to a higher temperature, typically between 80 °C and 150 °C.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the mixture and perform an aqueous work-up similar to Protocol 2.1. Purification is often achieved via silica gel chromatography.
-
Expertise in Action: The selection of a high-boiling solvent is a deliberate choice to provide the necessary activation energy for this less favorable substitution. For alcohol nucleophiles, a strong base like sodium hydride (NaH) is often required to first generate the more potent alkoxide nucleophile.
| Reaction Stage | Typical Nucleophile | Conditions | Product Type | Reference |
| Stage 1 (C6) | Primary/Secondary Amines | Et₃N, EtOH, RT-50°C | 6-Amino-2-chloropyrimidinone | [8] |
| Stage 2 (C2) | Anilines, Aminopyrazoles | NaI, Et₃N, DMSO, 120°C | 2,6-Diaminopyrimidinone | [6][7] |
| Stage 2 (C2) | Alcohols/Phenols | NaH, THF/DMF, 60-80°C | 6-Amino-2-alkoxypyrimidinone | [6] |
Protocol 2.3: Palladium-Catalyzed Cross-Coupling
For the introduction of carbon-based substituents (aryl, heteroaryl, alkynyl), palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is particularly common. The inherent regioselectivity remains, with the C6 position reacting preferentially.[4][9]
Detailed Experimental Protocol (Suzuki Coupling at C6):
-
Reagents:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent system: Toluene/EtOH/H₂O or Dioxane/H₂O
-
-
Procedure:
-
To a flask, add this compound, the boronic acid, and the base.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours under the inert atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Perform a standard aqueous work-up by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
-
Pillar 3: Application in Drug Discovery - The Synthesis of IRAK4 Inhibitors
The interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in inflammatory signaling pathways, making it a high-value target for autoimmune diseases and cancer. Many potent IRAK4 inhibitors are built upon the 2,6-disubstituted pyrimidin-4-one scaffold, showcasing the direct application of the previously described protocols.[2][7]
The synthesis of these inhibitors exemplifies a structure-based drug design strategy where different amines are sequentially introduced at the C6 and C2 positions to optimize potency and selectivity.
Caption: Synthetic strategy for a pyrimidinone-based kinase inhibitor.
This modular approach allows medicinal chemists to:
-
Install a "hinge-binding" amine (R1) at the C6 position to anchor the molecule in the ATP-binding site of the kinase.
-
Systematically vary the "solvent-front" substituent (R2) at the C2 position to enhance potency, improve pharmacokinetic properties, and achieve selectivity over other kinases.[2]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic platform for the efficient and controlled construction of diverse and complex heterocyclic molecules. Its well-defined reactivity profile allows for the sequential and regioselective introduction of multiple functional groups, a feature that has been masterfully exploited in the field of drug discovery, particularly for the development of next-generation kinase inhibitors. The protocols and principles outlined in this guide provide researchers with a robust framework to unlock the full synthetic potential of this invaluable building block.
References
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Onipko, O. V., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceutical Chemistry Journal, 57(5), 629-644. [Link]
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Condroski, K. F., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 907-912. [Link]
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McElroy, W. T., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 907-912. [Link]
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Gray, N. S., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6289. [Link]
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Abdel-Gawad, H., et al. (2021). Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1739-1748. [Link]
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Sun, Q., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(19), 4375-4378. [Link]
-
Kim, H. Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7536-7557. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135452738, this compound. [Link]
-
Kumar, A., et al. (2011). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Organic & Biomolecular Chemistry, 9(16), 5595-5599. [Link]
-
El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. BMC Chemistry, 17(1), 26. [Link]
-
Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1386. [Link]
-
Condroski, K. F., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 907-912. [Link]
- Bayer AG. (2012). Regioselective preparation of substituted pyrimidines.
-
Taylor, A. M., et al. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 49(36), 5244-5246. [Link]
-
Vicario, J., et al. (2021). Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes. The Journal of Organic Chemistry, 86(22), 16006-16018. [Link]
-
Aft, H., & Christensen, B. E. (1962). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Journal of Organic Chemistry, 27(6), 2170-2173. [Link]
-
Fadda, A. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. BMC Chemistry, 17(1), 54. [Link]
-
Wu, T. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. LinkedIn. [Link]
-
da Silva, A. B. F., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 790. [Link]
-
Reddy, T. R., et al. (2010). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[2][6][10]-Triazoles. Molecules, 15(3), 1433-1441. [Link]
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experimental procedure for nucleophilic substitution on 2,6-Dichloro-3H-pyrimidin-4-one
An in-depth guide to the regioselective nucleophilic aromatic substitution on 2,6-Dichloro-3H-pyrimidin-4-one, a pivotal scaffold in medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction's mechanistic underpinnings, detailed experimental protocols for various nucleophiles, and practical insights for successful synthesis.
Introduction: The Significance of the Pyrimidin-4-one Core
The pyrimidin-4-one motif is a privileged scaffold in modern drug discovery, forming the core structure of numerous biologically active molecules.[1][2] Its prevalence is due to its ability to form key hydrogen bond interactions with biological targets, such as the hinge region of protein kinases.[1] A prime example is its role in the development of potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[1][2]
The functionalization of this core is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. This compound serves as a versatile and highly reactive starting material for this purpose. The electron-deficient nature of the pyrimidine ring, amplified by two chlorine atoms and a carbonyl group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This reaction allows for the precise and regioselective introduction of a wide array of functional groups, including amines, thiols, and alkoxides, providing a robust platform for generating diverse chemical libraries.
Mechanistic Insights and Regioselectivity
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled to restore aromaticity.
A critical aspect of this chemistry is controlling the regioselectivity of the substitution. For pyrimidine halides, the general order of reactivity is C4(6) > C2.[4][5] In the case of this compound, both chloro-substituted positions are electronically equivalent to the C4/C6 positions of a standard pyrimidine. However, subtle electronic and steric factors can influence which position reacts first, though typically a mono-substituted product at either C2 or C6 is initially formed. Achieving mono-substitution versus di-substitution is readily controlled by stoichiometry. Using one equivalent of the nucleophile under controlled conditions will favor the mono-substituted product, while an excess of the nucleophile and more forcing conditions (e.g., higher temperature) will lead to the di-substituted product.
It is also important to recognize that the starting material exists in tautomeric equilibrium with its 2,6-dichloro-pyrimidin-4-ol form. However, under typical reaction conditions, the pyrimidin-4-one tautomer is the predominant and reactive species.[1]
General Reaction Scheme
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on this compound with common classes of nucleophiles.
Protocol 1: Mono-Amination with a Primary or Secondary Amine
This protocol describes the C6-selective mono-amination using a primary or secondary amine. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or tert-Butanol)[6]
-
Round-bottom flask, magnetic stirrer, condenser, and inert gas (Argon or Nitrogen) supply
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).
-
Add the amine (1.0-1.1 eq.) to the solution, followed by the dropwise addition of DIPEA (1.5 eq.).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.[7]
-
Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure mono-aminated product.
Protocol 2: Substitution with a Thiol
This protocol details the reaction with a thiol. The thiol is first deprotonated with a strong base to form the more nucleophilic thiolate anion, which then displaces the chloride. This procedure requires strictly anhydrous conditions.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and inert gas (Argon or Nitrogen) supply
-
Standard workup and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq.) and dissolve it in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.[8]
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimum amount of anhydrous DMF or THF.
-
Add the solution of the pyrimidinone dropwise to the cold thiolate solution.
-
Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Substitution with an Alcohol (Alkoxide Formation)
This protocol is analogous to the thiol substitution, where an alcohol is converted to a more potent alkoxide nucleophile using a strong base.
Materials:
-
This compound
-
Desired alcohol (e.g., phenol, benzyl alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and inert gas (Argon or Nitrogen) supply
-
Standard workup and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.1 eq.) and dissolve it in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise. Stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF or THF.
-
Add the pyrimidinone solution dropwise to the freshly prepared alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir. Gentle heating (40-60 °C) may be required for less reactive alcohols.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude material via flash column chromatography or recrystallization.
Data Presentation: Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yields |
| Amines | Morpholine | DIPEA | Ethanol | 80 | 75-90% |
| Aniline | Et₃N | DMF | 100 | 60-80% | |
| Benzylamine | DIPEA | t-Butanol | 80 | 80-95% | |
| Thiols | Thiophenol | NaH | THF | 0 to RT | 85-95% |
| Ethanethiol | NaH | DMF | 0 to RT | 80-90% | |
| Alcohols | Phenol | NaH | DMF | RT to 50 | 70-85% |
| Methanol (as NaOMe) | NaOMe | Methanol | RT to Reflux | 85-98% |
Note: Yields are approximate and highly dependent on the specific substrates and reaction scale.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, workup, and purification of substituted pyrimidin-4-one derivatives.
Caption: General workflow for SNAr on this compound.
Trustworthiness: Troubleshooting and Product Validation
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Insufficient activation of nucleophile; Low reaction temperature; Deactivated catalyst (if used). | For thiols/alcohols, ensure anhydrous conditions for NaH. Increase temperature incrementally. Use fresh reagents. |
| Formation of Di-substituted Product | Excess nucleophile; High temperature or prolonged reaction time. | Use 1.0-1.1 equivalents of the nucleophile. Monitor the reaction closely and stop once the starting material is consumed. |
| Complex Mixture of Products | Reaction with solvent (e.g., alcohol solvents with NaH); Degradation of starting material or product. | Use aprotic solvents like THF or DMF for NaH-mediated reactions. Ensure the reaction temperature is not excessively high. |
Product Validation: The identity and purity of the final compounds must be rigorously confirmed.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the position of the new substituent.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC/LC-MS: To assess the purity of the final product.
References
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. Retrieved from [Link]
-
Liao, Y., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]
-
Goldstein, D. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
ResearchGate. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry. Retrieved from [Link]
-
El-Metwally, A. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]
-
ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]
-
Arkivoc. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Arkivoc. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4, 6-disubstituted pyrimidine-2-one (2a-2o). Retrieved from [Link]
-
ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemistry & Biology Interface. (2011). Dimethylamination with Dimethylformamide: A Versatile Synthetic Tool. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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National Institutes of Health. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]
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PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. Retrieved from [Link]
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2,6-Dichloro-3H-pyrimidin-4-one in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: The Strategic Utility of 2,6-Dichloro-3H-pyrimidin-4-one in the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidin-4-one Core as a Privileged Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, present in approximately 20% of small-molecule drugs approved by the US FDA since 2015.[1] This prevalence is particularly striking in the field of protein kinase inhibitors, where pyrimidine derivatives are found in over half of all approved drugs in this class.[1] Their success stems from the pyrimidine's ability to act as a bioisostere for the adenine ring of ATP, establishing critical hydrogen bond interactions within the kinase hinge region.
Within this broad class, the 2,6-disubstituted-3H-pyrimidin-4-one motif has emerged as a particularly potent and selective scaffold. This guide focuses on the synthetic applications of a key intermediate, This compound , detailing its strategic value and providing robust protocols for its conversion into diverse kinase inhibitor libraries. Through structure-enabled design, this versatile building block has been instrumental in developing potent inhibitors for critical targets like Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[2][3][4]
The Synthetic Logic: Harnessing Differential Reactivity
The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C6 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This reactivity gradient is a direct consequence of the electronic landscape of the heterocyclic ring, influenced by the electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen atoms.
This inherent electronic bias allows for a controlled, stepwise functionalization of the pyrimidine core. Chemists can selectively displace the C6 chlorine under milder conditions, introducing a first point of diversity. The resulting mono-substituted intermediate is electronically deactivated, rendering the C2 chlorine less reactive and requiring more forcing conditions (e.g., higher temperatures or stronger nucleophiles) for the second substitution. This predictable, sequential reactivity is the foundation for building complex and diverse molecular libraries from a single, readily accessible starting material.
Application Protocol 1: Selective Mono-Substitution at the C6 Position
This protocol details the first key step: the selective displacement of the C6 chlorine with an amine nucleophile. The choice of a suitable base and solvent is critical for achieving high regioselectivity and yield.
Objective: To synthesize a 2-chloro-6-amino-3H-pyrimidin-4-one intermediate.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine of choice (1.0-1.2 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Solvent: Isopropanol (IPA), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., Isopropanol) to create a slurry or solution, typically at a concentration of 0.1-0.5 M.
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 eq) to the reaction mixture, followed by the dropwise addition of the base (e.g., TEA, 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C). The specific temperature and time depend on the nucleophilicity of the amine. For many primary amines, heating at 50 °C for 16 hours is sufficient.[5][6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can often be isolated by filtration. Wash the solid with a non-polar solvent like diethyl ether or hexanes to remove impurities.
-
Alternatively, concentrate the mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water or brine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate to obtain the crude product. If necessary, purify the intermediate by silica gel column chromatography or recrystallization to yield the pure 2-chloro-6-amino-3H-pyrimidin-4-one derivative.
Causality Behind Choices:
-
Base (TEA/DIPEA): A non-nucleophilic organic base is used to scavenge the HCl generated during the substitution, driving the reaction to completion without competing with the primary amine nucleophile.
-
Solvent: Polar aprotic (THF, DMF) or protic (IPA) solvents are used to ensure sufficient solubility of the reactants.
-
Temperature: Moderate heating provides enough energy to overcome the activation barrier for substitution at the more reactive C6 position while leaving the C2 position intact.
Application Protocol 2: Functionalization of the C2 Position
With the C6 position functionalized, the less reactive C2 chlorine can be displaced. This step typically requires more forcing conditions or a change in reaction type, such as employing a palladium-catalyzed cross-coupling reaction.
Objective: To synthesize the final 2,6-disubstituted pyrimidin-4-one kinase inhibitor scaffold.
Method A: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
2-chloro-6-(R1-amino)-3H-pyrimidin-4-one (1.0 eq)
-
Second amine nucleophile (R2-NH2) (1.5-3.0 eq)
-
Solvent: 1-Pentanol, Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Methodology:
-
Reaction Setup: In a pressure-rated vessel or a flask equipped with a reflux condenser, combine the 2-chloro-6-amino intermediate (1.0 eq) and the second amine (1.5-3.0 eq).
-
Solvent Addition: Add a high-boiling solvent such as 1-pentanol. Using the amine itself as a solvent is also possible if it is a liquid and a large excess is used.
-
Reaction Conditions: Heat the mixture to a high temperature (e.g., 120-150 °C) for several hours (2-24 h).[5][6]
-
Monitoring & Work-up: Follow the monitoring and work-up procedures described in Protocol 1. The higher boiling point of the solvent may require vacuum distillation for removal.
-
Purification: The final product is typically purified by silica gel column chromatography to achieve high purity.
Causality Behind Choices:
-
High Temperature: The electron-donating nature of the C6-amino substituent deactivates the pyrimidine ring towards further nucleophilic attack. Significantly higher thermal energy is required to overcome the activation barrier for substitution at the C2 position.
-
High-Boiling Solvents: Solvents like 1-pentanol or DMSO are necessary to safely reach the required reaction temperatures.
Method B: Suzuki-Miyaura Cross-Coupling
This method is ideal for introducing aryl or heteroaryl moieties at the C2 position, which is a common feature in many kinase inhibitors.
Materials:
-
2-chloro-6-(R1-amino)-3H-pyrimidin-4-one (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (2-10 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)
-
Solvent System: 1,4-Dioxane/water or DME/water
Step-by-Step Methodology:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the palladium catalyst.
-
Reaction Setup: To a degassed mixture of the solvent (e.g., 1,4-Dioxane and water, 4:1 ratio), add the 2-chloro intermediate (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) for 2-12 hours.
-
Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the 2-aryl-6-amino-pyrimidin-4-one.
Causality Behind Choices:
-
Palladium Catalyst: The palladium catalyst facilitates the oxidative addition into the C-Cl bond, which is the rate-limiting step, enabling the formation of a new carbon-carbon bond where a direct SNAr reaction would be difficult or impossible.[7][8]
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
Data Summary: Pyrimidin-4-one Scaffolds in Kinase Inhibition
The following table summarizes representative kinase inhibitors whose synthesis relies on the pyrimidin-4-one core, highlighting their potency and therapeutic targets.
| Inhibitor Scaffold | Target Kinase | Key Precursor Type | Potency (IC₅₀) | Reference |
| 2,6-Diaminopyrimidin-4-one | IRAK4 | Aminopyrimidine | 27 nM (Compound 16) | [2][4] |
| 2,6-Diaminopyrimidin-4-one | IRAK4 | Aminopyrimidine | 93 nM (Compound 31) | [2][4] |
| Pyrimidine-based Diamine | Aurora A | 2,4,6-Trichloropyrimidine | < 200 nM (Lead Cmpd) | [5] |
| Dichloroacetamide Pyrimidine | PDK1 | 4,6-Dichloropyrimidine | 72.5% inhibition @ 40 µM | [9] |
Visualizing the Mechanism of Action
The ultimate goal of these synthetic efforts is to create a molecule that can effectively block the function of a target kinase. Most pyrimidine-based inhibitors function by competing with endogenous ATP for binding in the kinase's active site.
Conclusion
This compound is a high-value, strategic starting material for the synthesis of kinase inhibitors. Its well-defined and predictable reactivity allows for the controlled, sequential introduction of diverse chemical moieties, making it an ideal scaffold for library synthesis in drug discovery programs. By understanding the principles of nucleophilic aromatic substitution and leveraging modern cross-coupling techniques, researchers can efficiently translate this simple dichlorinated core into potent and selective modulators of kinase activity, paving the way for new therapeutic agents.
References
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-
Tsai, H.-J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]
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Gervasoni, S. I., et al. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available from: [Link]
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Bellon, S., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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Tsai, H.-J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available from: [Link]
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Jones, C. D., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available from: [Link]
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Zhang, S.-L., et al. (2016). Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. RSC Advances. Available from: [Link]
-
ResearchGate. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. Available from: [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]
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Scarpelli, R., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry. Available from: [Link]
-
Rehman, A. U., et al. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry. Available from: [Link]
-
Bellon, S., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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Anderson, M. O., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available from: [Link]
-
ResearchGate. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Available from: [Link]
-
Bratkovič, T., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
-
Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes. Available from: [Link]
-
Wang, X., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available from: [Link]
-
Quiroga, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]
-
Wang, C., et al. (2021). Discovery of Novel Tacrine-Pyrimidone Hybrids as Potent Dual AChE/GSK-3 Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Available from: [Link]
-
Fukunaga, K., et al. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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The Versatile Scaffold: Application Notes on 2,6-Dichloro-3H-pyrimidin-4-one in Agrochemical Innovation
Introduction: Unveiling the Potential of a Key Agrochemical Intermediate
In the relentless pursuit of novel and effective crop protection agents, the pyrimidine core stands as a privileged scaffold, consistently yielding compounds with potent herbicidal, fungicidal, and insecticidal activities. Among the myriad of pyrimidine-based building blocks, 2,6-dichloro-3H-pyrimidin-4-one (also known as 2,6-dichloro-4-hydroxypyrimidine) emerges as a highly reactive and versatile intermediate. Its strategic placement of two reactive chlorine atoms and a hydroxyl group (in its tautomeric form) offers a gateway for diverse chemical modifications, enabling the synthesis of a wide array of agrochemicals.
This guide provides an in-depth exploration of the applications of this compound in agrochemical research. We will delve into its role as a precursor for key classes of agrochemicals, detailing the underlying synthetic strategies and providing exemplary protocols for researchers and professionals in the field. The focus will be on the causality behind experimental choices, ensuring a thorough understanding of the synthetic pathways and the structure-activity relationships that drive innovation.
Core Applications in Agrochemical Synthesis
The reactivity of this compound is centered around the differential reactivity of its chlorine atoms and the potential for O-alkylation or O-arylation of the hydroxyl group. The chlorine at the 6-position is generally more susceptible to nucleophilic substitution than the chlorine at the 2-position, allowing for sequential and regioselective functionalization. This property is instrumental in building complex molecular architectures tailored for specific biological targets.
Fungicide Synthesis: The Gateway to Anilinopyrimidines
Anilinopyrimidine fungicides, such as cyprodinil and pyrimethanil, are a cornerstone in the management of a broad spectrum of plant pathogenic fungi.[1] Their mode of action involves the inhibition of methionine biosynthesis, a crucial pathway for fungal growth and development.[2] While many synthetic routes to these fungicides start from other pyrimidine precursors, the structural features of this compound make it a viable starting point for the synthesis of novel analogs.
The core synthetic strategy involves the sequential nucleophilic aromatic substitution (SNAr) of the two chlorine atoms. The first substitution, typically with an aniline derivative, is followed by a second substitution or reduction.
Conceptual Synthetic Workflow for Anilinopyrimidine Analogs:
Sources
methods for preparing 2,6-dichloropurine
An Application Guide to the Synthesis of 2,6-Dichloropurine
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of established and practical methodologies for the synthesis of 2,6-dichloropurine (CAS: 5451-40-1). As a critical intermediate in the production of numerous antiviral and anticancer therapeutics, the efficient and scalable synthesis of this purine derivative is of paramount importance.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, compare common synthetic strategies, and provide detailed, field-proven protocols. Safety considerations, purification techniques, and analytical characterization are also addressed to ensure a self-validating and reproducible workflow.
Introduction: The Strategic Importance of 2,6-Dichloropurine
2,6-Dichloropurine is a halogenated purine derivative characterized by a purine core with chlorine atoms at the C2 and C6 positions.[1] Its molecular formula is C₅H₂Cl₂N₄, and its molecular weight is approximately 189.00 g/mol .[1][3] The strategic value of this molecule lies in the high reactivity of its two chlorine atoms. These atoms act as excellent leaving groups, readily displaced by a variety of nucleophiles. This reactivity allows for the controlled, stepwise introduction of different functional groups at the C2 and C6 positions, making 2,6-dichloropurine a versatile scaffold for building a diverse library of purine analogs, including potent nucleoside drugs used in medicine.[1][4]
Overview of Primary Synthetic Strategies
The preparation of 2,6-dichloropurine can be broadly categorized into two primary approaches: the direct chlorination of a pre-existing purine ring and the construction of the purine ring from a pyrimidine precursor. While both are chemically valid, the former is generally more practical and common in industrial applications due to shorter synthetic sequences and higher overall yields.[5][6]
-
Route A: Direct Chlorination of Hydroxypurines: This is the most common approach, typically starting from xanthine (2,6-dihydroxypurine). The core transformation involves replacing the hydroxyl groups with chlorine atoms using a potent chlorinating agent.
-
Route B: Diazotization of Aminopurines: This strategy often begins with more accessible materials like guanine. The guanine is first converted to 2-amino-6-chloropurine, followed by a Sandmeyer-type diazotization reaction to replace the C2-amino group with a chlorine atom.[7]
-
Route C: Purine Ring Construction: This involves building the purine's bicyclic structure from a substituted pyrimidine, such as 2,4-dichloro-5,6-diaminopyrimidine.[5][6] While fundamentally sound, these methods often involve more steps and can be lower-yielding, making them less favorable for large-scale production.[5]
Caption: High-level overview of synthetic routes to 2,6-dichloropurine.
Featured Synthetic Protocols
The following sections provide detailed, step-by-step protocols for the two most prevalent and practical methods for synthesizing 2,6-dichloropurine.
Protocol 1: Direct Chlorination of Xanthine with Phosphorus Oxychloride (POCl₃)
This method has become a preferred route due to its directness and suitability for scale-up.[4][5] The traditional chlorination of hydroxypurines with POCl₃ often requires harsh conditions and tertiary amines like dimethylaniline.[8][9] However, a more facile and industrially viable process utilizes a weak, non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which acts as a catalyst.[5][10]
Mechanism Insight: The reaction proceeds via the activation of the purine's hydroxyl groups (in their tautomeric amide form) by phosphorus oxychloride. The organic base facilitates the reaction, likely by acting as a proton scavenger and promoting the formation of a more reactive intermediate. The activated hydroxyl groups are subsequently displaced by chloride ions from the POCl₃.
Caption: Simplified reaction pathway for the chlorination of xanthine.
Step-by-Step Protocol:
-
Reagent Preparation: In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add xanthine (1.0 eq) and phosphorus oxychloride (POCl₃, 10.0 eq).
-
Reaction Initiation: Begin stirring the suspension at room temperature and slowly heat the mixture to 50 °C under a nitrogen atmosphere.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 6.0 eq) dropwise to the vigorously stirred mixture. Causality Note: The slow addition of DBU is critical to control the initial exotherm of the reaction.
-
Reaction Progression: After the addition is complete, heat the mixture to reflux (approx. 105 °C). Maintain reflux for 6 hours. The xanthine should dissolve after about 100 minutes, forming a clear brown solution.[5]
-
Reaction Quench: After 6 hours, cool the reaction mixture to 40 °C. In a separate, larger vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture onto the ice-water with vigorous stirring. Safety Note: This quench is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.
-
Product Extraction: Once the quench is complete, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts and concentrate them under reduced pressure to yield a crude residue. Dissolve this residue in hot methanol, decolorize with a small amount of activated charcoal, and filter through Celite. Cool the filtrate to 5 °C to induce recrystallization.[5][10]
-
Isolation and Drying: Filter the off-white crystals, wash with a small amount of cold methanol, and dry in a vacuum oven at 70 °C overnight to yield pure 2,6-dichloropurine.[5][10]
Protocol 2: Diazotization of 2-Amino-6-chloropurine
This method provides an alternative route, starting from the more readily available 2-amino-6-chloropurine, which can be synthesized from guanine.[11] The key step is the conversion of the C2-amino group into a diazonium salt, which is then displaced by a chloride ion.
Mechanism Insight: In the presence of a diazotizing agent (e.g., sodium nitrite) and a strong acid (e.g., HCl), the primary amino group at the C2 position is converted to a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and is readily displaced by a chloride ion from the reaction medium in a Sandmeyer-type reaction.[7]
Caption: Reaction pathway for the diazotization of 2-amino-6-chloropurine.
Step-by-Step Protocol:
-
Reactant Suspension: To a suitable reaction vessel, add 35% aqueous hydrochloric acid (HCl, ~10 eq). Cool the acid to 15-20 °C. Add 2-amino-6-chloropurine (1.0 eq) to the cooled acid with stirring to form a suspension.[7]
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.3 eq) in water. Add this solution dropwise to the purine suspension while maintaining the temperature between 15 °C and 20 °C. Causality Note: Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.
-
Reaction Progression: Stir the mixture at 15–20 °C for 1 hour after the addition is complete.[7]
-
Workup and Isolation: Add water to the reaction mixture and neutralize with a suitable base (e.g., acetic acid) to precipitate the crude product. Heat the mixture to ~75-80 °C and stir for 1 hour, then cool to 0-10 °C to complete precipitation.[7]
-
Purification: Collect the precipitated crystals by filtration, wash thoroughly with cold water, and dry under reduced pressure.[7] Further purification can be achieved by recrystallization from methanol or ethanol if necessary.
Comparative Analysis of Synthesis Methods
| Feature | Protocol 1: Chlorination of Xanthine | Protocol 2: Diazotization of 2-Amino-6-chloropurine |
| Starting Material | Xanthine | 2-Amino-6-chloropurine (from Guanine) |
| Primary Reagents | POCl₃, DBU | NaNO₂, HCl |
| Reported Yield | ~47%[5] | ~32-60%[7] |
| Scalability | Good; demonstrated as industrially viable.[4][5] | Good; suitable for large-scale preparation. |
| Key Advantages | More direct one-step conversion from a common purine. | Uses inexpensive and readily available reagents. |
| Key Challenges | Requires handling of large excess of POCl₃, a highly corrosive and water-reactive reagent.[12][13] | The diazonium intermediate is unstable. Requires strict temperature control. |
| Waste Stream | Significant acidic waste from POCl₃ quench. | Aqueous acidic and nitrite waste. |
Purification and Analytical Characterization
Independent of the synthetic route, the final product requires rigorous purification and characterization to meet the standards for pharmaceutical development.
-
Purification: Recrystallization is the most common and effective method for purifying 2,6-dichloropurine on a laboratory and industrial scale.[5][12] Methanol is a frequently used solvent, yielding off-white to slightly yellow crystals.[2][5]
-
Characterization: The identity and purity of the synthesized 2,6-dichloropurine should be confirmed using a suite of analytical techniques.
-
Melting Point: 185-195 °C (decomposes).[3]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum in DMSO-d₆ typically shows a singlet around δ 8.70 ppm for the C8-proton.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight (189.00 g/mol ) and isotopic pattern characteristic of a dichlorinated compound.[5]
-
Critical Safety Precautions
The synthesis of 2,6-dichloropurine involves hazardous materials that demand strict safety protocols.
-
2,6-Dichloropurine: The final product is toxic if swallowed and causes serious skin and eye irritation.[15][16][17] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[15][17]
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing heat and toxic HCl gas.[12] All operations involving POCl₃ must be conducted in a certified chemical fume hood. Ensure all glassware is perfectly dry. The quenching process is particularly hazardous and must be done slowly and with extreme caution.[13]
-
Acids and Bases: Concentrated acids (HCl) and bases (DBU) are corrosive and should be handled with appropriate care and PPE.
-
General Handling: Use a well-ventilated area for all procedures.[17] Ensure safety showers and eyewash stations are readily accessible.[15]
Caption: A generalized workflow for the synthesis and purification of 2,6-dichloropurine.
Conclusion
The synthesis of 2,6-dichloropurine is a well-established process crucial for the pharmaceutical industry. The two primary methods—direct chlorination of xanthine and diazotization of 2-amino-6-chloropurine—offer reliable pathways to this key intermediate. The choice between them often depends on the availability of starting materials, desired scale, and equipment capabilities. The direct chlorination of xanthine using POCl₃ with a non-nucleophilic base like DBU represents a modern, efficient, and scalable approach.[5] Regardless of the chosen method, adherence to strict safety protocols, careful control of reaction parameters, and thorough purification are essential for obtaining a high-purity product suitable for advanced drug development applications.
References
-
Zeng, Q., Huang, B., Danielsen, K., Shukla, R., & Nagy, T. (2004). Facile and Practical Synthesis of 2,6-Dichloropurine. Organic Process Research & Development, 8(6), 962–963. Retrieved from [Link]
-
Sun, X.-q., & Tao, X.-c. (2005). Industrialized Synthesis of 2,6-Dithiopurine and 2,6-Dichloropurine. Journal of East China University of Science and Technology. Retrieved from [Link]
-
Robins, R. K., & Christensen, B. E. (1952). Purines. I. The Chlorination of Certain Purinones with Phosphorous Oxychloride in the Presence of Aliphatic Tertiary Amines. Journal of the American Chemical Society, 74(14), 3624–3627. Retrieved from [Link]
-
Taylor, E. C., & Loeffler, L. J. (1960). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Journal of the American Chemical Society, 82(12), 3147–3151. Retrieved from [Link]
-
ResearchGate. (2004). Facile and Practical Synthesis of 2,6-Dichloropurine. Retrieved from [Link]
-
Bendich, A., Russell Jr., P. J., & Fox, J. J. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073–6077. Retrieved from [Link]
-
Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2608-2611. Retrieved from [Link]
- Google Patents. (2022). CN114437071A - Process for preparing purine derivatives.
- Google Patents. (2002). US6455696B2 - Process for preparing 2,6-dichloropurine.
-
ResearchGate. (2000). Method for the Synthesis of Uric Acid Derivatives. Retrieved from [Link]
-
Christensen, B. E. (1953). The chlorination of uric acid by phosphorus oxychloride in the presence of certain aliphatic and aromatic amine hydrochlorides. Oregon State College. Retrieved from [Link]
-
Organic Process Research & Development. (2004). Facile and Practical Synthesis of 2,6-Dichloropurine. Retrieved from [Link]
-
Wang, J., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 23(10), 2548. Retrieved from [Link]
-
Dobak, I., et al. (2013). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Acta Physica Polonica A, 124(1). Retrieved from [Link]
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The Strategic Role of 2,6-Dichloro-3H-pyrimidin-4-one in the Synthesis of Bioactive Pyrimido[4,5-d]pyrimidines
Introduction: The Significance of the Pyrimido[4,5-d]pyrimidine Scaffold
The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Compounds bearing this fused ring system exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, such as kinases, making them attractive candidates for the development of targeted therapeutics. The diverse pharmacological profiles of these compounds have spurred significant interest in the development of efficient and versatile synthetic methodologies for their preparation.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2,6-dichloro-3H-pyrimidin-4-one as a versatile starting material for the synthesis of substituted pyrimido[4,5-d]pyrimidines. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the rationale behind the synthetic design.
Synthetic Strategy: A Multi-step Approach from this compound
While various methods exist for the synthesis of the pyrimido[4,5-d]pyrimidine scaffold, this guide focuses on a rational, multi-step approach commencing with the readily available this compound. This strategy leverages the differential reactivity of the chloro substituents to sequentially introduce desired functionalities, culminating in the formation of the fused heterocyclic system. The highly electrophilic nature of the pyrimidine ring, further activated by the two chloro atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr), which is the cornerstone of this synthetic route.
The proposed synthetic pathway can be conceptualized as follows:
Caption: Proposed synthetic workflow for pyrimido[4,5-d]pyrimidines.
Part 1: Mechanistic Insights and Rationale
Step 1: Selective Nucleophilic Amination
The journey from this compound to the target scaffold begins with a selective nucleophilic substitution of one of the chloro groups with an amine. The regioselectivity of this initial step is crucial for the subsequent cyclization. The two chlorine atoms at the 2 and 6 positions are not electronically equivalent. The C6 position is generally more susceptible to nucleophilic attack due to the electronic influence of the adjacent carbonyl group and the nitrogen atom at position 1.
This selective amination is typically carried out by reacting this compound with a primary amine in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the liberated HCl. The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like THF or DMF often being employed.
Step 2: Functionalization of the Introduced Amino Group
Following the successful introduction of the amino group at the 6-position, the next strategic move is to functionalize this newly installed nucleophilic handle. This step is designed to introduce the necessary atoms that will form the second pyrimidine ring. A common and effective approach is the acylation of the amino group with an appropriate acylating agent, such as an acid chloride or anhydride. This transforms the amino group into an amide, which is a key precursor for the subsequent cyclization.
Alternatively, the amino group can be reacted with other electrophiles to introduce different functionalities that can participate in the ring-closing step. The choice of the functionalization reagent is dictated by the desired substitution pattern on the final pyrimido[4,5-d]pyrimidine product.
Step 3: Intramolecular Cyclization to Forge the Fused Ring System
The final and pivotal step in this synthetic sequence is the intramolecular cyclization to construct the second pyrimidine ring. This is typically achieved by promoting the reaction between the functionalized side chain and the remaining chloro- and endocyclic nitrogen atoms of the pyrimidine core.
The nature of the cyclizing agent and the reaction conditions are critical for the success of this step. For instance, if an amide has been formed in the previous step, a dehydrating agent or thermal conditions can be employed to facilitate the ring closure. The mechanism often involves the activation of the amide carbonyl, followed by an intramolecular nucleophilic attack from the ring nitrogen, and subsequent elimination to form the aromatic pyrimido[4,5-d]pyrimidine system.
Part 2: Detailed Experimental Protocol
The following is a representative, step-by-step protocol for the synthesis of a substituted pyrimido[4,5-d]pyrimidine derivative from this compound.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Primary Amine (e.g., Aniline) | Reagent Grade | Commercially Available |
| Triethylamine (TEA) | ≥99.5% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Acetyl Chloride | ≥98% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Protocol Workflow:
Caption: Step-by-step experimental workflow.
Step 1: Synthesis of 6-anilino-2-chloro-3H-pyrimidin-4-one (Intermediate A)
-
To a solution of this compound (1.0 g, 6.06 mmol) in anhydrous THF (30 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add triethylamine (1.01 mL, 7.27 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of aniline (0.56 g, 6.06 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 50% ethyl acetate in hexanes) to afford 6-anilino-2-chloro-3H-pyrimidin-4-one as a solid.
Step 2: Synthesis of N-(6-chloro-4-oxo-3,4-dihydropyrimidin-2-yl)-N-phenylacetamide (Intermediate B)
-
To a solution of 6-anilino-2-chloro-3H-pyrimidin-4-one (1.0 g, 4.51 mmol) in anhydrous THF (25 mL) under a nitrogen atmosphere, add triethylamine (0.75 mL, 5.41 mmol).
-
Cool the reaction mixture to 0 °C.
-
Add acetyl chloride (0.35 g, 4.51 mmol) dropwise.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC (3:7 ethyl acetate/hexanes).
-
After the reaction is complete, quench with saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product, which can be used in the next step without further purification or purified by chromatography if necessary.
Step 3: Synthesis of 2-methyl-7-phenyl-7,8-dihydro-3H-pyrimido[4,5-d]pyrimidin-4-one (Final Product)
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.22 g, 5.41 mmol) in anhydrous DMF (15 mL) at 0 °C, add a solution of N-(6-chloro-4-oxo-3,4-dihydropyrimidin-2-yl)-N-phenylacetamide (1.0 g, 3.79 mmol) in anhydrous DMF (10 mL) dropwise.
-
Stir the mixture at room temperature for 30 minutes, then heat to 80 °C for 6 hours.
-
Monitor the cyclization by TLC (1:1 ethyl acetate/hexanes).
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 20% to 80% ethyl acetate in hexanes) to obtain the final pyrimido[4,5-d]pyrimidine product.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of the medicinally important pyrimido[4,5-d]pyrimidine scaffold. The strategic, multi-step approach outlined in this application note, which hinges on selective nucleophilic aromatic substitution and subsequent intramolecular cyclization, provides a robust and adaptable method for accessing a variety of substituted derivatives. The rationale and detailed protocol provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to explore the chemical space of pyrimido[4,5-d]pyrimidines for the development of novel therapeutic agents.
References
-
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138–2168. [Link]
-
Abdel-Rahman, A. A. H., et al. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9(54), 31631–31658. [Link]
-
El-Sayed, W. A., et al. (2014). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Molecules, 19(11), 17753–17766. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Abdel-Fattah, M. F., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(21), 5183. [Link]
Sources
The Strategic Functionalization of Dichloropyrimidines: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and materials science. Its prevalence in FDA-approved drugs, such as Gleevec and Crestor, underscores its importance as a privileged structure in the design of biologically active molecules.[1] Dichloropyrimidines, as readily available and versatile building blocks, offer a direct entry point for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of these electron-deficient heterocycles, providing a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3]
This comprehensive guide provides an in-depth exploration of palladium-catalyzed reactions of dichloropyrimidines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, focusing on the critical challenge of regioselectivity and the strategies to control it. This document is designed to serve as a practical resource for researchers at the bench, empowering them to rationally design synthetic routes and troubleshoot common challenges.
Understanding and Controlling Regioselectivity
A central challenge in the chemistry of dichloropyrimidines, particularly 2,4- and 4,6-disubstituted isomers, is controlling the site of reaction. The inherent electronic properties of the pyrimidine ring dictate a general order of reactivity.
In 2,4-dichloropyrimidines , the C4 position is intrinsically more electrophilic than the C2 position. This is due to the superior stabilization of the Meisenheimer intermediate when a nucleophilic attack occurs at C4, which is para to a ring nitrogen.[2] Consequently, a vast number of conventional palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions preferentially yield C4-substituted products.[2]
However, this innate selectivity is not absolute. Modern synthetic chemistry has demonstrated that this preference can be modulated, and in some cases, completely inverted through the strategic selection of catalysts, ligands, and reaction conditions. This guide will explore these nuances, providing pathways to access both C4- and C2-functionalized pyrimidines.
Visualizing Regioselectivity Control
The choice of catalyst and reaction conditions can be visualized as a decision-making workflow.
Caption: A decision workflow for achieving regioselective functionalization of 2,4-dichloropyrimidines.
Application Notes & Protocols
This section provides detailed protocols for the most synthetically useful palladium-catalyzed cross-coupling reactions of dichloropyrimidines. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling dichloropyrimidines with boronic acids or their derivatives.[2] It is widely used due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[4]
Causality Behind Experimental Choices:
-
Palladium Source: Pd(PPh₃)₄ is a common and effective catalyst for this transformation.[1] Alternatively, Pd(OAc)₂ can be used with an appropriate phosphine ligand. The active catalyst is a Pd(0) species, which is formed in situ from the Pd(II) precursor.
-
Base: A base, such as K₂CO₃ or K₃PO₄, is essential for the transmetalation step of the catalytic cycle.[4]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution is often employed to facilitate the dissolution of both the organic and inorganic reagents.[1] Alcoholic solvent mixtures have been shown to enhance reactivity, allowing for lower reaction temperatures.[1]
-
Regioselectivity: For 2,4-dichloropyrimidine, the Suzuki-Miyaura coupling typically occurs selectively at the C4 position under standard conditions.[5]
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9]
This protocol describes a one-pot, regioselective double Suzuki coupling, starting with the C4-arylation.[1]
Reagent Table:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Supplier/CAS |
| 2,4-Dichloropyrimidine | 148.97 | 0.67 | 100 mg | Sigma-Aldrich (696-33-3) |
| Phenylboronic acid | 121.93 | 0.67 | 82 mg | Combi-Blocks (98-80-6) |
| Pd(PPh₃)₄ | 1155.56 | 0.018 (2.7 mol%) | 21 mg | Strem (14221-01-3) |
| K₂CO₃ | 138.21 | 2.01 | 278 mg | Fisher (584-08-7) |
| Toluene | - | - | 2.9 mL | Acros (108-88-3) |
| Ethanol | - | - | 0.7 mL | Decon Labs (64-17-5) |
| Water | - | - | 0.7 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (100 mg, 0.67 mmol).
-
Solvent Addition: Add a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).
-
Degassing: Degas the solution for at least 15 minutes by bubbling argon or nitrogen gas through it.
-
Reagent Addition: Under an inert atmosphere, add phenylboronic acid (82 mg, 0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (21 mg, 0.018 mmol), and potassium carbonate (278 mg, 2.01 mmol).
-
Reaction: Seal the vial and heat the reaction mixture at 55 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-phenyl-2-chloropyrimidine.
For a one-pot double coupling: After the initial 12 hours at 55 °C, add the second boronic acid (1.0-1.2 equiv) and more base (K₂CO₃, 3.0 equiv), then increase the temperature to 90 °C for another 12 hours.[1]
Comparative Performance Data for Suzuki-Miyaura Coupling:
| Dihalopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Selectivity | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | ~85 | C4 | [1] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenyl- | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | ~90 | C4 | [1] |
| 2,4-Dichloropyrimidine | (E)-styrylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | ~75 | C4 | [1] |
| 2,4-Dichloropyrimidine | 2-Tolylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | Low | C4 | [1] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] This reaction is of paramount importance in drug discovery, as the introduction of amine functionalities is a common strategy for modulating the physicochemical and pharmacological properties of lead compounds.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically requires a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, sterically hindered phosphine ligand (e.g., Xantphos, Josiphos, or Buchwald-type biaryl phosphine ligands).[11] The ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and generate the active nucleophile.
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are commonly used.
-
Regioselectivity: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of 2,4-dichloropyrimidine generally favors the C4 position.[12] However, ligand choice can influence and even reverse this selectivity. For instance, using Xantphos has been shown to promote C2-selective amination of 2,4-dichloropyridine.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[10][13][14]
This protocol is adapted from a procedure demonstrating high regioselectivity for C4 amination using a palladium catalyst.[12]
Reagent Table:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Supplier/CAS |
| 6-Aryl-2,4-dichloropyrimidine | - | 1.0 | - | Synthesized |
| Secondary Amine (e.g., Dibutylamine) | 129.24 | 1.1 | 1.1 mmol | Alfa Aesar (111-92-2) |
| Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 4.5 mg | Acros Organics (3375-31-3) |
| Biaryl Phosphine Ligand | - | 0.04 (4 mol%) | - | Strem Chemicals |
| LiHMDS (1.0 M in THF) | 167.33 | 2.0 | 2.0 mL | Sigma-Aldrich (4039-32-1) |
| Toluene (anhydrous) | - | - | 5 mL | Sigma-Aldrich (108-88-3) |
Step-by-Step Methodology:
-
Catalyst Pre-activation (optional but recommended): In a flame-dried Schlenk tube under argon, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol) and the phosphine ligand (0.04 mmol). Add anhydrous toluene (1 mL) and stir for 10 minutes at room temperature.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) in anhydrous toluene (4 mL).
-
Amine Addition: Add the secondary amine (1.1 mmol) to the dichloropyrimidine solution.
-
Base Addition: Cool the mixture to 0 °C and slowly add LiHMDS (2.0 mL of a 1.0 M solution in THF, 2.0 mmol). Critical Step: The order of addition is important. Premixing the amine and dichloropyrimidine before adding the base is crucial to avoid competing SNAr reactions which lead to lower regioselectivity.[12]
-
Catalyst Addition: Add the pre-activated catalyst solution to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides, employing a dual palladium and copper catalytic system.[2] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species, typically generated from a Pd(II) precursor like PdCl₂(PPh₃)₂, is the primary catalyst for the cross-coupling cycle.
-
Copper Co-catalyst: A copper(I) salt, such as CuI, is crucial. It reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the base to deprotonate the alkyne and often as the solvent.
-
Solvent: Aprotic polar solvents like THF or DMF can be used as co-solvents.
-
Regioselectivity: The reaction is expected to proceed preferentially at the more reactive C4 position of 2,4-dichloropyrimidine.
Caption: A generalized catalytic cycle for the Sonogashira cross-coupling reaction.[2][5][15]
This is a general protocol for a standard Sonogashira coupling reaction.[16][17]
Reagent Table:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Supplier/CAS |
| 2,4-Dichloropyrimidine | 148.97 | 1.0 | 149 mg | Sigma-Aldrich (696-33-3) |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.1 | 112 mg (122 µL) | TCI (536-74-3) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 (3 mol%) | 21 mg | Sigma-Aldrich (13965-03-2) |
| CuI | 190.45 | 0.05 (5 mol%) | 9.5 mg | Strem (7681-65-4) |
| Triethylamine (Et₃N) | 101.19 | - | 5 mL | Fisher (121-44-8) |
| THF (anhydrous) | - | - | 5 mL | Sigma-Aldrich (109-99-9) |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine 2,4-dichloropyrimidine (149 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the precipitated salts.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Other Important Palladium-Catalyzed Reactions
The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene.[18][19] This reaction provides a valuable route to vinyl- and styryl-pyrimidines.
-
General Conditions: Typically involves a Pd(0) catalyst, a phosphine ligand, a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP) at elevated temperatures.[20]
The introduction of a nitrile group is a valuable transformation, as nitriles are versatile intermediates that can be converted into amines, carboxylic acids, and amides. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[21]
-
Cyanide Source: Non-toxic and safer cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are now commonly used in place of highly toxic salts like KCN or Zn(CN)₂.[21]
-
General Conditions: A palladium precatalyst, a suitable ligand (e.g., XPhos), K₄[Fe(CN)₆] as the cyanide source, and a base like KOAc in a solvent mixture such as dioxane/water.[21]
This protocol is adapted from a general method for the cyanation of (hetero)aryl chlorides.[21]
Reagent Table:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Supplier/CAS |
| Dichloropyrimidine | - | 1.0 | - | - |
| K₄[Fe(CN)₆]·3H₂O | 422.39 | 0.5 | 211 mg | Sigma-Aldrich (14459-95-1) |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol% Pd) | 9.2 mg | Strem (51364-51-3) |
| XPhos | 476.62 | 0.04 (4 mol%) | 19 mg | Combi-Blocks (564483-18-7) |
| KOAc | 98.14 | - | - | Fisher (127-08-2) |
| 1,4-Dioxane | - | - | 2.5 mL | Acros (123-91-1) |
| Water (degassed) | - | - | 2.5 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a screw-top test tube with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 mmol), and the dichloropyrimidine (1.0 mmol).
-
Inerting: Seal the tube with a Teflon-lined cap, then evacuate and backfill with nitrogen (repeat three times).
-
Solvent Addition: Add 1,4-dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.
-
Reaction: Heat the reaction mixture at the appropriate temperature (e.g., 40-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Troubleshooting and Optimization
Successful cross-coupling reactions depend on the careful control of several variables. Below is a guide to common issues and potential solutions.
Visualizing a Troubleshooting Workflow
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Synthesis of 4,6-Diarylpyrimidines from Dichloropyrimidines: An Application Guide for Researchers
Introduction: The Significance of 4,6-Diarylpyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. As a fundamental nucleus in DNA and RNA, its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Among these, 4,6-diarylpyrimidines have emerged as a particularly valuable class of compounds. They form the core structure of potent therapeutics, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, such as etravirine and rilpivirine, and inhibitors of p38 MAP kinase for inflammatory diseases.[2][3][4][5][6][7][8] The ability to efficiently and selectively synthesize these molecules is therefore of paramount importance to drug development professionals.
This guide provides a detailed overview of the synthesis of 4,6-diarylpyrimidines, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4,6-dichloropyrimidines. We will delve into the mechanistic underpinnings of this powerful transformation, offer practical, field-tested protocols, and discuss key considerations for optimizing reaction conditions to achieve high yields and purity.
The Power of Palladium: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The formation of carbon-carbon (C-C) bonds is a central endeavor in organic synthesis. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering mild, efficient, and highly versatile methods for constructing complex molecular architectures.[9][10][11][12][13] The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands out for its broad functional group tolerance, the commercial availability and low toxicity of its organoboron reagents (boronic acids and their esters), and its relatively mild reaction conditions.[12][14][15]
The reaction facilitates the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[14][16][17] In the context of our topic, 4,6-dichloropyrimidine serves as the dihalide, and various arylboronic acids are employed to introduce the desired aryl substituents.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[14][16][17]
-
Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (in our case, the C-Cl bond of the dichloropyrimidine) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[14][16]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.[14][16][18]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple to form the new C-C bond of the desired product, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[16][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the synthesis of 4,6-diarylpyrimidines from 4,6-dichloropyrimidine. It is important to note that optimization of reaction conditions is often necessary for different substrates.
General Procedure for the Synthesis of Symmetrical 4,6-Diarylpyrimidines
This protocol outlines the one-pot synthesis of a symmetrical 4,6-diarylpyrimidine by reacting 4,6-dichloropyrimidine with an excess of a single arylboronic acid.
Materials and Reagents:
-
4,6-Dichloropyrimidine
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for workup and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst, base, and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add 4,6-dichloropyrimidine, the arylboronic acid, and the solvent system.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,6-diarylpyrimidine.
Synthesis of Unsymmetrical 4,6-Diarylpyrimidines: A Two-Step Approach
The synthesis of unsymmetrical 4,6-diarylpyrimidines requires a stepwise approach to control the regioselectivity of the aryl group installation.[19] This often involves a mono-arylation followed by a second, different Suzuki coupling. The reactivity of the two chlorine atoms on the pyrimidine ring can be influenced by electronic and steric factors, often allowing for selective mono-substitution under carefully controlled conditions.[20][21][22]
Step 1: Mono-arylation of 4,6-Dichloropyrimidine
The key to a successful mono-arylation is to use a limited amount of the first arylboronic acid (typically 1.0-1.1 equivalents). Lowering the reaction temperature and using a less active catalyst system can also favor the formation of the mono-substituted product.[23]
Step 2: Second Suzuki Coupling
Once the 4-aryl-6-chloropyrimidine intermediate is isolated and purified, it can be subjected to a second Suzuki coupling with a different arylboronic acid to yield the unsymmetrical 4,6-diarylpyrimidine.
Caption: Workflow for the synthesis of unsymmetrical 4,6-diarylpyrimidines.
Optimizing Your Synthesis: Key Parameters and Considerations
Achieving high yields and selectivity in the synthesis of 4,6-diarylpyrimidines requires careful consideration of several reaction parameters.
| Parameter | Key Considerations and Recommendations |
| Palladium Catalyst | The choice of catalyst is critical. Pd(PPh₃)₄ is a common and effective choice.[24] For less reactive aryl chlorides, more active catalyst systems employing bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary.[11][18][25] |
| Base | The base plays a crucial role in activating the boronic acid. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength of the base can influence the reaction rate and yield.[24] |
| Solvent | A mixture of an organic solvent and water is typically used. 1,4-dioxane/water is a popular choice.[24] The solvent can affect the solubility of the reagents and the activity of the catalyst.[26] |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C). Microwave irradiation can be used to significantly shorten reaction times.[22][27] |
| Arylboronic Acid | The electronic nature of the arylboronic acid can impact the reaction. Electron-rich boronic acids tend to give better yields.[24] The purity of the boronic acid is also important, as impurities can inhibit the catalyst. |
| Regioselectivity | In dichloropyrimidines, the C4 and C6 positions are generally more reactive than the C2 position in Suzuki couplings.[22] However, regioselectivity can be influenced by the specific substrate and reaction conditions, and in some cases, coupling at the C2 position can be favored.[21] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, insufficient temperature, poor quality reagents, presence of oxygen. | Use a fresh, active catalyst. Increase the reaction temperature. Ensure reagents are pure and dry. Thoroughly degas the reaction mixture. |
| Formation of Side Products | Homocoupling of the boronic acid, protodeboronation. | Ensure a completely inert atmosphere. Use fresh boronic acid. Optimize the base and solvent system. |
| Difficulty in Purification | Co-elution of the product with byproducts or starting materials. | Optimize the reaction to minimize side product formation. Employ different chromatographic techniques (e.g., reverse-phase chromatography). |
Conclusion: A Versatile Pathway to Valuable Molecules
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile tool for the synthesis of 4,6-diarylpyrimidines from readily available dichloropyrimidines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of these medicinally important compounds. The protocols and insights provided in this guide serve as a valuable starting point for scientists and drug development professionals seeking to explore the vast chemical space of diarylpyrimidines and unlock their therapeutic potential.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Organic Chemistry Frontiers (RSC Publishing). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Available from: [Link]
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ResearchGate. Advances in the Synthesis of Diarylpyrimidine as Potent Non-nucleoside Reverse Transcriptase Inhibitors: Biological Activities, Molecular Docking Studies and Structure-activity Relationship: A Critical Review. Available from: [Link]
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Wiley Online Library. Pd(II)‐Catalyzed C–H Activation/C–C Cross‐Coupling Reactions: Versatility and Practicality. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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BYJU'S. Suzuki Coupling Reaction. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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PharmaTutor. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available from: [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Available from: [Link]
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DSpace@MIT. Palladium-catalyzed C-C, C-N and C-O bond formation. Available from: [Link]
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SlideShare. Pd catalyzed C-C Coupling reactions- a short introduction (Nobel Prize 2010). Available from: [Link]
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Chemistry LibreTexts. 12.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
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Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
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ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
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National Center for Biotechnology Information. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. Available from: [Link]
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National Center for Biotechnology Information. One-pot Double Suzuki Couplings of Dichloropyrimidines. Available from: [Link]
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National Center for Biotechnology Information. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. Available from: [Link]
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PubMed. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. Available from: [Link]
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SciSpace. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
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ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]
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National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available from: [Link]
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ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Available from: [Link]
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National Center for Biotechnology Information. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]
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ResearchGate. Synthesis of Unsymmetrical 4,6-Diarylpyrimidines. Available from: [Link]
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Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
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ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available from: [Link]
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PubMed. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available from: [Link]
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PubMed. Pyridazine based inhibitors of p38 MAPK. Available from: [Link]
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ResearchGate. Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase. Available from: [Link]
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MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Available from: [Link]
-
Frontiers. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Available from: [Link]
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Application Notes and Protocols: Regioselective Reactions of Dichloropyrimidines
Introduction: The Strategic Importance of Dichloropyrimidines in Drug Discovery
The pyrimidine scaffold is a privileged heterocyclic motif, forming the core structure of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4][5][6] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding, and its synthetic tractability. Dichloropyrimidines, in particular, are powerful and versatile intermediates in medicinal chemistry, serving as key building blocks for a vast array of pharmaceutical agents targeting cancer, infectious diseases, and inflammatory conditions.[1][6][7][8] The two chlorine atoms on the pyrimidine ring act as reactive handles, allowing for the sequential and controlled introduction of different functional groups.
The critical challenge and opportunity in utilizing dichloropyrimidines lie in controlling the regioselectivity of substitution reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the two electronegative chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[9][10][11] The inherent electronic differences between the C2, C4, and C6 positions on the pyrimidine ring dictate the preferred site of nucleophilic attack. Understanding and manipulating the factors that govern this regioselectivity is paramount for the efficient and predictable synthesis of complex drug candidates.[12][13][14]
This comprehensive guide provides detailed application notes and field-proven protocols for the regioselective functionalization of common dichloropyrimidine isomers. It is designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these critical intermediates.
Understanding Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines
The regioselectivity of SNAr reactions on dichloropyrimidines is primarily governed by the electronic properties of the pyrimidine ring. In general, the reactivity of the chloro-substituents follows the order C4(6) > C2.[11][15] This preference is attributed to the greater ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the C4 or C6 position.[9][10][15]
However, this inherent selectivity can be modulated or even reversed by several factors:
-
Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) elsewhere on the ring can significantly alter the electronic landscape. For instance, a strong electron-donating group at the C6 position can enhance the reactivity of the C2 position, leading to C2-selective substitution.[12][13][14] Conversely, an electron-withdrawing group at C5 generally directs substitution to the C4 position.[16]
-
Nature of the Nucleophile: The type of nucleophile employed plays a crucial role. For example, tertiary amines have been shown to exhibit a preference for the C2 position in certain 5-substituted-2,4-dichloropyrimidines.[16]
-
Reaction Conditions: Solvent, temperature, and the presence of a catalyst can all influence the regiochemical outcome. For instance, palladium-catalyzed amination reactions can offer high regioselectivity that may not be achievable under thermal SNAr conditions.[15][17]
Visualizing the SNAr Mechanism
The following diagram illustrates the generalized mechanism for a nucleophilic aromatic substitution reaction on a dichloropyrimidine, highlighting the formation of the key Meisenheimer intermediate.
Caption: Generalized SNAr mechanism on dichloropyrimidines.
Regioselective Reactions of 2,4-Dichloropyrimidine
2,4-Dichloropyrimidine is a widely used building block in the synthesis of numerous pharmaceuticals, including kinase inhibitors and other targeted therapies.[7][8] The C4 position is generally more reactive towards nucleophiles than the C2 position.[12][15]
Protocol 2.1: Selective Mono-amination at the C4-Position
This protocol describes a highly regioselective palladium-catalyzed amination of a 6-aryl-2,4-dichloropyrimidine, which strongly favors substitution at the C4 position.[15][17]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Aliphatic secondary amine (1.1 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst in anhydrous THF.
-
In a separate flask, pre-mix the aliphatic secondary amine with the LiHMDS solution in THF.
-
Add the amine/LiHMDS mixture dropwise to the solution of the dichloropyrimidine and catalyst at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The use of a palladium catalyst facilitates the C-N bond formation under milder conditions and with higher regioselectivity than uncatalyzed SNAr reactions.[15]
-
LiHMDS: This strong, non-nucleophilic base is used to deprotonate the amine, forming the more nucleophilic amide anion, which is the active species in the catalytic cycle. Pre-mixing the amine and base is crucial to prevent the neutral amine from reacting non-selectively with the dichloropyrimidine.[15]
Protocol 2.2: Regioselective Suzuki Coupling at the C4-Position
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful methods for forming C-C bonds. For 2,4-dichloropyrimidine, the Suzuki reaction preferentially occurs at the C4 position.[18][19]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.5-3 mol%)[19]
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, or an alcoholic solvent mixture)[18]
Procedure:
-
To a reaction vessel, add 2,4-dichloropyrimidine, the boronic acid, the base, and the palladium catalyst.
-
De-gas the mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) or utilize microwave irradiation for accelerated reaction times.[19]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidines
| Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | C4:C2 Ratio |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 h | Good to Excellent | >95:5 |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 h | High | Highly Selective |
| Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | Dioxane/H₂O | 150 (MW) | 15 min | 70-95 | Highly Selective[19] |
Note: Yields and selectivity can vary depending on the specific boronic acid used.
Workflow for Sequential Functionalization of 2,4-Dichloropyrimidine
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. sciensage.info [sciensage.info]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchtrend.net [researchtrend.net]
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- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Strategic Utility of 2,6-Dichloro-3H-pyrimidin-4-one as a Linchpin for Fused Pyrimidine Systems in Drug Discovery
Introduction: The Enduring Importance of Fused Pyrimidines and the Rise of a Versatile Precursor
Fused pyrimidine scaffolds are cornerstones in medicinal chemistry and drug development, largely due to their structural resemblance to endogenous purines, which allows them to effectively interact with a wide array of biological targets. This structural mimicry has led to the discovery of numerous potent therapeutic agents. Among the myriad of fused pyrimidine systems, pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines have garnered significant attention for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The pyrido[2,3-d]pyrimidine core, for instance, is present in several clinically evaluated anticancer agents that target various kinases.[1] Similarly, thieno[2,3-d]pyrimidine and furo[2,3-d]pyrimidine derivatives have shown promise as inhibitors of key enzymes implicated in proliferative and inflammatory diseases.
The efficient and regioselective synthesis of these complex heterocyclic systems is a critical challenge in medicinal chemistry. In this context, 2,6-dichloro-3H-pyrimidin-4-one has emerged as a highly valuable and versatile precursor. Its two reactive chlorine atoms, positioned at the electron-deficient C2 and C6 positions, exhibit differential reactivity, enabling sequential and controlled functionalization. This inherent electronic property allows for the strategic construction of fused ring systems with a high degree of predictability and control over the final molecular architecture. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a precursor for the synthesis of medicinally relevant fused pyrimidine systems. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and showcase the versatility of this key building block.
Understanding the Reactivity of this compound: The Key to Regioselective Synthesis
The synthetic utility of this compound hinges on the differential electrophilicity of the C2 and C6 positions. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The two ring nitrogen atoms exert a strong electron-withdrawing effect, which is further amplified by the inductive effect of the chlorine atoms.
Generally, in 4-halopyrimidines, the C4 (and by extension, the C6) position is more reactive towards nucleophiles than the C2 position. This is attributed to the superior stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4/C6 position, where the negative charge can be delocalized onto both ring nitrogen atoms.[3] However, the presence of the oxo group at C4 in our precursor introduces additional electronic considerations that can be exploited for regioselective synthesis.
The general workflow for the synthesis of fused pyrimidines from this compound involves an initial regioselective nucleophilic substitution at the more reactive C6 position, followed by a subsequent intramolecular cyclization to construct the fused ring.
Caption: General synthetic workflow for fused pyrimidines.
Application & Protocols
This section provides detailed protocols for the synthesis of three key fused pyrimidine systems: pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, all originating from this compound.
Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidin-4,7-diones
Pyrido[2,3-d]pyrimidines are a class of compounds with a broad spectrum of biological activities, including potent anticancer properties. The synthesis of the pyrido[2,3-d]pyrimidin-4,7-dione scaffold can be efficiently achieved through a condensation reaction between this compound and an appropriate amino-substituted pyridine derivative, followed by an intramolecular cyclization.
Reaction Scheme:
Caption: Synthesis of Pyrido[2,3-d]pyrimidin-4,7-diones.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 2-amino-3-pyridinecarboxylic acid (1.1 eq) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) (2.5 eq), to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 180-220 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
High-Boiling Solvent: The use of a high-boiling solvent is crucial to provide the necessary thermal energy to drive the intramolecular cyclization, which involves the formation of a new C-N bond and the elimination of water.
-
Base: The inorganic base neutralizes the HCl formed during the initial nucleophilic substitution, preventing protonation of the amino group of the pyridine reactant and facilitating the reaction.
-
Monitoring by TLC: Regular monitoring of the reaction progress is essential to determine the optimal reaction time and prevent the formation of side products due to prolonged heating.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 164.98 | 1.0 |
| 2-Amino-3-pyridinecarboxylic acid | 138.12 | 1.1 |
| Potassium Carbonate | 138.21 | 2.5 |
Table 1: Reagent quantities for the synthesis of a representative pyrido[2,3-d]pyrimidin-4,7-dione.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4-ones
Thieno[2,3-d]pyrimidines are another important class of fused pyrimidines with a wide range of pharmacological activities. A common and efficient method for their synthesis involves the reaction of this compound with a mercaptoacetic acid ester, followed by an intramolecular cyclization, often referred to as a modified Gewald reaction.[4][5][6]
Reaction Scheme:
Caption: Synthesis of Thieno[2,3-d]pyrimidin-4-ones.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium ethoxide (NaOEt) or potassium carbonate (K2CO3) (2.2 eq).
-
Addition of Thiol: Slowly add ethyl mercaptoacetate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours for the initial SNAr reaction. Then, heat the mixture to reflux for 4-6 hours to induce intramolecular cyclization. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Base: The base serves a dual purpose: it deprotonates the thiol of mercaptoacetic acid ester to form a more potent nucleophile, and it also facilitates the subsequent intramolecular cyclization by promoting the deprotonation of the active methylene group.
-
Stepwise Temperature Control: The initial reaction is performed at room temperature to favor the regioselective substitution at the more reactive C6 position. Subsequent heating is required to overcome the activation energy barrier for the intramolecular cyclization.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 164.98 | 1.0 |
| Ethyl Mercaptoacetate | 120.17 | 1.1 |
| Sodium Ethoxide | 68.05 | 2.2 |
Table 2: Reagent quantities for the synthesis of a representative thieno[2,3-d]pyrimidin-4-one.
Protocol 3: Synthesis of Furo[2,3-d]pyrimidin-4-ones
Furo[2,3-d]pyrimidines are another class of medicinally important fused heterocycles. Their synthesis from this compound can be achieved by reaction with an α-halo ketone, followed by intramolecular cyclization.
Reaction Scheme:
Caption: Synthesis of Furo[2,3-d]pyrimidin-4-ones.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Addition of Base: Add a base such as potassium carbonate (K2CO3) (2.5 eq) to the solution.
-
Addition of Ketone: Add the α-halo ketone (e.g., α-bromoacetophenone) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 80-100 °C for 6-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) or column chromatography can be used for further purification.
Causality Behind Experimental Choices:
-
Polar Aprotic Solvent: DMF or acetonitrile are excellent solvents for SNAr reactions as they can solvate the cation of the base while leaving the anion relatively free to act as a nucleophile.
-
Base: The base is essential for the deprotonation of the pyrimidinone nitrogen, which then acts as the nucleophile for the initial substitution on the α-halo ketone. It also facilitates the subsequent intramolecular cyclization.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 164.98 | 1.0 |
| α-Bromoacetophenone | 199.04 | 1.1 |
| Potassium Carbonate | 138.21 | 2.5 |
Table 3: Reagent quantities for the synthesis of a representative furo[2,3-d]pyrimidin-4-one.
Conclusion and Future Perspectives
This compound stands out as a remarkably versatile and strategic precursor for the synthesis of a diverse range of medicinally important fused pyrimidine systems. The differential reactivity of its two chlorine atoms provides a powerful handle for regioselective functionalization and the subsequent construction of complex heterocyclic scaffolds. The protocols detailed in this application note offer robust and reproducible methods for accessing pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, which are key pharmacophores in modern drug discovery.
The continued exploration of the reactivity of this compound, particularly in the context of modern catalytic methods such as palladium-catalyzed cross-coupling reactions, will undoubtedly unlock new avenues for the synthesis of novel and intricate fused pyrimidine derivatives. As our understanding of the molecular drivers of disease deepens, the ability to efficiently synthesize diverse libraries of such compounds will be paramount in the quest for new and improved therapeutics. The strategic application of this versatile precursor will continue to empower researchers and scientists to push the boundaries of medicinal chemistry and contribute to the development of the next generation of life-saving drugs.
References
-
Synthesis of 3-substituted thieno [2, 3-d] pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters for pharmacological screening. (URL: [Link])
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (URL: [Link])
-
Synthesis of New Furo(2,3-d)pyrimidines and Pyrimido(4,5:4,5)furo(2,3-d)pyrimidines. (URL: [Link])
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (URL: [Link])
-
Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. (URL: [Link])
-
Synthesis of New Furo[2,3-d]pyrimidines and Pyrimido[4',5':4,5]furo[2,3-d]pyrimidines. (URL: [Link])
-
Synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives. (URL: [Link])
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (URL: [Link])
-
Synthesis of a new series of furo[2,3-d]pyrimidin-4(3H)-one 146, 148,... (URL: [Link])
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. (URL: [Link])
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (URL: [Link])
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (URL: [Link])
-
Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. (URL: [Link])
-
Scheme: 1. Synthesis of Thieno [2, 3-d] Pyrimidin-4-one. (URL: [Link])
-
Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. (URL: [Link])
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (URL: [Link])
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (URL: [Link])
-
H-NMR Spectroscopy of thieno [2, 3-d]pyrimidin-4-one. (URL: [Link])
-
Efficient synthesis of furo[2,3-d]pyrimidin-4(3H)-ones. (URL: [Link])
-
Green methodologies for the synthesis of 2-aminothiophene. (URL: [Link])
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (URL: [Link])
-
(PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. (URL: [Link])
-
ChemInform Abstract: Recent Report on Thiono[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. (URL: [Link])
-
ChemInform Abstract: Synthesis of Pyrido(2,3-d)pyrimidines in the Reaction of 6-Amino-2,3- dihydro-2-thioxo-4(1H)-pyrimidinone with Chalcones. (URL: [Link])
-
Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[1][7]thieno[2,3-d]pyrimidin-4-ones as analg. (URL: [Link])
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (URL: [Link])
-
Synthesis of 2,4-dichloro pyrano[2,3-d]pyrimidines and 2,4-dichloro... (URL: [Link])
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: [Link])
-
Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (URL: [Link])
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (URL: [Link])
-
Gewald Reaction. (URL: [Link])
-
Synthesis of thieno[2,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehydes. (URL: [Link])
-
The Gewald reaction in dye chemistry. (URL: [Link])
-
FUSED PYRIMIDINES. (URL: [Link])
-
Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. (URL: [Link])
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL: [Link])
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (URL: [Link])
-
Directed nucleophilic aromatic substitution reaction. (URL: [Link])
-
Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (URL: [Link])
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (URL: [Link])
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (URL: [Link])
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (URL: [Link])
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- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dichloro-3H-pyrimidin-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,6-Dichloro-3H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this important chemical intermediate. We will address common challenges and provide robust protocols to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
Commercially available this compound is generally supplied with a purity of 98% or higher.[1] However, for sensitive applications such as drug development, further purification may be necessary to remove trace impurities that could interfere with subsequent reactions or biological assays.
Q2: What are the most common impurities I should expect in my crude product?
Impurities largely depend on the synthetic route, but they typically fall into several categories:
-
Unreacted Starting Materials: Such as uracil derivatives that have not been fully chlorinated.
-
Reaction By-products: Incomplete chlorination can result in mono-chloro species. Over-chlorination, though less common for this specific structure, could lead to other chlorinated pyrimidines. Tarry substances may also form, particularly if the reaction temperature is not well-controlled.[2]
-
Residual Reagents: The most common chlorinating agent used for this type of synthesis is phosphorus oxychloride (POCl₃). Residual POCl₃ and its hydrolysis products (e.g., phosphoric acid, dichlorophosphoric acid) are significant impurities that must be removed.[3] Amine bases (e.g., N,N-diethylaniline, triethylamine) used as acid scavengers can also be present.[4]
-
Residual Solvents: Solvents used during the reaction or workup (e.g., ethyl acetate, dichloromethane) may be retained in the crude solid.
Q3: Which analytical techniques are most effective for assessing the purity of this compound?
A combination of methods provides the most comprehensive purity profile.[5][6]
-
High-Performance Liquid Chromatography (HPLC): This is the ideal technique for determining the purity as a percentage (area % at a specific UV wavelength, e.g., 254 nm) and separating the main compound from non-volatile organic impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the final product and can help identify and quantify impurities if their signals are distinct from the product's signals.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique helps in identifying unknown impurities by providing their molecular weights.[6]
-
Gas Chromatography (GC): GC is best suited for detecting and quantifying volatile impurities, particularly residual solvents.[5]
| Property | Value | Source |
| CAS Number | 120977-94-8 | [1][7] |
| Molecular Formula | C₄H₂Cl₂N₂O | [1][7] |
| Molecular Weight | 164.98 g/mol | [1][7] |
| Physical Form | Solid | |
| Typical Purity | ≥98% | [1] |
| Storage Conditions | 2-8°C, Inert atmosphere | [8] |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a "Problem → Probable Cause → Solution" format.
Problem 1: Final product has low purity (<98%) as determined by HPLC.
-
Probable Cause: Co-precipitation of impurities during the initial isolation from the reaction mixture. This is common when quenching the reaction with water, as both the product and various by-products may be insoluble.
-
Solution: Implement a more rigorous purification method post-isolation.
-
Recrystallization: This is the most effective first step. A proper solvent screen is crucial to find a system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
-
Column Chromatography: If recrystallization fails to remove closely related impurities (e.g., isomers or other chlorinated species), silica gel column chromatography is recommended.[6] Use TLC to develop an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Problem 2: The isolated product is colored (yellow, brown, or black).
-
Probable Cause: Formation of polymeric or "tarry" by-products, often resulting from excessive heat during the synthesis or workup.[2]
-
Solution:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed colored impurities.
-
Column Chromatography: If charcoal treatment is insufficient, chromatography is necessary to separate the product from the colored materials, which are often highly polar and will adhere strongly to the silica gel.[6]
-
Problem 3: Poor recovery of material after recrystallization.
-
Probable Cause:
-
The chosen recrystallization solvent or solvent system is too effective, meaning the product remains significantly soluble even at low temperatures.
-
Using an excessive volume of solvent to dissolve the crude product.
-
-
Solution:
-
Optimize Solvent System: If you suspect high solubility is the issue, try adding an "anti-solvent" (a solvent in which your product is insoluble but is miscible with your primary solvent) dropwise to the cooled solution to induce further precipitation.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling: Ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath or refrigerator for an extended period, to maximize crystal formation.
-
Concentrate the Mother Liquor: If significant product remains in the filtrate (mother liquor), concentrate it by rotary evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be of lower purity.
-
Problem 4: NMR analysis shows broad peaks or unexpected signals, suggesting acidic impurities.
-
Probable Cause: Residual phosphorus-containing acids (from POCl₃ hydrolysis) or HCl from the reaction. These acidic impurities can interfere with downstream reactions, particularly those involving basic reagents.[3]
-
Solution:
-
Aqueous Workup: Before the primary purification, dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash it sequentially with a dilute aqueous solution of a mild base (e.g., 5% sodium bicarbonate), followed by water, and finally brine. This neutralizes and removes acidic residues.[9]
-
Solvent Extraction: A patented method for a related compound involves extracting the cooled reaction mixture with an organic solvent before quenching with water. This separates the desired product from the bulk of the phosphorus by-products, making the subsequent aqueous workup safer and more effective.[3]
-
Visualized Workflows and Decision Making
General Purification Workflow
The following diagram outlines the typical sequence of steps to purify crude this compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Use this diagram to decide on the appropriate purification strategy based on the initial analysis of your crude product.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for recrystallization. The ideal solvent should be determined empirically through small-scale solubility tests. Ethyl acetate, ethanol, or a mixture of ethyl acetate and hexanes are good starting points.
-
Solvent Selection: In a small test tube, add ~20 mg of crude product and a few drops of the chosen solvent. Observe solubility at room temperature and after heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper or a Celite pad to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is used when recrystallization is ineffective at removing impurities with similar polarity to the product.
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a mobile phase (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product (Rf value of ~0.3-0.4) and the impurities.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes and monitor the elution of compounds using TLC. You can gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Fraction Pooling: Combine the fractions that contain the pure product as determined by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.
-
Drying: Dry the purified product under high vacuum to remove all traces of solvent.
References
-
PubChem. this compound | C4H2Cl2N2O | CID 135452738.[Link]
-
Porphyrin-Systems. this compound.[Link]
- Google Patents.US5112982A - Process for preparing 2,6-dichloropyridine.
- Google Patents.
- Google Patents.US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- Google Patents.US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
- Google Patents.CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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recrystallization of 2,6-Dichloro-3H-pyrimidin-4-one
Answering the demand for robust purification methodologies in drug discovery, this Technical Support Center provides a comprehensive guide to the . Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested advice to empower researchers in achieving high-purity material essential for their work.
Frequently Asked Questions (FAQs)
This section addresses the most immediate and common challenges encountered during the purification of 2,6-Dichloro-3H-pyrimidin-4-one.
Q1: What is the best starting solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, based on the compound's structure—possessing both polar (amide) and non-polar (dichloro-substituted ring) features—moderately polar solvents are excellent starting points.[1] A recommended approach is to begin with ethanol or ethyl acetate.[2] A solvent mixture, such as Toluene or a Hexane/Ethyl Acetate system, can also be effective for fine-tuning solubility.[2][3] The key is to find a solvent or solvent system where the compound is highly soluble when hot and poorly soluble when cold.[1][4]
Q2: My compound "oiled out" and formed a liquid instead of crystals. What should I do?
A2: "Oiling out" is a common issue, especially for compounds with lower melting points, where the material comes out of the concentrated solution above its melting point.[5] To resolve this, you can:
-
Add More Solvent: The most immediate fix is to heat the solution to redissolve the oil and then add a small amount of additional hot solvent to lower the saturation point.[5][6][7]
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly on the benchtop before moving it to an ice bath. Insulating the flask can help. Slower cooling favors the formation of ordered crystals over an amorphous oil.[7]
-
Scratch the Flask: Once the solution has cooled slightly, scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites, encouraging crystal growth.[5][6]
Q3: No crystals are forming, even after cooling in an ice bath. What's wrong?
A3: This is typically due to one of two reasons:
-
Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form even when cold.[4][7] The remedy is to gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool it again.[5][7]
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than it should be at that temperature, but crystallization has not initiated.[4][7] To induce crystallization, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound, if available.[4]
Q4: My final yield is very low. How can I improve it?
A4: Low recovery is a frequent problem that can be optimized.[6] Key causes and solutions include:
-
Using Too Much Solvent: This is the most common error.[4][7] Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[4]
-
Premature Crystallization: If crystals form during a hot filtration step, some product will be lost. To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus.[5] You can then evaporate the excess solvent before cooling.[5]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath or refrigerator can maximize crystal formation.[6]
-
Loss During Washing: Rinse the collected crystals with a minimum amount of ice-cold solvent to wash away impurities without dissolving a significant amount of the product.[4]
In-Depth Troubleshooting Guide
When initial attempts at recrystallization are unsuccessful, a systematic approach is necessary. This guide provides a logical workflow and deeper insights into resolving persistent issues.
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common recrystallization problems.
Caption: A logical workflow for diagnosing and solving common recrystallization issues.
Experimental Protocols
Protocol 1: Systematic Solvent Selection
The foundation of a successful recrystallization is the choice of solvent.[1] This protocol details a microscale approach to efficiently screen multiple candidates.
Methodology:
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature. Agitate the tube after each drop.
-
Room Temp Solubility: If the compound dissolves completely in <0.5 mL of solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent.
-
Hot Solubility: For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.
-
Evaluation: An ideal solvent is one that dissolves the compound completely when hot but yields a large amount of crystalline precipitate upon cooling.
Data Presentation: Solvent Screening Table
| Solvent | Boiling Point (°C) | Polarity | Observations (Hot Solubility) | Observations (Cold Crystallization) |
| Water | 100 | High | ||
| Ethanol | 78 | High-Medium | ||
| Acetone | 56 | Medium | ||
| Ethyl Acetate | 77 | Medium | ||
| Toluene | 111 | Low-Medium | ||
| Hexane | 69 | Low |
This table should be filled out by the researcher during their experiment.
Protocol 2: Bulk Recrystallization of this compound
This protocol provides a detailed methodology for purifying larger quantities of the compound once a suitable solvent has been identified.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[4]
-
Expert Insight: Using an Erlenmeyer flask, rather than a beaker, reduces solvent evaporation and helps prevent the formation of a crust on the vessel walls.
-
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Expert Insight: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Expert Insight: Use a stemless funnel and pre-heat both the funnel and the receiving flask with hot solvent vapor to prevent the product from crystallizing prematurely in the funnel.[5]
-
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, crystallization can be maximized by placing the flask in an ice bath.[6]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a minimal amount of ice-cold recrystallization solvent to wash the crystals. Re-apply the vacuum to pull the solvent through.[4]
-
Expert Insight: The wash step is critical for removing residual soluble impurities clinging to the crystal surfaces. Using ice-cold solvent minimizes product loss.[4]
-
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the solid to a watch glass or drying dish and dry to a constant weight. The compound should be stored under an inert atmosphere at 2-8°C.[8]
Compound Properties
A summary of key physical and chemical properties for this compound is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 120977-94-8 | [9][10] |
| Molecular Formula | C₄H₂Cl₂N₂O | [9][10] |
| Molecular Weight | ~164.98 g/mol | [9][10] |
| Physical Form | Solid | |
| Purity (Typical) | ≥98% | [10] |
| Storage Temperature | 2-8°C, Inert atmosphere | [8] |
| Computed XLogP3 | 1.2 | [9] |
References
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1780-26-3, 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135452738, this compound. Retrieved from [Link]
-
University of California, Irvine. (n.d.). How to Grow Crystals. Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrimidine, 4,6-dichloro- (CAS 1193-21-1). Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Porphyrin-Systems. (n.d.). This compound. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Retrieved from [Link]
-
ResearchGate. (2013, August 10). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. Retrieved from [Link]
- ACS Publications. (n.d.). Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3-d]pyrimidine and pyrazolo[4. Retrieved from https://pubs.acs.org/doi/10.1021/acsomega.2c02931
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reagents & Solvents [chem.rochester.edu]
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- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. This compound – porphyrin-systems [porphyrin-systems.com]
- 9. This compound | C4H2Cl2N2O | CID 135452738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 2,6-Dichloro-3H-pyrimidin-4-one
Welcome to the technical support guide for the synthesis of 2,6-Dichloro-3H-pyrimidin-4-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields. The guidance is based on established chemical principles and field-proven insights.
Overview of the Core Synthesis
This compound is a critical intermediate in pharmaceutical synthesis. The most common and reliable method for its preparation is the direct chlorination of barbituric acid using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base which acts as a catalyst and acid scavenger.
The overall transformation is shown below: Barbituric Acid → this compound
While the reaction appears straightforward, achieving high yields consistently requires careful control over several experimental parameters. This guide will address the most common challenges encountered during this process.
Troubleshooting Guide: Common Synthesis Problems
This section is formatted as a direct question-and-answer guide to address specific experimental issues.
Q1: My overall yield is consistently low (< 60%). What are the primary factors to investigate?
Low yield is the most frequent issue and can typically be traced back to three critical areas: Reagent Quality & Stoichiometry , Reaction Temperature Control , and Workup & Purification Procedure .
A1.1: Reagent Quality & Stoichiometry The purity and molar ratios of your reagents are paramount.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly reactive and susceptible to hydrolysis from atmospheric moisture, yielding phosphoric acid and HCl, which are ineffective for this transformation.[1] Using old or improperly stored POCl₃ is a common cause of reaction failure.
-
Solution: Always use freshly distilled or a newly opened bottle of high-purity POCl₃. If you suspect your reagent is old, consider distilling it under reduced pressure before use.
-
-
Stoichiometry: Insufficient POCl₃ will lead to incomplete conversion. While POCl₃ can be used as both reagent and solvent, a significant excess can complicate the workup and is environmentally burdensome.[2][3]
-
Solution: A molar ratio of POCl₃ to barbituric acid between 3.4:1 and 4.2:1 is often cited as optimal for driving the reaction to completion without requiring a large, difficult-to-handle excess.[4]
-
A1.2: Reaction Temperature Control This reaction is highly temperature-dependent. Both insufficient and excessive heat can drastically lower the yield.
-
Problem: Temperatures below 90°C may result in an unacceptably slow reaction rate, leading to incomplete conversion.[4] Conversely, aggressive heating or refluxing (approx. 105-110°C) can cause significant decomposition of the starting material and product, leading to the formation of tar-like by-products.[4][5]
-
Solution: Maintain a strict reaction temperature between 95°C and 105°C. A patent for a related synthesis recommends a controlled temperature range, noting that yields decrease at temperatures above 90°C due to increased side reactions.[4] Use an oil bath with a thermocouple and a stirrer hot plate for precise temperature management.
A1.3: Workup & Purification Procedure The product can be lost or can revert to starting material during the quenching and extraction phases if not performed correctly.
-
Problem: The intermediate of the chlorination is a phosphate ester, which can hydrolyze back to the starting alcohol (barbituric acid) upon quenching with water.[6] Furthermore, quenching unreacted POCl₃ is a highly exothermic reaction that can be dangerous on a large scale if not controlled.[7]
-
Solution:
-
Controlled Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This "reverse quenching" helps to manage the exotherm from the hydrolysis of excess POCl₃.[7]
-
pH Adjustment: Do not immediately neutralize to a high pH. Some protocols suggest adjusting the pH to between 2.5 and 4 to precipitate the product while keeping by-products in solution.[5][8]
-
Extraction: Extract the product promptly with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Q2: My TLC and NMR show a significant amount of mono-chlorinated impurity. How can I favor the di-chlorination?
The formation of 2-chloro-6-hydroxy-3H-pyrimidin-4-one is a common issue, indicating that the reaction has not proceeded to completion.
-
Causality: The second chlorination step requires more energy and is slower than the first. Insufficient reaction time, inadequate temperature, or a suboptimal amount of the chlorinating agent can stall the reaction at the mono-chlorinated stage.
-
Solutions:
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient molar excess of POCl₃. Refer to the optimal ratios in the table below.
-
Increase Reaction Time & Temperature: After the initial heating period, continue to monitor the reaction by TLC. If starting material or mono-chloro species persist, consider extending the reaction time at 100-105°C for an additional 1-2 hours.
-
Role of the Amine Catalyst: A tertiary amine base, such as N,N-dimethylaniline or N,N-diethylaniline, is crucial. It acts as a catalyst by activating the POCl₃ and serves as an acid scavenger for the HCl generated.[4] Ensure a proper molar ratio of the amine base to barbituric acid, typically between 1.7:1 and 2.5:1.[4]
-
Table 1: Recommended Reagent Stoichiometry for Optimal Di-chlorination
| Reagent | Molar Ratio (to Barbituric Acid) | Rationale | Reference |
| POCl₃ | 3.4:1 to 4.2:1 | Provides sufficient reagent for di-chlorination without excessive waste. | [4] |
| N,N-Dimethylaniline | 1.7:1 to 2.5:1 | Acts as a catalyst and effectively scavenges generated HCl. | [4] |
Q3: The reaction mixture turns very dark and forms a tar-like substance. What is causing this polymerization?
Tar formation is a clear sign of product and/or starting material decomposition, typically caused by excessive heat or the presence of moisture.
-
Causality: Pyrimidine rings, especially electron-rich ones like barbituric acid, can be susceptible to polymerization under harsh acidic and high-temperature conditions. Older methods that involved refluxing in excess POCl₃ often resulted in numerous by-products and lower yields.[5]
-
Solutions:
-
Strict Temperature Control: This is the most critical factor. Do not exceed 105°C. Use a digital temperature controller and ensure uniform heating.
-
Anhydrous Conditions: Ensure your glassware is oven-dried and the reaction is run under a nitrogen or argon atmosphere. Water reacts violently with POCl₃ and can initiate decomposition pathways.
-
Order of Addition: Add the barbituric acid in portions to a pre-heated mixture of POCl₃ and the amine base. This allows for better temperature control during the initial, often exothermic, phase of the reaction.
-
Experimental Workflow & Protocols
Optimized Synthesis Protocol
This protocol incorporates the troubleshooting advice for maximizing yield and purity.
-
Setup: Assemble a four-necked round-bottom flask with a mechanical stirrer, condenser (with a drying tube), thermocouple, and an addition funnel. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with phosphorus oxychloride (4.0 molar equivalents).
-
Heating: Begin stirring and heat the POCl₃ to 55-60°C.
-
Catalyst Addition: Slowly add N,N-dimethylaniline (2.0 molar equivalents) via the addition funnel, ensuring the temperature does not rise uncontrollably.
-
Substrate Addition: Once the mixture is stable at 95°C, add barbituric acid (1.0 molar equivalent) in small portions over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-105°C and maintain this temperature for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 hexane:ethyl acetate eluent), checking for the disappearance of the starting material.[9]
-
Workup - Quenching: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry.
-
Workup - Isolation: Stir the quenched mixture for 30 minutes. Adjust the pH to ~3 with a 10N sodium hydroxide solution while providing external cooling.[8]
-
Extraction & Purification: Filter the resulting precipitate and wash it with cold water. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visual Workflow Diagram
Caption: Optimized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different chlorinating agent, like thionyl chloride (SOCl₂)?
-
A: While SOCl₂ is a powerful chlorinating agent, POCl₃ is generally preferred for converting hydroxy-pyrimidines to their chloro derivatives. The reaction mechanism with POCl₃ is well-established and often provides cleaner conversions for this class of heterocyclic compounds.
-
-
Q: Why is N,N-diethylaniline sometimes mentioned instead of N,N-dimethylaniline?
-
A: Some studies suggest N,N-diethylaniline can give smoother reactions and better yields in certain pyrimidine chlorinations. This is possibly due to its increased steric hindrance, which may reduce its tendency to undergo unwanted side reactions compared to N,N-dimethylaniline.[5] However, both are effective and commonly used.
-
-
Q: How critical is it to run the reaction under an inert atmosphere?
-
A: It is highly critical. POCl₃ reacts with moisture in the air.[1] This not only deactivates your reagent but also generates acids that can interfere with the reaction and contribute to byproduct formation. A nitrogen or argon atmosphere is mandatory for achieving high yields.
-
-
Q: My product is an oil instead of a solid after workup. What should I do?
-
A: If the product oils out, it may be due to impurities. Try dissolving the oil in a minimal amount of a hot solvent (like ethanol) and then slowly adding a non-solvent (like cold water) until turbidity is observed. Cooling this mixture slowly may induce crystallization. Alternatively, purification by column chromatography may be necessary.
-
-
Q: What are the key safety precautions for this reaction?
-
A: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves. The quenching step is highly exothermic and must be done with extreme care, especially at larger scales.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
Benchchem. Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine.
-
ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF.
-
ResearchGate. (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
-
ResearchGate. Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3 | Request PDF.
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3.
-
Benchchem. Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
-
Google Patents. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
-
PubMed Central. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity.
-
MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
-
ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
-
Google Patents. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
-
Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent.
-
Google Patents. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine.
-
ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
-
National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
-
ACS Publications. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors.
-
Google Patents. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
-
ACS Publications. Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3-d]pyrimidine and pyrazolo[4.
-
National Institutes of Health. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
-
Dhaka University Institutional Repository. SYNTHESIS OF MEDICINALLY IMPORTANT PYRIMIDINEDIONE AND PYRIMIDINETRIONE DERIVATIVES OF POTENTIAL BIOACTIVITY.
-
ResearchGate. How should I proceed in Chlorination using POCl3?.
-
Wikipedia. Phosphoryl chloride.
-
Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
-
ResearchGate. Facile and Practical Synthesis of 2,6-Dichloropurine. and_Practical_Synthesis_of_26-Dichloropurine)
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,6-Dichloro-3H-pyrimidin-4-one
Welcome to the technical support center for the synthesis of 2,6-dichloro-3H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The following content is structured in a question-and-answer format to directly address specific issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is incomplete. TLC analysis shows significant amounts of starting material (barbituric acid/uracil) and a potential mono-chloro intermediate. What's causing this and how can I fix it?
Answer:
Incomplete chlorination is a frequent issue, typically stemming from suboptimal reaction conditions or reagent stoichiometry. The conversion of the hydroxyl groups of barbituric acid or uracil to chlorides using phosphoryl chloride (POCl₃) is a demanding reaction that requires careful control.
Underlying Causes:
-
Insufficient Chlorinating Agent: The stoichiometry of POCl₃ is critical. While it acts as both the reagent and solvent, an inadequate excess can lead to partial chlorination.
-
Low Reaction Temperature: The activation energy for the second chlorination is higher than the first. Insufficient temperature will stall the reaction at the mono-chloro stage.
-
Presence of Water: Trace amounts of water in the starting material or solvent will consume POCl₃, reducing its effective concentration and generating HCl and phosphoric acid, which can complicate the reaction.[1]
-
Inefficient HCl Scavenging: The reaction generates two to three equivalents of HCl. If not effectively removed or neutralized by a base (like N,N-dimethylaniline or triethylamine), the buildup of HCl can inhibit the reaction progress.[2][3][4]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry the starting material (barbituric acid or uracil) in a vacuum oven at 80-100 °C for several hours before use. Use freshly distilled POCl₃. All glassware should be oven-dried.
-
Optimize Reagent Stoichiometry: A significant excess of POCl₃ is often necessary. Molar ratios of POCl₃ to the pyrimidine starting material can range from 3:1 to 5:1.[4] For difficult substrates, the addition of phosphorus pentachloride (PCl₅) can create a more potent chlorinating mixture.[5][6]
-
Control Reaction Temperature & Time: The reaction typically requires heating to reflux (approx. 105-110 °C).[3][7][8] Monitor the reaction by TLC until the starting material spot has completely disappeared. This may take several hours (3-14 hours).[3][7]
-
Use an Amine Base/HCl Scavenger: The addition of a tertiary amine, such as N,N-dimethylaniline, N,N-diethylaniline, or triethylamine, is crucial.[2][9] It acts as a catalyst and scavenges the generated HCl. N,N-diethylaniline is sometimes preferred as it is less prone to side reactions.[10]
| Parameter | Recommended Range | Rationale |
| Starting Material | Barbituric Acid / Uracil | Must be thoroughly dried. |
| Chlorinating Agent | POCl₃ (freshly distilled) | Acts as both reagent and solvent. |
| POCl₃:Substrate Ratio | 3:1 to 5:1 (molar) | Ensures complete conversion.[4] |
| Amine Base | N,N-Dialkylaniline or Et₃N | 1.0 - 2.5 molar equivalents.[10] |
| Temperature | 95 - 110 °C (Reflux) | Provides activation energy for dichlorination.[5] |
| Time | 3 - 14 hours | Monitor by TLC for completion. |
FAQ 2: During the workup, my product seems to revert to the starting material. Why is my product hydrolyzing and how can I prevent it?
Answer:
This is a classic sign of premature hydrolysis of a reactive intermediate or the final product. The chloro substituents on the pyrimidine ring are highly susceptible to nucleophilic attack by water, especially under harsh pH or high-temperature conditions.
Mechanism of Reversion:
When using POCl₃, the reaction proceeds through phosphorylated intermediates. If the reaction is not driven to completion, these intermediates (e.g., dichlorophosphate esters) are present in the final mixture.[11] When the reaction mixture is quenched with water, these intermediates rapidly hydrolyze back to the starting hydroxyl compound.[12][13] Even the final 2,6-dichloro product is sensitive to hydrolysis.
dot graph "Hydrolysis_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} dot Self-Validating Workup Protocol to Prevent Hydrolysis:
This protocol ensures that excess POCl₃ and reactive intermediates are safely decomposed before product isolation.
-
Cool the Reaction: After confirming reaction completion via TLC, allow the mixture to cool to room temperature.
-
Remove Excess POCl₃: Distill the excess POCl₃ under reduced pressure. This step is critical as it removes the bulk of the hydrolytically unstable reagent.[7]
-
Controlled Quench: Very slowly and carefully, pour the cooled, viscous residue onto a vigorously stirred slurry of crushed ice and water. Crucially, maintain the temperature of the ice-water mixture below 5 °C throughout the addition. A rapid temperature increase will accelerate hydrolysis of the product.
-
Extraction, not Precipitation: Instead of filtering a potentially impure solid, extract the aqueous suspension immediately with a suitable organic solvent (e.g., ethyl acetate or chloroform).[7][14] This quickly moves the desired product from the aqueous phase, where hydrolysis can occur, into the organic phase.
-
Wash the Organic Layer: Wash the combined organic extracts with cold saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts, followed by a wash with cold brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature (<40 °C).
FAQ 3: My reaction yields a dark, tarry substance with very little desired product. What causes this decomposition?
Answer:
The formation of black tar or polymeric material is usually a result of excessively harsh reaction conditions or the presence of reactive impurities.
Primary Causes:
-
Excessively High Temperatures: While heat is required, temperatures significantly above the reflux point of POCl₃ (>120 °C) can lead to thermal decomposition and polymerization of the pyrimidine ring.
-
Reaction with Tertiary Amine: Certain tertiary amines, particularly N,N-dimethylaniline, can undergo side reactions at high temperatures, such as N-dealkylation or ring substitution, leading to colored impurities.[10]
-
Uncontrolled Quench: As mentioned in FAQ 2, adding the hot reaction mixture directly to water without temperature control is a highly exothermic process that can "cook" the product and cause decomposition.
-
Formation of Oligomers: In some cases, side reactions can lead to the formation of oligomers, especially if there are multiple reactive sites.[15]
Troubleshooting and Prevention Workflow:
dot digraph "Tarrying_Prevention" { graph [fontname="Helvetica", fontsize=10]; node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} dot
FAQ 4: I am observing the formation of 2,4,6-trichloropyrimidine as a major byproduct. How do I suppress this?
Answer:
The formation of 2,4,6-trichloropyrimidine occurs when the starting material is barbituric acid. The C5 position of barbituric acid is an active methylene group, which can be chlorinated under the reaction conditions.
Mechanistic Insight:
Barbituric acid exists in equilibrium with its keto-enol tautomers. The enol form can react with POCl₃, leading to the formation of a phosphate ester at the C5-hydroxyl group. This intermediate is then susceptible to nucleophilic attack by chloride, resulting in the undesired C5-chloro substituent and ultimately forming the fully aromatized 2,4,6-trichloropyrimidine.
Preventative Strategies:
-
Change the Starting Material: The most effective solution is to use a starting material that lacks the active C5-methylene group. Uracil is the ideal precursor, as the C5 position is a standard C-H bond that is not reactive under these chlorination conditions.[5][7]
-
Strict Stoichiometric Control: If barbituric acid must be used, carefully controlling the stoichiometry of the chlorinating agent and the reaction time is essential. Using the minimum necessary amount of POCl₃/PCl₅ and stopping the reaction as soon as the desired product is formed (monitored by GC or HPLC) can help minimize over-chlorination.
-
Lower Reaction Temperature: Performing the reaction at a slightly lower temperature (e.g., 80-90 °C) may provide enough selectivity to favor dichlorination at C2 and C6 over chlorination at C5, although this will likely require a longer reaction time and may lead to incomplete conversion (see FAQ 1).
References
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH).
- 'Green' Synthesis of 2-Substituted 6-Hydroxy-[3H]-pyrimidin-4-ones and 4,6-Dichloropyrimidines: Improved Strategies and Mechanistic Study. ConnectSci.
- Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil. Benchchem.
- 2,4-Dichloropyrimidine. National Institutes of Health (NIH).
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health (NIH).
- Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. Benchchem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health (NIH).
- Process for the preparation of chloropyrimidines. Google Patents.
- An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Oregon State University.
- This compound. PubChem.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmaceutical Sciences Review and Research.
- Method for purifying 4, 6-dichloro pyrimidine. Google Patents.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- Process for preparing 4,6-dichloro-pyrimidine. Google Patents.
- Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents.
- How should I proceed in Chlorination using POCl3?. ResearchGate.
- POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society.
- An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. National Institutes of Health (NIH).
- Phosphoryl chloride. Wikipedia.
- Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development.
- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. Google Patents.
Sources
- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clausiuspress.com [clausiuspress.com]
- 9. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 15. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2,6-Dichloro-3H-pyrimidin-4-one under acidic conditions
Welcome to the technical support resource for 2,6-Dichloro-3H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic aqueous solutions?
The primary stability concern is its susceptibility to acid-catalyzed hydrolysis.[1] The pyrimidine ring contains two chlorine atoms, which are strong electron-withdrawing groups. This electronic characteristic makes the carbon atoms at positions 2 and 6 highly electrophilic and thus vulnerable to nucleophilic attack by water molecules.[1] The acidic environment protonates the ring nitrogens, further activating the ring towards hydrolysis. This process can lead to the stepwise substitution of the chlorine atoms with hydroxyl groups, fundamentally altering the molecule's structure and properties.
Q2: What are the expected degradation products under acidic stress?
The degradation proceeds via a sequential hydrolysis mechanism. The primary degradation products result from the substitution of the chloro groups:
-
First Hydrolysis Product: 2-Chloro-6-hydroxy-3H-pyrimidin-4-one. This is formed by the replacement of one chlorine atom.
-
Second Hydrolysis Product: 2,6-Dihydroxy-3H-pyrimidin-4-one (which is a tautomer of Uracil-4-carboxylic acid). This results from the hydrolysis of the second chlorine atom.
The relative rate of formation for each product depends on the specific reaction conditions, such as acid concentration and temperature.
Proposed Degradation Pathway
Below is a diagram illustrating the acid-catalyzed hydrolysis pathway.
Caption: Proposed acid-catalyzed hydrolysis pathway for this compound.
Q3: How do experimental conditions like temperature and co-solvents affect stability?
Both temperature and the choice of solvent significantly impact the rate of degradation.
-
Temperature: As with most chemical reactions, increasing the temperature accelerates the rate of hydrolysis. According to the Arrhenius equation, a 10°C increase can roughly double the reaction rate. Therefore, conducting experiments at elevated temperatures (e.g., 40-80°C) is a common strategy in forced degradation studies to predict long-term stability.[2][3]
-
Co-solvents: The compound has limited solubility in purely aqueous media. While organic co-solvents (e.g., acetonitrile, methanol, DMSO) are often necessary to prepare stock solutions, it is crucial to understand their implications.[1] Protic solvents like methanol or ethanol can participate in the reaction, leading to solvolysis products (e.g., methoxy or ethoxy derivatives) alongside hydrolysis products. To study hydrolysis exclusively, it is best to use a minimal amount of an aprotic co-solvent like acetonitrile or DMSO to prepare the stock solution before diluting it into the acidic aqueous buffer.[1]
Q4: What is the recommended best practice for preparing and storing solutions of this compound to minimize degradation?
To ensure the integrity of your experimental results, adhere to the following guidelines:
-
Prepare Fresh: Always prepare solutions immediately before use.[1]
-
Use Aprotic Solvents: For stock solutions, prioritize aprotic solvents like DMSO or acetonitrile over protic solvents like methanol.[1]
-
Low Temperature Storage: If short-term storage is unavoidable, store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers, protected from light.[1]
-
Control pH: For experiments not specifically investigating pH effects, maintain the pH of aqueous solutions as close to neutral as possible.[1]
Troubleshooting Guide for Stability Studies
This section addresses common issues encountered during the analysis of this compound.
| Issue Observed | Potential Cause | Recommended Action & Rationale |
| Appearance of unexpected peaks in HPLC/LC-MS of a freshly prepared sample. | Rapid Degradation: The compound may be degrading rapidly upon dissolution in the analytical mobile phase or sample diluent if it is protic or acidic. | Action: Prepare the sample in an aprotic solvent (e.g., acetonitrile) and inject it immediately. Rationale: This minimizes the compound's contact time with potentially reactive media before analysis. |
| Inconsistent results (e.g., changing peak areas) from the same stock solution over a series of experiments. | Stock Solution Degradation: The compound is likely degrading in the stock solution over time. | Action: Discard the old stock solution and prepare a fresh one for each set of experiments.[1] Rationale: A fresh, unqualified stock solution is the most common source of experimental irreproducibility for unstable compounds. |
| Poor Mass Balance: The sum of the parent compound peak area and degradant peak areas is significantly less than 100% of the initial parent peak area. | 1. Secondary Degradation: Primary degradants are themselves unstable and break down further. 2. Insoluble Products: Degradation products may be precipitating out of the solution. 3. Non-UV Active Products: Degradants may lack a chromophore and are thus invisible to UV detectors. | Action: 1. Analyze samples at earlier time points to capture primary degradants.[4] 2. Visually inspect for precipitation. 3. Use a mass spectrometer (LC-MS) or a universal detector (e.g., CAD, ELSD) in parallel with the UV detector. Rationale: A comprehensive analytical approach is needed to account for all species. |
| HPLC peak for the parent compound is broad or shows tailing. | On-Column Interaction/Degradation: The acidic nature of some reverse-phase columns (un-capped silica) can catalyze degradation during the chromatographic run. | Action: Use a modern, end-capped HPLC column or switch to a column with a different stationary phase (e.g., polymer-based). Ensure the mobile phase pH is compatible with the column's operating range. Rationale: Minimizing reactive interactions on the column is critical for accurate quantification. |
Experimental Protocol: Forced Degradation in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study, a critical component of stability testing in pharmaceutical development.[4][5] The objective is to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[4]
Objective: To evaluate the stability of this compound in a 0.1 M HCl solution at 60°C and identify major degradation products.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Deionized Water, 18 MΩ·cm
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with a PDA/UV detector and a Mass Spectrometer (MS)
-
Temperature-controlled incubator or water bath
Workflow for Forced Degradation Study
Caption: Experimental workflow for the acid-catalyzed forced degradation study.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
0.1 M HCl: Carefully add 8.3 mL of concentrated HCl (37%) to an appropriate amount of deionized water and dilute to a final volume of 1 L.
-
0.1 M NaOH: Dissolve 4.0 g of NaOH in deionized water and dilute to a final volume of 1 L.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
-
Stress Procedure:
-
Pre-heat the incubator or water bath to 60°C.
-
In a 10 mL volumetric flask, add 1 mL of the 1 mg/mL stock solution.
-
Add 0.1 M HCl to the flask to bring the final volume to 10 mL. This results in a final drug concentration of 0.1 mg/mL in 0.09 M HCl (the ACN from the stock slightly dilutes the acid). Mix well.
-
This flask is your "stress sample."
-
-
Time-Point Sampling:
-
T=0: Immediately after preparation, withdraw a 100 µL aliquot from the stress sample.
-
Place the flask in the 60°C incubator.
-
Withdraw additional 100 µL aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours).
-
-
Sample Quenching and Preparation for Analysis:
-
For each aliquot taken, immediately add it to a vial containing 100 µL of 0.1 M NaOH to neutralize the acid and quench the degradation reaction.
-
Dilute the quenched sample with 800 µL of mobile phase (e.g., 50:50 water:acetonitrile) to a final volume of 1 mL. This brings the sample to a suitable concentration for HPLC analysis.
-
-
HPLC-UV/MS Analysis:
-
Analyze all time-point samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is a common starting point.
-
The method should be capable of separating the parent compound from all observed degradation products.
-
Use the PDA detector to monitor peak purity and the MS detector to obtain mass information for the parent and any new peaks that appear over time.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Propose structures for the degradation products based on their mass-to-charge ratio (m/z) from the MS data. The expected mass shifts would correspond to the replacement of Cl (mass ~35.5 amu) with OH (mass ~17 amu).
-
This structured approach will provide clear, actionable data on the stability profile of this compound, which is essential for its reliable use in research and development.
References
-
Wikipedia. AP site.[Link]
-
Prior, J. J., Maley, J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. PubMed.[Link]
-
Infinita Lab. (2025). Acid Degradation Stability Testing.[Link]
-
MedCrave. (2016). Forced Degradation Studies.[Link]
-
Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing.[Link]
-
Pharmacology & Therapeutics. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences.[Link]
-
Sander, E. G. (1969). Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society.[Link]
-
MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.[Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.[Link]
-
PubChem. this compound.[Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]
-
Kinam Park, Purdue University. Assay and Stability Testing.[Link]
Sources
Technical Support Center: Solubility of 2,6-Dichloro-3H-pyrimidin-4-one in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dichloro-3H-pyrimidin-4-one. This guide is designed to provide practical, in-depth assistance for the solubility challenges you may encounter during your experiments. Our approach is to empower you with the foundational knowledge and methodologies to systematically address solubility issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have about the solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature. While specific quantitative data in a wide range of organic solvents is not extensively published, its structure suggests it is a polar molecule. The presence of two chlorine atoms, a carbonyl group, and N-H groups allows for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. Generally, it is expected to have limited solubility in non-polar solvents and higher solubility in polar aprotic and protic solvents. Preliminary reports indicate it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.
Q2: I'm starting a new project with this compound. Which solvents should I consider for initial screening?
A2: A systematic solvent screening approach is highly recommended. We suggest starting with a diverse range of solvents covering different polarity indices. A good starting set would include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone.
-
Polar Protic Solvents: Methanol, Ethanol.
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane.
-
Esters: Ethyl acetate.
It is advisable to avoid non-polar solvents like hexane and toluene in your initial screening, as the solubility is likely to be very low.
Q3: My compound is not dissolving sufficiently in my chosen solvent for my reaction. What can I do?
A3: If you are facing poor solubility, consider the following troubleshooting steps:
-
Heating: Gently warming the solvent can significantly increase the solubility of many compounds. However, be cautious of the thermal stability of this compound. We recommend a preliminary thermal stability test (e.g., by DSC or TGA) if you plan to use elevated temperatures for extended periods.
-
Co-solvents: Using a mixture of solvents can often enhance solubility. For instance, a small amount of DMSO or DMF in a less polar solvent like ethyl acetate can sometimes be effective.
-
pH Adjustment: While less common for reactions in organic solvents, if your reaction medium has any aqueous component, the pH can be a critical factor. The pyrimidinone ring has acidic and basic sites, and their ionization state will be pH-dependent.
Troubleshooting Guide: Common Solubility Problems
This section provides a more detailed, scenario-based approach to tackling common solubility challenges.
Scenario 1: Compound "crashes out" of solution upon cooling or addition of another reagent.
Underlying Cause: This phenomenon, known as precipitation, occurs when the solubility limit of the compound is exceeded due to a change in conditions (e.g., lower temperature, addition of an anti-solvent).
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: The initial solvent may not be optimal. Refer to the solvent screening protocol below to identify a more suitable solvent or a co-solvent system.
-
Maintain Temperature: If the compound is soluble at a higher temperature, ensure your experimental setup maintains that temperature throughout the process.
-
Controlled Addition: If adding another reagent causes precipitation, try adding it dropwise and with vigorous stirring to avoid localized high concentrations that can trigger precipitation.
-
Increase Solvent Volume: A more dilute solution is less likely to precipitate. However, consider the impact of a larger solvent volume on your reaction kinetics and downstream processing.
Scenario 2: Inconsistent solubility results between experiments.
Underlying Cause: Inconsistent results often point to variations in experimental parameters or the material itself.
Troubleshooting Steps:
-
Verify Compound Purity: Impurities can significantly affect solubility. Ensure you are using a consistent and high-purity batch of this compound.
-
Control Water Content in Solvents: For some organic solvents, even small amounts of water can impact the solubility of a compound. Use anhydrous solvents when reproducibility is critical.
-
Standardize Procedures: Ensure that the temperature, stirring rate, and time allowed for dissolution are consistent across all experiments.
Experimental Protocols
For accurate and reproducible research, we provide the following detailed protocol for determining the solubility of this compound.
Protocol 1: Gravimetric Determination of Solubility
This method provides a quantitative measure of solubility at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess is crucial to ensure a saturated solution.
-
Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed container. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Carefully evaporate the solvent from the filtered solution. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility can be calculated as follows:
Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant withdrawn in L)
Data Presentation: Estimated Solubility Profile
While extensive experimental data is not publicly available, based on the structural properties of this compound and the behavior of similar heterocyclic compounds, we can provide an estimated qualitative solubility profile to guide your initial experiments.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance. |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but the hydrophobic regions of the molecule may limit high solubility. |
| Ethers | THF, 1,4-Dioxane | Low to Moderate | Moderate polarity, but weaker hydrogen bonding capability compared to protic solvents. |
| Esters | Ethyl Acetate | Low | Lower polarity and limited hydrogen bonding potential. |
| Non-polar | Hexane, Toluene | Very Low | "Like dissolves like" principle suggests poor solubility due to the polar nature of the compound.[1] |
Visualizing Experimental Workflows
To further clarify the troubleshooting and experimental processes, we have provided diagrams using the DOT language.
Caption: A decision tree for troubleshooting common solubility issues.
Caption: Step-by-step workflow for the gravimetric determination of solubility.
References
-
Baluja, S., & Bhatt, M. (Year). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Link
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
Sources
preventing decomposition of 2,6-Dichloro-3H-pyrimidin-4-one during reactions
Welcome to the technical support center for 2,6-Dichloro-3H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile but sensitive reagent. By understanding its stability profile and common reaction pitfalls, you can optimize your synthetic routes and prevent costly decomposition.
Understanding the Stability of this compound
This compound is a highly valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active scaffolds.[1][2][3][4] However, its utility is matched by its reactivity and susceptibility to decomposition under certain conditions. The electron-deficient nature of the pyrimidine ring, exacerbated by the two chlorine atoms, makes the C2 and C6 positions highly electrophilic and prone to nucleophilic attack.[5]
Key Stability Considerations:
-
Hydrolysis: The primary decomposition pathway is hydrolysis, where water acts as a nucleophile, leading to the stepwise replacement of the chloro groups with hydroxyl groups. This process is often catalyzed by both acidic and basic conditions.
-
Solvolysis: In protic solvents like methanol or ethanol, solvolysis can occur, resulting in the formation of corresponding methoxy or ethoxy derivatives.[6][7]
-
Temperature: Elevated temperatures can accelerate decomposition, especially in the presence of nucleophiles or moisture. Supplier recommendations often suggest storage at 2-8°C or even -20°C under an inert atmosphere to ensure long-term stability.[8][9][10]
-
pH: The stability of the compound is significantly influenced by pH. Neutral or near-neutral conditions are generally preferred to minimize acid or base-catalyzed hydrolysis.[6]
Visualizing Decomposition Pathways
The following diagram illustrates the primary degradation pathways for this compound in the presence of common nucleophiles like water and alcohols.
Caption: Figure 1: Primary Decomposition Pathways.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during reactions involving this compound.
Q1: My reaction is showing multiple unexpected byproducts in the LC-MS, including peaks corresponding to the loss of one or both chlorine atoms. What's happening?
Possible Cause: This is a classic sign of hydrolysis or solvolysis of your starting material or product. The chloro groups on the pyrimidine ring are susceptible to nucleophilic substitution by water or alcohol solvents.[6]
Solutions:
-
Rigorous Moisture Control:
-
Solvent Choice: Use anhydrous solvents. If possible, switch to aprotic solvents such as THF, dioxane, DMF, or acetonitrile, which are less likely to participate in solvolysis.
-
Drying: Ensure all glassware is oven-dried or flame-dried before use. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation).
-
Inert Atmosphere: Run your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Temperature Management:
-
Low Temperature Start: Begin your reaction at a lower temperature (e.g., 0°C or -78°C) and slowly warm to the desired temperature. This can help control the initial exotherm and minimize side reactions.
-
-
pH Control:
Q2: My nucleophilic aromatic substitution (SNAr) reaction is sluggish, and upon forcing conditions (e.g., higher temperature), I observe significant decomposition.
Possible Cause: While the chloro groups are reactive, strong nucleophiles can also act as bases, potentially leading to side reactions or decomposition of the pyrimidine core, especially at elevated temperatures. In some cases, the nucleophile may not be strong enough under the applied conditions.
Solutions:
-
Base Selection: The choice of base is critical. For amine nucleophiles, a common strategy is to use an excess of the amine itself to act as the base or to add a non-nucleophilic tertiary amine.[2][11] In cases where a stronger base is needed to deprotonate the nucleophile, consider options like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures.[12]
-
Catalysis: For less reactive nucleophiles, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be a milder and more efficient alternative to high-temperature SNAr.[12]
-
Solvent Effects: The solvent can significantly impact SNAr reaction rates. Polar aprotic solvents like DMF, DMSO, or NMP can help stabilize the charged Meisenheimer intermediate and accelerate the reaction.[5]
Q3: I'm attempting a sequential SNAr reaction to introduce two different nucleophiles, but I'm getting a mixture of products.
Possible Cause: The reactivity of the C4(6) and C2 positions on the pyrimidine ring, while different, may not be sufficiently distinct to achieve perfect selectivity under all conditions. The general order of reactivity is C4(6) > C2.[12]
Solutions:
-
Stepwise Protocol:
-
Introduce the first nucleophile at the more reactive C4/C6 position. This is typically done at lower temperatures.
-
Isolate and purify the mono-substituted intermediate. This is a critical step to ensure the purity of the final product.
-
Introduce the second nucleophile at the less reactive C2 position. This step may require more forcing conditions (e.g., higher temperature or a stronger nucleophile/base combination).
-
-
Protecting Groups: In complex syntheses, consider using protecting groups to temporarily block one reactive site while reacting at another.
Troubleshooting Decision Workflow
The following diagram provides a logical workflow for troubleshooting common issues.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound – porphyrin-systems [porphyrin-systems.com]
- 10. This compound | 120977-94-8 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of 2,6-Dichloro-3H-pyrimidin-4-one Synthesis
Welcome to the Technical Support Center for the synthesis of 2,6-Dichloro-3H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Overview of the Core Synthesis
The industrial synthesis of this compound typically proceeds via the chlorination of a barbituric acid derivative. A common and effective method involves the reaction of barbituric acid with a chlorinating agent, most notably phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base to neutralize the generated HCl. While straightforward in principle, scaling this reaction presents several challenges related to reaction control, impurity profiles, and product isolation.
A prevalent synthetic route involves the reaction of barbituric acid with phosphorus oxychloride, often facilitated by a Vilsmeier-Haack type reagent formed in situ with a formamide like N,N-dimethylformamide (DMF)[1][2][3]. This approach enhances the reactivity for chlorination.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield has significantly dropped upon scaling up from a 10g to a 1kg scale. What are the likely causes and how can I mitigate this?
Common Causes for Yield Loss on Scale-Up:
-
Inefficient Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask can create localized hot spots in a large reactor. This can lead to the formation of degradation products and by-products.
-
Poor Mixing: Inadequate agitation in a larger vessel can result in non-homogenous reaction mixtures, leading to incomplete reactions and the formation of side products.
-
Reagent Addition Rate: The rate of addition of reagents, particularly the tertiary amine or the POCl₃, becomes more critical at a larger scale to control the reaction exotherm.
-
Extended Reaction Times: What might be a few hours in the lab can extend significantly at scale, potentially leading to product degradation if the temperature is not well-controlled.
Troubleshooting Steps:
-
Reactor and Agitation Optimization:
-
Ensure the reactor is appropriately sized for the batch volume to allow for efficient stirring.
-
Optimize the agitator speed and design (e.g., anchor, pitched-blade turbine) to ensure good mixing of the slurry.
-
-
Controlled Reagent Addition:
-
Utilize a calibrated addition funnel or a metering pump to control the addition rate of the tertiary amine or POCl₃.
-
Monitor the internal reaction temperature closely during the addition and adjust the rate to maintain the desired temperature range. A patent for a similar process for 2-amino-4,6-dichloropyrimidine suggests a temperature range of 40°C to 90°C, with a preference for 55°-68°C to minimize by-products[4].
-
-
Temperature Control:
-
Employ a jacketed reactor with a reliable heating/cooling system to maintain a consistent internal temperature.
-
Consider a ramp-and-soak temperature profile, where the temperature is gradually increased and then held at the optimal reaction temperature.
-
Workflow for Optimizing Scale-Up Yield
Caption: Decision tree for troubleshooting low yield during scale-up.
Q2: I am observing significant amounts of a dark, tar-like byproduct. What is this and how can I prevent its formation?
The formation of dark, insoluble byproducts is often due to uncontrolled exothermic reactions leading to polymerization or decomposition of the starting material or product. Older methods that utilized higher reflux temperatures were known to produce numerous by-products, resulting in lower yields[5].
Mitigation Strategies:
-
Strict Temperature Control: As discussed in Q1, maintaining a consistent and lower reaction temperature is crucial. For the related synthesis of 2-amino-4,6-dichloropyrimidine, temperatures are ideally kept between 55°C and 68°C to avoid by-product formation[4].
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Order of Reagent Addition: The order in which reagents are added can influence the reaction pathway. A common practice is to first create a slurry of the barbituric acid in an excess of phosphorus oxychloride, and then slowly add the tertiary amine[4][6]. This ensures that the barbituric acid is always in the presence of the chlorinating agent.
Q3: The filtration of the crude product is extremely slow. What can I do to improve the filterability of the product?
Poor filterability is often due to the formation of very fine particles or an amorphous solid.
Improving Filterability:
-
Controlled Precipitation/Crystallization: The way the product is isolated from the reaction mixture is critical. Instead of quenching the reaction mixture directly in a large volume of water, which can lead to rapid precipitation and fine particles, consider a controlled addition of the reaction mixture to ice-water or a water/solvent mixture with vigorous stirring.
-
Digestion/Aging: After precipitation, stirring the slurry for a period (a process known as digestion or aging) can allow for the growth of larger, more easily filterable crystals.
-
Solvent Selection for Washing: Washing the filter cake with an appropriate solvent can help remove impurities that may be clogging the filter. A sequence of washes, for example with cold water followed by a non-polar solvent like hexane, can be effective.
Q4: What are the key safety considerations when scaling up this synthesis?
The synthesis of this compound involves hazardous materials and requires strict safety protocols, especially at scale.
Key Hazards and Precautions:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water[7].
-
Handling: Always handle POCl₃ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Quenching: The quenching of excess POCl₃ is highly exothermic and releases HCl gas. This should be done slowly and with efficient cooling.
-
-
HCl Gas Evolution: The reaction generates significant amounts of hydrogen chloride gas.
-
Scrubbing: Ensure the reactor is equipped with a gas outlet that is connected to a scrubber system (e.g., a caustic soda solution) to neutralize the HCl gas.
-
-
Product Hazards: this compound itself is a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation[8][9].
-
Handling: Wear appropriate PPE when handling the isolated product. Avoid creating dust.
-
Safety Decision Tree for POCl₃ Quenching
Caption: A workflow for the safe quenching of excess phosphorus oxychloride.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific equipment and scale.
Materials and Equipment:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (or other suitable tertiary amine)
-
Jacketed glass reactor with overhead stirrer, condenser, and addition funnel
-
Heating/cooling circulator
-
Scrubber system for HCl gas
-
Filtration apparatus (e.g., Nutsche filter)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a dry, inerted reactor, charge phosphorus oxychloride (4.0 - 5.0 molar equivalents relative to barbituric acid).
-
Slurry Formation: With stirring, slowly add barbituric acid (1.0 molar equivalent) to the POCl₃.
-
Heating: Heat the mixture to 60-65°C.
-
Amine Addition: Slowly add N,N-dimethylaniline (2.0 - 2.5 molar equivalents) via the addition funnel over 1-2 hours, maintaining the internal temperature between 60-70°C.
-
Reaction Monitoring: Stir the reaction mixture at 70-75°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly and carefully add the reaction mixture to a separate vessel containing crushed ice and water, ensuring the temperature of the quench mixture does not exceed 20°C.
-
Isolation: Stir the resulting slurry for 1-2 hours, then filter the solid product.
-
Washing: Wash the filter cake with cold water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Data Presentation
Table 1: Critical Parameters for Scale-Up Synthesis
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Barbituric Acid | 10 g | 1 kg | Ensure consistent quality and particle size. |
| POCl₃ (equivalents) | 4.0 - 5.0 | 4.0 - 5.0 | Maintain excess to act as a solvent and reactant. |
| Tertiary Amine (eq.) | 2.0 - 2.5 | 2.0 - 2.5 | Controlled addition is critical to manage exotherm. |
| Temperature | 70-80°C (oil bath) | 60-75°C (jacket) | Lower temperature at scale to prevent byproducts. |
| Addition Time | 15-30 min | 1-2 hours | Slower addition to control temperature. |
| Reaction Time | 2-4 hours | 4-8 hours | May be longer at scale; monitor by IPC. |
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Biosynth. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine.
- BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- BenchChem. (n.d.). Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
- Carl ROTH. (2024). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
- National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- ResearchGate. (2025). Facile and Practical Synthesis of 2,6-Dichloropurine.
- Google Patents. (n.d.). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil.
- PubMed. (n.d.). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- ChemicalBook. (2025). 2,6-dichloro-pyrimidin-4-ol.
- Wikipedia. (n.d.). Vilsmeier reagent.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
- PubMed Central. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity.
- Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores.
- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
- SAFETY DATA SHEET. (2009).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ChemicalBook. (n.d.). 4,6-Dichloro-2-methylpyrimidine synthesis.
- Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. (2011).
- ECHEMI. (n.d.). 2,6-Dichloro-4-pyrimidinamine SDS, 10132-07-7 Safety Data Sheets.
- ChemBK. (2024). 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine.
- ResearchGate. (2025). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity.
- ACS Publications. (n.d.). Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3-d]pyrimidine and pyrazolo[4.
- Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
- National Institutes of Health. (n.d.). A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.).
- BenchChem. (n.d.). Challenges in the scale-up synthesis of 1,4,2-Dioxazole compounds.
- Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. (2025).
- PubMed. (n.d.). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents.
- ResearchGate. (2025). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from a valid URL.rophiles with Amines*.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,6-dichloro-pyrimidin-4-ol | 120977-94-8 [chemicalbook.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Optimization of Catalyst Loading for Dichloropyrimidine Cross-Coupling
Welcome to the technical support center for dichloropyrimidine cross-coupling reactions. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies for a critical aspect of these reactions: the optimization of palladium catalyst loading. Dichloropyrimidines are pivotal building blocks in medicinal chemistry, and mastering their coupling is essential for the efficient discovery and development of new chemical entities.[1][2]
This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more robust reaction development.
Part 1: Troubleshooting Guide - Diagnosing and Solving Common Issues
Low yields, side product formation, and reaction failures are common hurdles. This section provides a logical workflow to diagnose and resolve these issues, focusing on catalyst-centric problems.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting when you encounter suboptimal results in your dichloropyrimidine cross-coupling reaction.
Caption: Troubleshooting workflow for dichloropyrimidine cross-coupling reactions.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions in a direct Q&A format, providing foundational knowledge for planning your experiments.
Q1: Why is my catalyst turning black, and what does it mean? A1: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition.[3] The active catalyst in the cycle is a soluble Pd(0) species. When this species aggregates and precipitates, it becomes catalytically inactive, leading to a stalled reaction. This is often caused by:
-
Oxygen exposure: The active Pd(0) catalyst is sensitive to oxygen.[4] Inadequate degassing of solvents and reagents can lead to rapid decomposition.
-
Inappropriate Ligand Ratio: An insufficient amount of phosphine ligand can leave the Pd(0) center coordinatively unsaturated and prone to aggregation.
-
High Temperatures: While necessary for activating C-Cl bonds, excessive temperatures can accelerate catalyst decomposition pathways.
Q2: How do I choose the right palladium source? Should I use a precatalyst? A2: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[5][6] For dichloropyrimidines, which are challenging substrates, using a modern, air-stable Pd(II) precatalyst is highly recommended.[7][8][5]
-
Buchwald Precatalysts (G3, G4): These are among the most versatile and active precatalysts.[7] They are air- and moisture-stable, ensuring accurate measurement of the catalyst loading and rapid, clean generation of the active LPd(0) species under basic reaction conditions.[7]
-
PEPPSI™-type Precatalysts: These are particularly effective when using N-heterocyclic carbene (NHC) ligands.[5]
Using a precatalyst provides a well-defined 1:1 ratio of palladium to the supporting ligand, which is optimal for many cross-coupling reactions.[9]
Q3: What is a good starting catalyst loading for dichloropyrimidine cross-coupling? A3: A typical starting point for catalyst loading in exploratory reactions is 1-2 mol% of the palladium precatalyst relative to the limiting reagent. For challenging substrates like dichloropyrimidines, or if the reaction is sluggish, increasing the loading to 3-5 mol% may be necessary.[8] In late-stage drug development where cost is a factor, significant effort is invested to reduce catalyst loading, but for initial discovery, ensuring a robust reaction is paramount.[2]
Q4: How does the position of the chlorine atom (C2 vs. C4) on the pyrimidine ring affect the reaction? A4: The reactivity of the two chlorine atoms on a 2,4-dichloropyrimidine ring is not equal. Generally, the C4 position is more reactive towards palladium-catalyzed cross-coupling (like Suzuki and Buchwald-Hartwig) than the C2 position.[1][4][10] This inherent regioselectivity is attributed to the favored oxidative addition of palladium into the C4-Cl bond and can be exploited for sequential, site-selective couplings.[4][10] However, it's important to note that specific, highly sterically hindered ligands have been developed that can invert this selectivity, favoring reaction at the C2 position.[11][12][13]
Q5: I'm observing significant homocoupling of my boronic acid (in a Suzuki reaction). How can I minimize this? A5: Homocoupling of the boronic acid is a common side reaction, especially in the presence of oxygen.[4][14] To minimize it:
-
Ensure a strictly inert atmosphere: Thoroughly degas your solvent and purge the reaction vessel with an inert gas like argon or nitrogen before adding the catalyst.[4]
-
Use high-purity boronic acid: Impurities can sometimes promote side reactions.
-
Control stoichiometry: Using a slight excess of the dichloropyrimidine can sometimes suppress the homocoupling pathway.
Part 3: Experimental Design & Protocols
Key Parameter Optimization
Successful optimization hinges on the systematic variation of key parameters. The table below summarizes typical starting points and ranges for dichloropyrimidine cross-coupling.
| Parameter | Typical Starting Point | Optimization Range | Rationale & Key Considerations |
| Catalyst Loading | 2 mol % | 0.5 - 10 mol % | Balance between reaction rate/yield and cost/metal contamination. Higher loadings may be needed for difficult couplings.[8] |
| Pd Precatalyst | XPhos Pd G3 | Buchwald G2, G3, G4; PEPPSI | Air-stable precatalysts ensure accurate dosing and reliable activation.[7][5] |
| Ligand | XPhos, RuPhos | SPhos, tBuXPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for activating the strong C-Cl bond.[8][15] |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃, NaOtBu | A sufficiently strong, non-nucleophilic base is required. Base must be dry and finely powdered for optimal reactivity.[8][16] |
| Solvent | 1,4-Dioxane | Toluene, THF, DMF | Anhydrous, degassed aprotic solvents are standard. Solvent choice can impact solubility and reaction rate.[16] |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures are generally required for C-Cl bond activation but can also lead to catalyst decomposition.[8][4] |
Protocol: Screening for Optimal Catalyst Loading
This protocol describes a parallel screening experiment to efficiently determine the optimal catalyst loading for a Buchwald-Hartwig amination of 2,4-dichloropyrimidine.
Objective: To find the minimum catalyst loading that provides maximum conversion within a reasonable timeframe.
Materials:
-
2,4-Dichloropyrimidine
-
Secondary amine (e.g., morpholine)
-
XPhos Pd G3 (or other selected precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed 1,4-dioxane
-
Inert atmosphere glovebox or Schlenk line
-
Array of reaction vials with stir bars
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the XPhos Pd G3 precatalyst in anhydrous 1,4-dioxane (e.g., 5 µmol/mL). This allows for accurate dispensing of small quantities.
-
-
Reaction Setup (perform in parallel):
-
In a glovebox, add 2,4-dichloropyrimidine (0.1 mmol, 1.0 equiv) to five separate reaction vials.
-
Add the secondary amine (0.11 mmol, 1.1 equiv) to each vial.
-
Add NaOtBu (0.14 mmol, 1.4 equiv) to each vial.
-
Add a stir bar to each vial.
-
-
Catalyst Addition:
-
To each vial, add the calculated volume of the catalyst stock solution to achieve the target loadings:
-
Vial 1: 0.5 mol% (0.1 mL)
-
Vial 2: 1.0 mol% (0.2 mL)
-
Vial 3: 2.0 mol% (0.4 mL)
-
Vial 4: 5.0 mol% (1.0 mL)
-
Vial 5: 0 mol% (Control - add pure solvent only)
-
-
-
Reaction Execution:
-
Add enough additional anhydrous 1,4-dioxane to bring the total volume in each vial to 1.0 mL (0.1 M concentration).
-
Seal the vials tightly.
-
Remove the vials from the glovebox and place them in a preheated reaction block at 100 °C.
-
Stir the reactions vigorously.
-
-
Monitoring and Analysis:
-
At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.
-
Quench the aliquot with a small amount of water and dilute with a suitable solvent (e.g., ethyl acetate).
-
Analyze the sample by LC-MS or GC-MS to determine the conversion of starting material to the desired mono-aminated product.
-
-
Data Interpretation:
-
Plot the % conversion versus time for each catalyst loading. The optimal loading is the lowest amount that achieves the desired conversion in an acceptable timeframe without significant byproduct formation.[17]
-
Part 4: Mechanistic Insights
Understanding the catalytic cycle provides context for troubleshooting. The diagram below illustrates a generalized cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig).
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The Oxidative Addition step, where the C-Cl bond is broken, is often the rate-limiting step for dichloropyrimidines. This is why bulky, electron-rich ligands and higher temperatures are crucial; they facilitate this difficult step. Insufficient catalyst loading directly impacts the concentration of the active Pd(0) species, slowing down the entire cycle.
References
-
Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2. ACS Catalysis. [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH). [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. Royal Society of Chemistry. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
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Cross-Coupling of Heteroatomic Electrophiles. National Institutes of Health (NIH). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed. [Link]
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Optimization of catalyst loading. ResearchGate. [Link]
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(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
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Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. [Link]
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One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH). [Link]
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Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal. [Link]
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Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI. [Link]
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Efficient Drug Lead Discovery and Optimization. National Institutes of Health (NIH). [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
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Technical Support Center: Workup Procedures for Reactions with 2,6-Dichloro-3H-pyrimidin-4-one
An in-depth guide to navigating the complexities of post-reaction processing for 2,6-Dichloro-3H-pyrimidin-4-one.
Foundational Knowledge: Understanding this compound
Before troubleshooting workup procedures, a firm grasp of the starting material's characteristics is essential. This compound is a highly functionalized heterocyclic compound, prized as a versatile intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and anticancer agents.[1][2]
Key Chemical Properties:
-
Physical State: It is typically a solid at room temperature.
-
Structure and Reactivity: The molecule features two reactive chlorine atoms at the C2 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr). Generally, the C6 position is more reactive than the C2 position.[3][4] The pyrimidinone core also exhibits keto-enol tautomerism, existing in equilibrium with its 2,6-dichloro-4-pyrimidinol form.[5] This duality can influence its solubility and reactivity.
-
Storage: Due to its reactivity, it should be stored in a dry, cool (2-8°C), and inert atmosphere to prevent degradation.[6]
Critical Safety & Handling: this compound is classified as an irritant. It can cause skin and serious eye irritation.[7][8] Always adhere to the following safety protocols:
-
Handle in a well-ventilated fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]
-
In case of accidental contact, wash skin thoroughly with water and seek medical attention if irritation persists.[7][9]
The General Workup Workflow: A Visual Guide
A typical workup for a nucleophilic substitution reaction on this scaffold involves quenching the reaction, separating the organic and aqueous phases, extracting the product, washing away impurities, drying the organic layer, and finally, concentrating the solution to yield the crude product.
Caption: General Aqueous Workup Workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems researchers may encounter during the workup and purification of this compound derivatives.
Q: My reaction is incomplete or shows a very low yield. What are the likely causes before I even get to the workup?
A: Poor conversion often points back to the reaction setup and conditions. Here is a logical path to diagnose the issue:
-
Reagent Integrity: this compound is sensitive to moisture. Ensure it was stored correctly under an inert atmosphere at 2-8°C.[6] The nucleophile and any bases used should also be of high purity and handled under anhydrous conditions if they are water-sensitive.
-
Solvent and Base Selection: The choice of base and solvent is critical. For SNAr with amines, for instance, weak bases like NaHCO₃ or DIPEA in a solvent like acetonitrile can selectively promote substitution at the C4/C6 position.[10] Using a very strong base like LiHMDS might deprotonate the nucleophile completely, altering the reaction pathway, which can be advantageous but needs to be controlled.[3]
-
Reaction Temperature: Many SNAr reactions on this scaffold require heating. A reaction that is sluggish at room temperature may proceed smoothly at 50-80°C. Monitor the reaction by TLC to find the optimal balance between reaction rate and potential side-product formation.
-
Potential Hydrolysis: The chloro-substituents can be hydrolyzed to hydroxyl groups if excess water is present, especially at elevated temperatures or under basic conditions.[11][12][13] This side reaction consumes your starting material, leading to the formation of hydroxy-pyrimidinone byproducts. Always use anhydrous solvents and maintain an inert atmosphere (N₂ or Ar) to minimize this pathway.
Caption: Troubleshooting Logic for Low Yield.
Q: My product seems to be lost in the aqueous layer during extraction. How can I improve recovery?
A: This is a common issue, especially for pyrimidinone derivatives that may contain polar functional groups or can exist as salts.
-
pH Adjustment: The pyrimidinone ring system has nitrogen atoms that can be protonated under acidic conditions, forming water-soluble salts. Conversely, the N-H proton can be removed under basic conditions. Before extraction, try adjusting the pH of the aqueous layer. To extract a basic product, make the aqueous layer basic (e.g., with sat. NaHCO₃ solution) to neutralize any hydrochloride salts. For an acidic product, a dilute acid wash might be counterintuitive, but sometimes converting a carboxylate salt back to the less soluble carboxylic acid can aid extraction into the organic phase.
-
Salting Out: Before extracting, saturate the aqueous layer with sodium chloride (brine).[14] This increases the polarity of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.
-
Solvent Choice: If your product is highly polar, standard solvents like ethyl acetate or dichloromethane (DCM) may not be effective. Consider using a more polar extraction solvent like n-butanol.
-
Continuous Extraction: For particularly stubborn cases, a continuous liquid-liquid extractor (Soxhlet-type for liquid samples) can be highly effective over several hours.
-
Evaporation and Trituration: If all else fails and your product is not volatile, you can carefully evaporate the aqueous layer under reduced pressure (lyophilize if necessary) and then attempt to isolate the product from the resulting solid residue by triturating with a suitable organic solvent that dissolves the product but not the inorganic salts.
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| Diethyl Ether | 2.8 | 34.6 | Good for non-polar products, but low boiling point and peroxide risk. |
| Dichloromethane (DCM) | 3.1 | 39.6 | General purpose, good for many compounds, denser than water. |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | Excellent general-purpose solvent, less toxic than DCM. |
| n-Butanol | 4.0 | 117.7 | Effective for extracting highly polar, water-soluble products. |
Q: I'm getting a mixture of isomers (e.g., C2 vs. C6 substitution) or di-substituted products. How can I improve selectivity?
A: Regioselectivity is a significant challenge. While the C6 position is generally more reactive than C2, this preference is not absolute and can be influenced by several factors.[3]
-
Control Stoichiometry: To avoid di-substitution, use the nucleophile as the limiting reagent (typically 1.0 to 1.2 equivalents). Adding the nucleophile slowly to the reaction mixture can also help maintain a low instantaneous concentration, favoring mono-substitution.
-
Temperature Control: Running the reaction at a lower temperature often enhances selectivity. A more reactive nucleophile might react selectively at the more reactive C6 position at 0°C or room temperature, whereas higher temperatures might be required to substitute the C2 position, leading to mixtures if the temperature is too high.
-
Steric Hindrance: The selectivity between C2 and C6 can be governed by sterics. A bulky nucleophile will preferentially attack the less hindered position. You can leverage this to control the outcome.
-
Electronic Effects: The specific electronic nature of the nucleophile and the base used can influence the reaction site. For example, reactions with anilines can be directed to the C4/C6 position with high selectivity under specific basic conditions.[3][10] A systematic screening of conditions is often the most effective approach.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor reaction progress? A1: Thin-Layer Chromatography (TLC) is the most convenient method. Pyrimidine rings are UV-active, making them easy to visualize on TLC plates with a UV lamp (254 nm). A typical mobile phase would be a mixture of ethyl acetate and hexanes; you will need to adjust the ratio depending on the polarity of your product.[15]
Q2: How should I properly quench my reaction? A2: The quenching procedure must neutralize any remaining reactive reagents. For most nucleophilic substitution reactions, slowly pouring the reaction mixture into a beaker of ice-cold water is sufficient. If you used a strong base (like NaH or LiHMDS) or an organometallic reagent, a quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred as it is less exothermic and provides a pH buffer.[14]
Q3: My crude product is an oil that won't solidify. What purification techniques can I use besides column chromatography? A3: First, ensure all solvent is removed under high vacuum, as residual solvent can make a product oily. If it's still an oil, consider these options:
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. The product may solidify, allowing you to collect it by filtration.[14]
-
Acid/Base Purification: If your product has a basic nitrogen, dissolve the oil in a solvent like EtOAc and extract it into a dilute acid (e.g., 1M HCl). Wash the aqueous layer with EtOAc to remove non-basic impurities. Then, make the aqueous layer basic (e.g., with 1M NaOH or NaHCO₃) and back-extract your purified product into fresh EtOAc.
-
Preparative HPLC: For high-value, difficult-to-purify compounds, preparative HPLC is the gold standard for achieving high purity.
Detailed Protocol: General Aqueous Workup
Objective: To isolate a crude product from a reaction mixture in an organic solvent (e.g., THF, DMF, MeCN).
Procedure:
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature, then further cool in an ice-water bath to 0-5°C.
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (typically 5-10 times the volume of the reaction solvent). Stir for 10-15 minutes. If a precipitate forms, this may be your product. If so, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, proceed to extraction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate extraction solvent (e.g., ethyl acetate, volume roughly equal to the aqueous volume).
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower layer (note: DCM is denser than water; EtOAc and ether are less dense).
-
Re-extraction: Drain the aqueous layer into a separate flask and repeat the extraction process two more times with fresh organic solvent to maximize product recovery.
-
Combine & Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:
-
Water (1x) to remove water-soluble starting materials or byproducts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (1x) if the reaction was run under acidic conditions or to remove acidic byproducts.
-
Saturated aqueous sodium chloride (Brine) (1x) to remove residual water and break up any emulsions.[14]
-
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), swirl, and let it stand for 15-20 minutes until the solvent is clear.
-
Concentration: Filter the dried solution through a cotton plug or filter paper to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
References
-
This compound. (n.d.). Porphyrin-Systems. [Link]
-
Al-Issa, S. A. (2013). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. ResearchGate. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2023). ResearchGate. [Link]
-
Al-Bayati, R. I. H., & Al-Amiery, A. A. H. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(3). [Link]
-
Zhang, W., et al. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1548-1553. [Link]
-
Chen, S., et al. (2022). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. International Journal of Molecular Sciences, 23(19), 11802. [Link]
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Pataki, G. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. [Link]
-
Cherkupally, P., & Knaus, E. E. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784. [Link]
-
Borisov, A. V., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 28(19), 6773. [Link]
-
Rivera, D. G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(16), 3433-3436. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Wang, Y., et al. (2022). Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. Environmental Science & Technology, 56(22), 15486-15496. [Link]
-
Rojas, L. J., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2023(2), M1639. [Link]
-
Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. (2015). ResearchGate. [Link]
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- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
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- 15. scilit.com [scilit.com]
Technical Support Center: Purification of 2,6-Dichloro-3H-pyrimidin-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 2,6-Dichloro-3H-pyrimidin-4-one. This critical intermediate in pharmaceutical synthesis often presents purification challenges that can impact downstream reaction efficiency and final product purity. This guide offers practical, experience-driven solutions to common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route. A common method involves the chlorination of a uracil or barbituric acid derivative with a chlorinating agent like phosphorus oxychloride (POCl₃). Potential impurities can include:
-
Unreacted Starting Material: Such as uracil or 2,4,6-trihydroxypyrimidine.
-
Mono-chlorinated Intermediates: For instance, 2-chloro-6-hydroxy-3H-pyrimidin-4-one or 6-chloro-2-hydroxy-3H-pyrimidin-4-one.
-
Hydrolysis Products: Dichloro-pyrimidines can be susceptible to hydrolysis, leading to the formation of mono-chloro hydroxy derivatives.[1]
-
Byproducts from the Chlorinating Agent: Residual phosphorus-containing byproducts if POCl₃ is used.
-
Polymeric Materials: Highly colored polymeric byproducts can also form under certain reaction conditions.
Q2: How can I effectively monitor the purity of my this compound during purification?
A2: A combination of chromatographic and spectroscopic techniques is recommended for effective purity monitoring:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring the progress of a purification. A typical mobile phase to start with for a polar compound like this would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).[2][3]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, reverse-phase HPLC is ideal. A C18 column with a gradient elution of acetonitrile and water, often with a modifier like formic or trifluoroacetic acid, provides excellent resolution.[2][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the molecular weights of impurities, which aids in their structural elucidation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and for identifying and quantifying impurities, provided their signals do not overlap with the product's signals.[2][5][6]
Q3: What are the key physicochemical properties of this compound that I should consider during purification?
A3: Understanding the physicochemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂O | [7][8][9] |
| Molecular Weight | 164.98 g/mol | [7][8][9] |
| Appearance | Solid | [8] |
| Storage | Inert atmosphere, 2-8°C | [8][10] |
| XLogP3 | 1.2 | [7] |
The presence of acidic protons (on the pyrimidine ring) and basic nitrogen atoms suggests that the compound's solubility will be pH-dependent. This can be exploited in purification methods like acid-base extraction. The moderate polarity, as indicated by the XLogP3 value, suggests that it will be soluble in a range of polar organic solvents.[11][12]
Troubleshooting Purification Challenges
This section provides a systematic approach to overcoming common hurdles encountered during the purification of this compound.
Workflow for Selecting a Purification Strategy
The following flowchart outlines a decision-making process for choosing the most appropriate purification method based on the nature of the impurities present.
Issue 1: My recrystallization attempt resulted in a low yield or failed to produce crystals.
-
Possible Cause: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain either soluble or insoluble at all temperatures.[13]
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents. Good starting points for polar compounds like this include ethanol, ethyl acetate, acetonitrile, or mixtures such as hexane/ethyl acetate or hexane/acetone.[14] Water can also be effective for polar compounds that are sparingly soluble in hot water.[14]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor, leading to low yields. Use the minimum amount of hot solvent required to fully dissolve the crude product.[13]
-
Issue 2: Impurities are co-eluting with my product during column chromatography.
-
Possible Cause: The mobile phase polarity may not be optimal for separating impurities with similar polarities to your target compound.
-
Troubleshooting Steps:
-
Optimize Mobile Phase with TLC: Before running a column, screen various solvent systems using TLC to find the one that provides the best separation between your product and the impurities.[3]
-
Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution for separating compounds with a range of polarities.[3]
-
Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase. For highly polar compounds, alumina or reverse-phase silica (C18) might be more suitable.[15]
-
Issue 3: My final product is still contaminated with highly polar, colored impurities.
-
Possible Cause: These are likely polymeric byproducts or highly polar starting materials that are difficult to remove by conventional chromatography or recrystallization.
-
Troubleshooting Steps:
-
Acid-Base Extraction: The acidic nature of the pyrimidinone and the basicity of the ring nitrogens can be exploited. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate) to remove acidic impurities. Conversely, a wash with a dilute aqueous acid can remove basic impurities.
-
Charcoal Treatment: Activated charcoal can be effective at removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite to remove the charcoal.
-
Experimental Protocols
Protocol 1: Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the less polar mobile phase, gradually increasing the polarity by adding more of the polar co-solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Summary of Purification Methods
| Method | Target Impurities | Advantages | Disadvantages |
| Recrystallization | Unreacted starting materials, impurities with significantly different solubility profiles. | Simple, cost-effective, can yield very pure material. | Can have low yields if not optimized, not effective for impurities with similar solubility.[13] |
| Column Chromatography | Mono-chlorinated intermediates, impurities with different polarities. | Versatile, can separate complex mixtures.[15] | Can be time-consuming and require large volumes of solvent. |
| Acid-Base Extraction | Acidic or basic impurities, some polymeric materials. | Quick and effective for removing certain types of impurities. | Not suitable for neutral impurities. |
| Preparative HPLC | Multiple impurities with very similar polarities. | High resolution, capable of separating very similar compounds.[16] | Expensive, limited sample capacity, requires specialized equipment. |
References
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. PubMed. Available from: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Labcompare. Available from: [Link]
-
(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. Available from: [Link]
-
Column Chromatography. Winthrop University, Department of Chemistry. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available from: [Link]
-
This compound. Porphyrin-Systems. Available from: [Link]
- Regioselective preparation of substituted pyrimidines. Google Patents.
-
4-Pyrimidinamine, 2,6-dichloro-. PubChem. Available from: [Link]
-
Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. Available from: [Link]
-
Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Chinese Chemical Society. Available from: [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. Available from: [Link]
-
QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PMC - PubMed Central. Available from: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]
-
Effect of Decreasing Column Inner Diameter and Use of Off-line Two-Dimensional Chromatography on Metabolite Detection in Complex Mixtures. PMC - PubMed Central. Available from: [Link]
-
Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
pKa Data Compiled by R. Williams. Available from: [Link]
-
3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. ResearchGate. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dichloro-3H-pyrimidin-4-one and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, dichloropyrimidines are indispensable building blocks for the synthesis of a vast array of biologically active molecules, particularly in the realm of kinase inhibitors and other therapeutic agents. Their utility stems from the electron-deficient nature of the pyrimidine ring, which, when substituted with leaving groups like chlorine, becomes highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of the reactivity of two commercially significant dichloropyrimidines: 2,6-dichloro-3H-pyrimidin-4-one and 2,4-dichloropyrimidine. Understanding their distinct reactivity profiles is paramount for the rational design of synthetic routes and the efficient construction of molecular diversity.
Unveiling the Contestants: Structural and Electronic Nuances
At first glance, this compound and 2,4-dichloropyrimidine are structurally similar six-membered aromatic heterocycles bearing two chlorine atoms. However, a closer examination reveals a critical difference that profoundly impacts their chemical behavior.
2,4-Dichloropyrimidine possesses a classic aromatic pyrimidine core with chlorine atoms at the C2 and C4 positions. The pyrimidine ring's two nitrogen atoms act as strong electron-withdrawing groups, rendering the carbon atoms electrophilic and ripe for nucleophilic attack.
This compound , on the other hand, introduces a carbonyl group at the C4 position. This compound can exist in tautomeric forms: the keto form (pyrimidin-4-one) and the enol form (pyrimidin-4-ol). This tautomerism plays a crucial role in modulating the electronic properties and, consequently, the reactivity of the chlorine atoms at the C2 and C6 positions.
The Arena of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The principal battleground for comparing these two molecules is the SNAr reaction. The general order of reactivity for leaving groups on a pyrimidine ring is C4(6) > C2 >> C5.[1][2] This preference is attributed to the superior stabilization of the negatively charged Meisenheimer intermediate when the nucleophilic attack occurs at positions para or ortho to the ring nitrogens.
2,4-Dichloropyrimidine: A Tale of Two Chlorines
In 2,4-dichloropyrimidine, the chlorine atoms at the C2 and C4 positions are electronically distinct, leading to regioselective substitution.
-
The More Reactive C4 Position: The C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions.[3][4] This is due to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be effectively delocalized onto both ring nitrogens.
-
The Less Reactive C2 Position: The C2 position, situated between the two nitrogen atoms, is less electrophilic. However, substitution at this position can be achieved, often under more forcing conditions or with specific catalytic systems.[5]
The regioselectivity of SNAr on 2,4-dichloropyrimidine can be influenced by factors such as the nature of the nucleophile, solvent, and the presence of other substituents on the ring.
This compound: The Influence of the Oxo Group and Tautomerism
The presence of the C4-oxo group and the potential for tautomerism in this compound introduces a different dynamic to its reactivity compared to 2,4-dichloropyrimidine. The molecule can be viewed as a derivative of 4,6-dichloropyrimidine, where the two chlorine atoms are electronically equivalent in the pyrimidinol tautomer.
The electron-withdrawing nature of the pyrimidine ring is further enhanced by the carbonyl group, making the C2 and C6 positions highly electrophilic. In many synthetic applications, particularly in the synthesis of kinase inhibitors, this heightened reactivity is exploited for sequential and regioselective substitutions. For instance, in the synthesis of Aurora kinase inhibitors, 2,4,6-trichloropyrimidine (a close analog) is reacted with an amine, with the initial substitution occurring at the more reactive C4 position.[6][7] Subsequent reactions can then be directed to the C2 and C6 positions.
The tautomeric equilibrium between the keto and enol forms can also influence which chlorine is more reactive under specific reaction conditions. The enol form (2,6-dichloro-4-hydroxypyrimidine) presents two equivalent reactive chlorine atoms at C2 and C6.
Head-to-Head Comparison: A Data-Driven Perspective
While direct kinetic comparisons under identical conditions are scarce in the literature, a comparative analysis can be drawn from the wealth of synthetic protocols.
| Feature | 2,4-Dichloropyrimidine | This compound |
| Primary Reactive Site(s) | C4 > C2 | C2 and C6 |
| Regioselectivity | Generally good for C4 substitution. C2 substitution is more challenging. | Sequential substitution at C2 and C6 is common. |
| Key Influencing Factor | Electronic difference between C2 and C4. | Tautomerism and the electron-withdrawing effect of the C4-oxo group. |
| Common Applications | Synthesis of various substituted pyrimidines for pharmaceuticals and agrochemicals. | Precursor for a wide range of kinase inhibitors (e.g., IRAK4, Aurora kinase).[8] |
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for nucleophilic aromatic substitution on both dichloropyrimidines, drawn from established synthetic procedures.
Protocol 1: Regioselective Mono-amination of 2,4-Dichloropyrimidine at the C4 Position
This protocol describes a typical procedure for the selective substitution of the C4-chloro group with an amine.
Workflow Diagram:
Caption: Generalized workflow for the mono-amination of 2,4-dichloropyrimidine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as n-butanol (n-BuOH), add the desired amine (1.0-1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine derivative.
Protocol 2: Sequential Amination of this compound (via 2,4,6-trichloropyrimidine)
This protocol, adapted from the synthesis of Aurora kinase inhibitors, demonstrates the sequential substitution on a closely related scaffold, highlighting the reactivity of the C4 and C6 positions.[6][7]
Workflow Diagram:
Caption: Workflow for sequential amination, analogous to reactions with this compound.
Step-by-Step Methodology:
Step 1: First Nucleophilic Substitution
-
Reaction Setup: To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in tetrahydrofuran (THF), add the first amine (1.0-1.2 eq) and a base such as triethylamine (TEA) (1.5 eq).
-
Reaction: Heat the reaction mixture at 50 °C and stir for 16 hours.
-
Work-up: Quench the reaction with brine and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the mono-substituted intermediate.
Step 2: Second Nucleophilic Substitution
-
Reaction Setup: Dissolve the intermediate from Step 1 in a high-boiling point solvent like 1-pentanol. Add the second amine (2.0 eq).
-
Reaction: Heat the reaction mixture to 140 °C for 2 hours.
-
Work-up and Purification: Dilute the reaction mixture with brine and extract with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Conclusion: Selecting the Right Tool for the Job
Both this compound and 2,4-dichloropyrimidine are powerful reagents in the medicinal chemist's arsenal. The choice between them hinges on the desired substitution pattern of the final product.
-
2,4-Dichloropyrimidine is the reagent of choice when selective functionalization at the C4 position is desired, followed by a subsequent, potentially more challenging, modification at the C2 position.
-
This compound offers a platform for introducing two different nucleophiles at the C2 and C6 positions, often with a high degree of regiocontrol in a sequential manner. The enhanced reactivity of these positions, due to the influence of the C4-oxo group, makes it a highly valuable precursor, particularly in the synthesis of complex kinase inhibitors.
A thorough understanding of the subtle yet significant differences in their reactivity, guided by the principles of SNAr and the influence of substituents, will empower researchers to design more efficient and elegant synthetic strategies for the discovery of novel therapeutics.
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Luo, Y., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(20), 4577-4580. Available at: [Link]
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Norman, M. H., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1048-1053. Available at: [Link]
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Gómez-Gutiérrez, P., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of Dichloropyrimidines
Introduction: The Central Role of the Pyrimidine Scaffold
For researchers, scientists, and professionals in drug development, the pyrimidine ring is a cornerstone of medicinal chemistry. This nitrogen-containing heterocycle is a privileged scaffold found in a vast array of biologically active compounds, including approved drugs like Gleevec® and Crestor®.[1] The ability to precisely functionalize the pyrimidine core is therefore a critical task in the synthesis of novel molecular entities.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[2][3] Its broad functional group tolerance and generally mild conditions make it an indispensable tool for elaborating on pre-functionalized pyrimidine building blocks, such as the readily available and inexpensive dichloropyrimidines.[4][5]
However, the presence of two identical halogen atoms on the pyrimidine ring introduces a significant challenge: regioselectivity . This guide provides an in-depth comparison of catalytic systems for the Suzuki coupling of dichloropyrimidines, moving beyond mere protocols to explain the causality behind catalyst choice and its profound impact on reaction outcomes.
The Regioselectivity Challenge: Understanding Intrinsic Reactivity
The pyrimidine ring is an electron-deficient heterocycle, making it highly susceptible to palladium-catalyzed cross-coupling reactions.[6][7] In the case of 2,4-dichloropyrimidine, the two chlorine atoms are not electronically equivalent. The C4 position is inherently more reactive towards both nucleophilic aromatic substitution (SNAr) and conventional cross-coupling.[4][5][6][8] This preference is attributed to the superior stabilization of the Meisenheimer intermediate when a nucleophilic attack occurs at the C4 position, which is para to a ring nitrogen atom.[6]
Consequently, many standard Suzuki coupling conditions preferentially yield the C4-substituted product.[6] While this intrinsic selectivity can be useful, the true power in diversity-oriented synthesis lies in the ability to override this natural inclination through strategic catalyst selection. The goal is to achieve "catalyst control," where the choice of metal, ligand, and conditions dictates the site of reaction, opening pathways to previously inaccessible isomers.
Comparative Analysis of Catalytic Systems
The selection of the catalyst—specifically the combination of the palladium or nickel precursor and the ancillary ligand—is the most critical factor in controlling the regioselectivity and efficiency of the Suzuki coupling on dichloropyrimidines.
Palladium-Based Catalysts: The Versatile Workhorse
Palladium complexes are the most extensively used and well-understood catalysts for this transformation.[6] The choice of ligand, however, dramatically alters the catalyst's behavior.
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, commercially available catalyst often used as a starting point for optimization.[2][5] It reliably catalyzes C4-selective Suzuki coupling. The primary drawback is that it often requires higher catalyst loadings (0.5-5 mol%) and elevated temperatures to achieve good conversion, particularly with less reactive aryl chlorides.[5][9]
-
Causality: The phosphine ligands stabilize the Pd(0) active species in solution.[10] However, the dissociation of a phosphine ligand is required to open a coordination site for the oxidative addition step. The relatively strong binding of PPh₃ can slow this process, necessitating higher temperatures.
The development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, by the Buchwald group was a major advancement.[11][12]
-
Causality: These ligands possess two key features that accelerate the catalytic cycle.[11][12] Their steric bulk promotes the final, C-C bond-forming reductive elimination step. Their strong electron-donating ability increases the electron density on the palladium center, which in turn facilitates the initial, often rate-limiting, oxidative addition of the aryl chloride to the Pd(0) complex. This enhanced activity allows for reactions to proceed at lower temperatures and with significantly lower catalyst loadings. While highly effective for C4-coupling, specific bulky phosphines have demonstrated the potential to influence selectivity, hinting at the power of ligand control.[13]
NHCs have emerged as a superior class of ligands for many cross-coupling reactions. They are powerful σ-donors—even more so than phosphines—which leads to the formation of highly stable and very active palladium complexes.[14]
-
Causality & Performance: The strong Pd-NHC bond prevents catalyst decomposition at high temperatures, while the electronic and steric properties of the NHC ligand can be finely tuned to control reactivity and selectivity.
-
Enforcing C4-Selectivity: For achieving high C4 selectivity, PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as Pd-PEPPSI-IPr, are exceptionally effective.[4][13] These air- and water-stable precatalysts provide a reliable route to C4-arylated pyrimidines, often with selectivities exceeding 10:1.[13]
-
Inverting Selectivity (The C2-Thiolation Precedent): A groundbreaking study demonstrated that the intrinsic C4-selectivity could be completely inverted in C-S coupling reactions by using a specific palladium precatalyst with a bulky NHC ligand (IPent).[4][15] This resulted in highly selective C2-thiolation. While a Suzuki coupling performed under identical conditions still favored the C4 position, this discovery is monumental.[4] It proves that catalyst control can override the strong electronic preference of the substrate, providing a blueprint for developing future C2-selective C-C coupling methods.
-
Remarkably, it has been shown that under specific "Jeffery-type" ligand-free conditions (e.g., Pd(OAc)₂, a phase-transfer catalyst like NBu₄Br, and an inorganic base), the Suzuki coupling of 2,4-dichloropyrimidine can proceed with exceptional C4-selectivity (>99:1).[13] This method is not only highly selective but also circumvents the cost and sensitivity of specialized ligands.
Nickel-Based Catalysts: A Cost-Effective Alternative
Nickel is a more earth-abundant and economical alternative to palladium, making it an attractive option for large-scale synthesis.
-
Performance: Nickel catalysts, typically formed in situ from precursors like Ni(cod)₂ or NiCl₂ and a phosphine ligand (e.g., PPh₃, PCy₃, dppf), can effectively catalyze the monoarylation of dichlorinated heterocycles.[16][17] Studies on dichloropyridines, a closely related substrate, have shown that ligand choice is critical for controlling selectivity between mono- and diarylation, with ligands like PPh₂Me proving optimal for achieving high yields of the mono-coupled product.[16]
-
Challenges: Nickel catalysis can sometimes be inhibited by α-halo-N-heterocycles (like 2-chloropyrimidine), which can form stable, catalytically inactive nickel dimers.[18] Therefore, substrate scope must be carefully evaluated.
Data Summary: Catalyst Performance at a Glance
The following table summarizes the performance of various catalytic systems for the mono-arylation of 2,4-dichloropyrimidine with phenylboronic acid, compiled from multiple literature sources. Note that direct comparison is challenging as conditions vary, but the trends are informative.
| Catalyst System (Precatalyst / Ligand) | Base | Solvent | Temp (°C) | C4:C2 Selectivity | Yield (%) | Key Feature & Causality | Reference(s) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | C4 Selective | ~71% | Standard conditions, leverages intrinsic C4 reactivity. Higher temp needed. | [5] |
| Pd(PPh₃)₄ | K₂CO₃ | EtOH / Toluene / H₂O | 55 | C4 Selective | ~51% | Alcoholic solvents can improve reactivity at lower temperatures. | [1] |
| Pd₂(dba)₃ / QPhos | K₃PO₄ | Toluene | 100 | 1 : 1.5 | ~50% | Bulky phosphine shows modest inversion of selectivity, a hint of ligand control. | [13] |
| Pd-PEPPSI-IPr | Cs₂CO₃ | 1,4-Dioxane | 80 | 10.4 : 1 | ~70-80% | Bulky NHC ligand sterically enforces high C4-selectivity. | [13] |
| Pd(OAc)₂ / No Ligand | Na₂CO₃ | Toluene / H₂O | 100 | >99 : 1 | Modest | "Jeffery" conditions with phase-transfer agent give exceptional C4 selectivity. | [13] |
| Ni(cod)₂ / PPh₂Me | K₃PO₄ | MeCN | 80 | Mono-selective | High | (Data for dichloropyridine) Optimal ligand for Ni-catalyzed mono-arylation. | [16] |
Visualizing Key Processes
Diagrams provide a clear visual representation of complex chemical processes and workflows.
Caption: The generalized catalytic cycle for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
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A Senior Application Scientist's Guide to Alternative Reagents for 2,6-Dichloro-3H-pyrimidin-4-one in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of a vast array of therapeutics, most notably in the realm of kinase inhibitors. For years, 2,6-Dichloro-3H-pyrimidin-4-one has served as a reliable and versatile building block for the construction of these complex molecules. Its two reactive chlorine atoms allow for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities. However, the evolving demands of drug discovery—for greater efficiency, novel chemical space, and greener synthetic routes—necessitate a critical evaluation of alternative reagents that can offer enhanced performance, unique reactivity, or improved processability.
This guide provides an in-depth, objective comparison of viable alternatives to this compound. As a Senior Application Scientist, my aim is not to simply list alternatives, but to provide a nuanced analysis of their reactivity, regioselectivity, and practical application, supported by experimental data and protocols. We will explore the causality behind experimental choices and offer insights to empower you in the rational design of your synthetic strategies.
The Incumbent: Understanding the Utility and Limitations of this compound
This compound is an electron-deficient heterocycle, a characteristic that renders the chlorine-bearing carbons susceptible to nucleophilic attack. The pyrimidine ring's nitrogen atoms act as electron sinks, stabilizing the intermediate Meisenheimer complex formed during SNAr reactions. This inherent reactivity has made it a go-to reagent for the synthesis of a multitude of biologically active compounds, including kinase inhibitors targeting Aurora kinases and others.[1][2]
However, its reactivity profile is not without limitations. The two chlorine atoms, while reactive, may require forcing conditions for substitution with less nucleophilic amines, potentially leading to side reactions and limiting the accessible chemical space. Furthermore, the presence of the oxo group influences the electronic properties and solubility of the scaffold.
The Contenders: A Comparative Analysis of Promising Alternatives
Our investigation into superior or complementary building blocks has identified several promising candidates. This guide will focus on the most versatile and impactful alternatives:
-
2,4,6-Trichloropyrimidine: A highly versatile and cost-effective powerhouse.
-
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: A reagent offering unique, tunable reactivity.
-
Fluorinated Pyrimidines (e.g., 2,4,6-Trifluoropyrimidine): For enhanced reactivity and milder reaction conditions.
Reactivity and Regioselectivity: A Head-to-Head Comparison
The choice of a pyrimidine scaffold is fundamentally a decision about controlling reactivity and regioselectivity. The electron-deficient nature of the pyrimidine ring is the primary driver for SNAr, with the general order of electrophilicity at different positions being C4(6) > C2 > C5.[3]
"this compound" -- "2,4,6-Trichloropyrimidine" [label=" Broader functionality", color="#34A853"]; "this compound" -- "4,6-Dichloro-2-(methylsulfonyl)pyrimidine" [label=" Tunable reactivity", color="#FBBC05"]; "this compound" -- "Fluorinated Pyrimidines" [label=" Higher reactivity", color="#EA4335"]; }
Figure 1: Comparison of alternative pyrimidine scaffolds.
2,4,6-Trichloropyrimidine: This commercially available and often more economical alternative offers three reactive sites. The chlorine atoms at the C4 and C6 positions are generally more reactive than the one at C2.[3] This differential reactivity is the cornerstone of its utility, allowing for a stepwise and regioselective introduction of different nucleophiles. For instance, reaction with one equivalent of a primary or secondary amine often leads to preferential substitution at the C4 position.[4] Subsequent reactions can then be directed to the C6 and C2 positions, providing a powerful tool for building molecular complexity.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: This reagent introduces a sulfonyl group, a strong electron-withdrawing group that further activates the pyrimidine ring to nucleophilic attack.[5][6] Crucially, the methylsulfonyl group itself can act as a leaving group, often with different reactivity compared to the chlorine atoms. This allows for a unique and tunable reactivity profile. For example, with certain nucleophiles, the sulfonyl group can be displaced preferentially, while with others, the chlorine atoms react first.[2] This provides an additional layer of control for synthetic chemists.
Fluorinated Pyrimidines: In SNAr reactions, fluorine is generally a better leaving group than chlorine due to its high electronegativity, which makes the attached carbon more electrophilic.[7] This translates to higher reaction rates and often allows for the use of milder reaction conditions. The use of reagents like 2,4,6-trifluoropyrimidine can be particularly advantageous when dealing with sensitive substrates or when aiming to improve reaction efficiency.[8][9]
Performance in Action: Synthesis of Kinase Inhibitors
The true test of these alternative reagents lies in their practical application. The synthesis of kinase inhibitors, a major application of this compound, provides an excellent platform for comparison.
Case Study 1: Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis, and their inhibitors are a promising class of anticancer agents. Many of these inhibitors feature a diaminopyrimidine core.
A common synthetic route to Aurora kinase inhibitors involves the sequential amination of a di- or tri-halogenated pyrimidine. For example, a pyrimidine-based Aurora kinase inhibitor was synthesized using 2,4,6-trichloropyrimidine as the starting material.[10][11] The synthesis involves a regioselective SNAr reaction, followed by further functionalization.
"2,4,6-Trichloropyrimidine" -> "Mono-aminated Intermediate" [label="1. Amine A, Base\n(Regioselective SNAr at C4)"]; "Mono-aminated Intermediate" -> "Di-aminated Pyrimidine Core" [label="2. Amine B, Base\n(SNAr at C2/C6)"]; "Di-aminated Pyrimidine Core" -> "Aurora Kinase Inhibitor" [label="Further Functionalization"]; }
Figure 2: General workflow for Aurora kinase inhibitor synthesis.
Experimental Protocol: Sequential Amination of 2,4,6-Trichloropyrimidine
This protocol is a generalized procedure for the synthesis of a diaminopyrimidine core, a common scaffold in Aurora kinase inhibitors.
-
Step 1: Mono-amination. To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF, isopropanol), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Slowly add the first amine (Amine A) (1.0 eq) at room temperature.
-
Stir the reaction mixture for 2-16 hours, monitoring by TLC or LC-MS. The reaction typically shows high regioselectivity for the C4 position.
-
Upon completion, the reaction mixture can be worked up or used directly in the next step.
-
Step 2: Di-amination. To the solution containing the mono-aminated intermediate, add the second amine (Amine B) (1.1 eq) and an additional amount of base if necessary.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the desired di-substituted pyrimidine.
Case Study 2: Synthesis of Gefitinib Analogs
Gefitinib (Iressa) is an EGFR inhibitor used in the treatment of non-small-cell lung cancer. While the core of gefitinib is a quinazoline, the synthetic strategies often involve pyrimidine-like heterocycles and SNAr reactions. A synthesis of gefitinib has been developed starting from 2,4-dichloro-6,7-dimethoxyquinazoline, highlighting the utility of dichlorinated heterocyclic scaffolds.[6][12]
Greener Synthesis: A Paradigm Shift in Reagent Selection
The principles of green chemistry are increasingly influencing the choice of reagents and reaction conditions in modern synthesis.[13][14] This includes the use of less hazardous solvents and more atom-economical reactions.
Recent studies have demonstrated the feasibility of conducting SNAr reactions on halogenated pyrimidines in greener solvents such as polyethylene glycol (PEG-400) or even water, often with excellent yields and significantly reduced environmental impact.[3][15] For instance, the nucleophilic substitution of various chloro-pyrimidines with amines has been successfully carried out in PEG-400 at 120 °C in just 5 minutes, without the need for an additional base.[3]
}
Figure 3: Comparison of traditional vs. greener SNAr workflows.
Quantitative Data Summary
The following table summarizes the key performance indicators for this compound and its alternatives. The data is compiled from various sources and represents typical performance in SNAr reactions.
| Reagent | Key Features | Typical Reaction Conditions for Amination | Indicative Cost/Availability |
| This compound | Established reagent, two reactive sites. | Moderate to high temperatures, base required. | Moderate |
| 2,4,6-Trichloropyrimidine | Three reactive sites with differential reactivity, cost-effective. | Stepwise substitution possible, often milder conditions for first substitution. | Low to moderate, widely available.[16] |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Three reactive sites with tunable reactivity (Cl vs. SO₂Me). | Conditions can be tuned to favor substitution at C4/C6 or C2.[2] | Higher |
| 2,4,6-Trifluoropyrimidine | High reactivity, allows for milder reaction conditions. | Often room temperature or slightly elevated, weaker base may suffice.[15] | High, less common.[8][9] |
Conclusion and Recommendations
While this compound remains a valuable tool in the synthetic chemist's arsenal, a critical evaluation of its alternatives can unlock significant advantages in efficiency, cost, and accessible chemical diversity.
-
For maximum versatility and cost-effectiveness , 2,4,6-trichloropyrimidine stands out as an exceptional alternative. Its differential reactivity allows for the controlled, sequential introduction of multiple functionalities, making it a workhorse for the construction of complex libraries of compounds.[4][17]
-
When tunable reactivity and unique substitution patterns are desired, 4,6-dichloro-2-(methylsulfonyl)pyrimidine offers a sophisticated level of control, enabling chemists to direct substitutions to specific positions based on the choice of nucleophile and reaction conditions.[2][6]
-
For syntheses requiring high reactivity and mild conditions , particularly with sensitive substrates, fluorinated pyrimidines like 2,4,6-trifluoropyrimidine are the reagents of choice, despite their higher cost.[7]
The journey of drug discovery is one of continuous optimization. By embracing these alternative reagents and understanding the nuances of their reactivity, researchers can accelerate their synthetic campaigns, explore novel chemical space, and ultimately, contribute to the development of the next generation of therapeutics.
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A Senior Application Scientist's Comparative Guide to Purity Characterization of 2,6-Dichloro-3H-pyrimidin-4-one
Introduction: The Criticality of Purity in a Key Synthetic Intermediate
2,6-Dichloro-3H-pyrimidin-4-one is a heterocyclic compound of significant interest, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring reactive chlorine atoms and a pyrimidinone core, makes it a versatile synthon. However, the very reactivity that makes it valuable also predisposes it to the formation of process-related impurities and degradation products. The presence of these impurities, even in trace amounts, can have profound implications for the safety, efficacy, and stability of the final drug product.
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurity profiles.[1][2] The ICH Q3A guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making their accurate detection and quantification a non-negotiable aspect of drug development.[3][4] This guide provides a comparative analysis of the primary analytical methods for characterizing the purity of this compound, offering field-proven insights into crafting a robust, multi-faceted analytical control strategy.
The Orthogonal Approach: A Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust characterization strategy relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that a wide spectrum of potential impurities—ranging from starting materials and intermediates to degradation products and residual solvents—are reliably detected and quantified.
Caption: A comprehensive workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the principal technique for determining the purity and impurity profile of this compound.
-
Causality Behind its Efficacy : The compound possesses a UV chromophore, making it readily detectable by UV-Vis detectors. Its polarity is well-suited for separation on common stationary phases like C18. This method excels at separating the main component from structurally similar, non-volatile organic impurities that may arise during synthesis or degradation.[5] The validation of such HPLC methods is critical to ensure data reliability and is guided by ICH Q2(R1) principles.[6][7]
-
Detectable Impurities : Starting materials, reaction by-products, intermediates, and degradation products.
Experimental Protocol: RP-HPLC Method for Purity Determination
This protocol describes a validated method suitable for quantifying impurities.[8]
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Conditions :
-
Column : C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water. The acid is crucial for suppressing the ionization of the pyrimidinone ring, leading to sharper, more symmetrical peaks.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and resolution.
-
Detection : 254 nm.
-
Injection Volume : 5 µL.
-
-
Gradient Elution Program : A gradient is necessary to elute both polar and non-polar impurities in a reasonable timeframe.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Sample Preparation : Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL solution.
-
System Suitability : Before analysis, inject a standard solution to verify that the system is performing adequately. Key parameters include resolution between the main peak and its closest eluting impurity, theoretical plates, and peak tailing factor.
-
Data Analysis : Purity is calculated using the area percent method. The percentage of any single impurity is determined by dividing its peak area by the total area of all peaks in the chromatogram.
Gas Chromatography (GC): Targeting Volatile Impurities
GC is an essential orthogonal technique to HPLC, specifically for identifying and quantifying volatile and semi-volatile substances.[5]
-
Causality Behind its Efficacy : While HPLC is ideal for non-volatile compounds, it is unsuitable for volatile organic compounds (VOCs) like residual solvents used during synthesis and purification. GC separates compounds based on their volatility and interaction with the stationary phase, making it the gold standard for this analysis as outlined in ICH Q3C.[1]
-
Detectable Impurities : Residual solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate), and volatile raw materials or by-products.
Experimental Protocol: Headspace GC-FID Method for Residual Solvents
-
Instrumentation : Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID). An MS detector can be used for definitive identification.
-
Chromatographic Conditions :
-
Column : DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas : Helium or Hydrogen, constant flow of 2.0 mL/min.
-
Oven Program : 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector Temperature : 250°C.
-
Detector Temperature : 260°C (FID).
-
-
Headspace Parameters :
-
Vial Equilibration Temperature : 80°C.
-
Equilibration Time : 15 minutes.
-
-
Sample Preparation : Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal immediately.
-
Data Analysis : Quantification is performed using an external standard calibration curve for each potential solvent.
Caption: Orthogonal principles of HPLC and GC separation.
Spectroscopic Methods: Structural Elucidation and Confirmation
When an unknown impurity is detected above the identification threshold (typically >0.10%), its structure must be elucidated.[4][9] This is where spectroscopic techniques are indispensable.
Mass Spectrometry (MS)
-
Causality Behind its Efficacy : Typically coupled with HPLC (LC-MS), MS provides the molecular weight of impurities as they elute from the column.[10] The fragmentation pattern can offer vital clues about the impurity's structure, especially in identifying modifications to the parent molecule (e.g., loss of a chlorine atom, addition of a hydroxyl group). The NIST WebBook provides mass spectral data for related compounds that can aid in interpretation.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality Behind its Efficacy : NMR is the most powerful tool for unambiguous structure determination. After an impurity is isolated (often via preparative HPLC), 1H and 13C NMR spectra reveal the precise arrangement of atoms. 2D NMR techniques (like COSY and HMBC) can map out the entire molecular framework. NMR is also excellent for identifying common contaminants and residual solvents, with established chemical shift tables available for reference.[12]
Thermal and Elemental Analysis: Complementary Data
Thermogravimetric Analysis (TGA)
-
Causality Behind its Efficacy : TGA measures the change in mass of a sample as a function of temperature.[13] It is a highly accurate method for quantifying the total volatile content, including water and residual solvents, which is difficult to achieve with chromatography alone. The decomposition profile also provides information on the material's thermal stability.[14]
Differential Scanning Calorimetry (DSC)
-
Causality Behind its Efficacy : DSC measures the heat flow into or out of a sample as it is heated or cooled.[15][16] It is used to determine the melting point and melting range of the compound, which is a key indicator of purity. A sharp melting peak suggests high purity, while a broad peak often indicates the presence of impurities.
Elemental Analysis (CHN)
-
Causality Behind its Efficacy : This technique determines the mass fractions of carbon, hydrogen, and nitrogen. For this compound, a variation including chlorine analysis would be performed. The experimental composition is compared to the theoretical composition calculated from the molecular formula (C₄H₂Cl₂N₂O).[17] A close correlation provides strong evidence of the compound's identity and the absence of significant inorganic impurities or impurities with a vastly different elemental ratio.
Comparative Summary of Analytical Methods
| Technique | Principle | Primary Application | Detectable Impurities | Advantages | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases.[5] | Purity assay, quantification of organic impurities. | Non-volatile organic impurities (isomers, by-products, degradants). | High precision, sensitivity, and resolution. | Not suitable for volatile compounds; requires reference standards for absolute quantification. |
| GC-FID/MS | Separation based on volatility and boiling point.[5] | Quantification of volatile impurities. | Residual solvents, volatile starting materials. | High sensitivity for volatile compounds; MS provides identification. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Identification of unknown impurities. | Provides molecular weight of eluted peaks. | Directly couples separation with identification. | Ionization efficiency can vary; does not provide definitive structure alone. |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structural elucidation of the main component and isolated impurities. | Any compound with NMR-active nuclei. | Provides definitive structural information; can be quantitative (qNMR). | Lower sensitivity than MS; requires pure, isolated samples for complex structures. |
| TGA/DSC | Measures mass change (TGA) or heat flow (DSC) vs. temperature.[13][15] | Water/volatile content, melting point, thermal stability. | Water, high-boiling solvents, presence of polymorphs. | Highly accurate for total volatile content; provides key physical properties. | Not specific; does not identify the components of mass loss. |
| Elemental Analysis | Combustion of sample and quantification of resulting gases. | Confirmation of elemental composition. | Inorganic impurities, impurities with different elemental ratios. | Provides fundamental confirmation of the molecular formula. | Does not detect isomeric impurities; requires high sample purity for accuracy. |
Conclusion
The characterization of this compound purity is not a task for a single instrument but a strategic application of multiple, orthogonal analytical methods. An effective control strategy begins with RP-HPLC as the primary tool for purity assessment and organic impurity profiling. This is complemented by Headspace GC for the control of residual solvents. When impurities exceed the ICH identification threshold, a combination of LC-MS and NMR spectroscopy is employed for definitive structural elucidation. Finally, thermal and elemental analyses provide crucial complementary data on physical properties and elemental composition. By integrating these techniques, researchers and drug developers can build a comprehensive and scientifically sound purity profile, ensuring the quality and safety of this vital chemical intermediate and satisfying stringent regulatory requirements.
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National Center for Biotechnology Information. (n.d.). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,6-Dichloro-3H-pyrimidin-4-one and Its Isomers
Introduction: The Critical Role of Isomer Identification in Pharmaceutical Synthesis
In the landscape of drug discovery and development, pyrimidine derivatives are foundational scaffolds, integral to a vast array of biologically active molecules.[1][2][3] 2,6-Dichloro-3H-pyrimidin-4-one is a key intermediate in the synthesis of various pharmaceutical compounds. However, its synthesis can potentially yield constitutional isomers and is subject to tautomeric equilibria, leading to structural ambiguities that can critically impact reaction outcomes, biological activity, and regulatory compliance.[4] The ability to unequivocally differentiate between these closely related molecules is not merely an academic exercise; it is a cornerstone of quality control, ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[5][6]
This guide provides a comprehensive spectroscopic framework for the unambiguous identification and comparison of this compound and its primary isomer, 4,6-dichloro-1H-pyrimidin-2-one, along with their enol tautomers. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
Understanding the Isomeric Landscape: Structures and Tautomerism
The primary challenge lies in differentiating the target compound, this compound, from its constitutional isomer, 4,6-dichloro-1H-pyrimidin-2-one. Furthermore, both of these molecules can exist in a keto-enol tautomeric equilibrium in solution, which can influence their reactivity and spectroscopic signatures.[7][8][9] The relevant structures are presented below.
Caption: Key isomers and tautomers in the analysis of dichloropyrimidinones.
Spectroscopic Methodologies: A Validating System
The selection of spectroscopic techniques is predicated on their ability to probe specific molecular features that differ between the isomers. NMR spectroscopy elucidates the precise electronic environment of carbon and hydrogen atoms, FT-IR identifies functional groups and bond vibrations, and Mass Spectrometry confirms molecular weight and elemental composition while offering structural clues through fragmentation.[4][10]
Experimental Protocol: Acquiring High-Fidelity Spectral Data
The following protocols are designed to ensure reproducibility and accuracy.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To resolve the number and chemical environment of ¹H and ¹³C nuclei, which is highly sensitive to the substitution pattern.
-
Instrumentation: 300 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons, especially N-H protons.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply a standard exponential window function (0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation.[11] Manually phase and baseline correct the spectra. Calibrate the chemical shift by setting the TMS signal to 0.00 ppm.[11]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify key functional groups, particularly the C=O (keto) vs. O-H (enol) and C=N/C=C ring vibrations.
-
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform an automatic baseline correction and normalize the spectrum.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the molecular weight and observe the characteristic isotopic pattern of the two chlorine atoms.
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., HP-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 m/z.
-
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the isotopic cluster for the presence of two chlorine atoms (expected ratio for [M]⁺, [M+2]⁺, [M+4]⁺ is approximately 9:6:1).
Comparative Spectroscopic Analysis
The key to distinguishing these isomers lies in the subtle yet definitive differences in their spectra, which are summarized below.
| Spectroscopic Feature | This compound | 4,6-Dichloro-1H-pyrimidin-2-one | Rationale for Differentiation |
| ¹H NMR (in DMSO-d₆) | Singlet, ~6.5-7.0 ppm (H5) | Singlet, ~8.5-9.0 ppm (H5) | The proton in the 2-one isomer is flanked by two electronegative nitrogens and a C=O group, leading to significant deshielding and a downfield shift. |
| Broad singlet, ~12-14 ppm (N-H) | Broad singlet, ~12-14 ppm (N-H) | N-H protons are typically broad and downfield; less useful for isomer differentiation. | |
| ¹³C NMR (in DMSO-d₆) | ~160 ppm (C=O, C4) | ~155 ppm (C=O, C2) | The carbonyl carbon chemical shift is influenced by its position in the ring. |
| ~155 ppm (C2) | ~162 ppm (C4/C6) | The carbons attached to chlorine (C2, C6) in the 4-one isomer are distinct. In the 2-one isomer, C4 and C6 are equivalent due to symmetry. | |
| ~145 ppm (C6) | ~110 ppm (C5) | The chemical environment of each carbon is unique, leading to distinct shifts. | |
| ~105 ppm (C5) | |||
| FT-IR (cm⁻¹) | ~1700-1720 (strong, C=O stretch) | ~1680-1700 (strong, C=O stretch) | The carbonyl stretching frequency is slightly different due to conjugation and ring electronics.[1][12] |
| ~1600-1650 (C=N, C=C stretches) | ~1550-1600 (C=N, C=C stretches) | Ring stretching vibrations are sensitive to the substitution pattern. | |
| ~3100-3300 (broad, N-H stretch) | ~3100-3300 (broad, N-H stretch) | The N-H stretch is present in both keto forms. An additional broad O-H stretch (~3200-3600 cm⁻¹) would indicate the presence of the enol tautomer. | |
| ~700-800 (C-Cl stretch) | ~700-800 (C-Cl stretch) | C-Cl stretches confirm the presence of chlorine but are not highly diagnostic for isomer differentiation.[13] | |
| Mass Spec. (EI) | M⁺ at m/z 164, 166, 168 | M⁺ at m/z 164, 166, 168 | Both isomers have the same molecular formula (C₄H₂Cl₂N₂O) and will show the same molecular ion cluster. |
| Isotope Ratio ~9:6:1 | Isotope Ratio ~9:6:1 | The characteristic isotopic signature of two chlorine atoms confirms the elemental composition.[14] | |
| Fragmentation may differ | Fragmentation may differ | While fragmentation patterns can differ, NMR and IR are more direct methods for isomer differentiation.[15][16][17] |
Analytical Workflow for Isomer Identification
A logical workflow ensures a systematic and definitive identification process. This begins with MS to confirm the molecular formula, followed by IR to identify key functional groups, and culminates in NMR for unambiguous structural elucidation.
Caption: Logical workflow for the spectroscopic identification of dichloropyrimidinone isomers.
Conclusion
While Mass Spectrometry is invaluable for confirming the molecular formula and the presence of two chlorine atoms, it cannot, on its own, distinguish between the constitutional isomers of dichloropyrimidinone. FT-IR provides strong evidence for the presence of the pyrimidinone core but offers only subtle hints for differentiation. The definitive technique for this analytical challenge is NMR spectroscopy . The significant difference in the chemical shift of the lone ring proton in the ¹H NMR spectrum, supported by the unique set of signals in the ¹³C NMR spectrum, provides an unassailable basis for the positive identification of this compound versus its 4,6-dichloro isomer. By employing this multi-technique, self-validating workflow, researchers and drug development professionals can ensure the structural integrity of their synthetic intermediates, safeguarding the quality and success of their research endeavors.
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- ACS Publications. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.
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- Al-Omair, M. A., Ali, A. A., & Al-Qahtani, S. D. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5466.
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A Comparative Guide to the Biological Activity of 2,6-Dichloro-3H-pyrimidin-4-one Derivatives
Abstract
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on derivatives of 2,6-dichloro-3H-pyrimidin-4-one, a versatile starting material for generating a diverse library of compounds with significant biological activities. We provide a comparative analysis of the anticancer, antiviral, and antibacterial properties of these derivatives, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals, offering insights into structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols to facilitate further research and development in this promising area.
Introduction: The Pyrimidin-4-one Scaffold
The this compound core is a highly reactive and versatile building block for chemical synthesis. The two chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This chemical tractability enables the systematic modification of the scaffold to explore structure-activity relationships and optimize for specific biological targets. The pyrimidin-4-one moiety itself is a known pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions with biological macromolecules. Consequently, derivatives of this scaffold have been extensively investigated for a range of therapeutic applications.
Comparative Analysis of Biological Activities
The derivatization of the this compound core at the C2 and C6 positions has yielded compounds with a spectrum of biological activities. This section provides a comparative overview of their anticancer, antiviral, and antibacterial properties, with supporting data summarized in tabular format.
Anticancer Activity: Targeting Kinase Signaling
A predominant focus of research on these derivatives has been their potential as anticancer agents, largely due to their ability to function as protein kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers, making them attractive therapeutic targets.
Mechanism of Action: EGFR Inhibition
Many potent anticancer pyrimidin-4-one derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[1][2] Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways.[2][3] By competing with ATP for the binding site in the kinase domain, these inhibitors block the phosphorylation cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by 2,6-disubstituted pyrimidin-4-one derivatives.
Figure 1: Simplified EGFR signaling pathway and inhibition by pyrimidin-4-one derivatives.
Comparative Efficacy of Anticancer Derivatives
The following table summarizes the in vitro anticancer activity of a selection of 2,6-disubstituted pyrimidin-4-one and related pyrimidine derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | R2 Substituent | R6 Substituent | Cancer Cell Line | Target Kinase | IC50 (µM) | Reference |
| 8a | Fused Quinazolinone | 4-Methoxyphenyl | PC-3 (Prostate) | EGFRWT | 7.98 | [2] |
| 8a | Fused Quinazolinone | 4-Methoxyphenyl | - | EGFRWT | 0.099 | [2] |
| 8d | Fused Quinazolinone | 4-Methoxyphenyl | A-549 (Lung) | EGFRT790M | 7.23 | [4] |
| 4g | Indole | 4-Chlorophenyl | MCF-7 (Breast) | EGFR | 5.1 | [1] |
| 4g | Indole | 4-Chlorophenyl | HepG2 (Liver) | EGFR | 5.02 | [1] |
| 4g | Indole | 4-Chlorophenyl | - | EGFR | 0.25 | [1] |
| 1e | 2-Amino | 4-(3',4'-dimethoxyphenyl)-6-(4''-chlorophenyl) | K562 (Leukemia) | ABL1 | 8.77 | [5] |
| 1e | 2-Amino | 4-(3',4'-dimethoxyphenyl)-6-(4''-chlorophenyl) | - | ABL1 | 3.35 | [5] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Substituents at C6: The presence of an aryl group at the C6 position is a common feature of potent kinase inhibitors. Electron-donating groups, such as methoxy (OCH3), on this aryl ring often enhance activity.[2]
-
Substituents at C2: The nature of the substituent at the C2 position significantly influences potency and selectivity. Fused heterocyclic ring systems, such as quinazolinones, or substituted amino groups have been shown to be effective.[2][6]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to cross cell membranes and reach its intracellular target.
Antiviral Activity
Derivatives of the pyrimidine scaffold have also demonstrated promising activity against a range of viruses. The mechanism of action can vary, from inhibiting viral enzymes like reverse transcriptase to interfering with host cell processes that are essential for viral replication, such as pyrimidine biosynthesis.[7][8]
| Compound ID | R2 Substituent | R6 Substituent | Virus | Assay | EC50 (nM) | Reference |
| 4m | 2,6-Dichlorophenyl-thiazolidin-4-one | 4-Methyl | HIV-1 | Reverse Transcriptase Inhibition | 22 | [7] |
| 4n | 2,6-Dichlorophenyl-thiazolidin-4-one | 4-Ethyl | HIV-1 | Reverse Transcriptase Inhibition | 28 | [7] |
| 6i | 2,6-Diaminopurine core | Substituted aniline | Dengue Virus | Cell-based | ~500 | [9] |
| 6i | 2,6-Diaminopurine core | Substituted aniline | SARS-CoV-2 | Cell-based | ~500 | [9] |
Antibacterial Activity
The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Pyrimidine derivatives have been explored as potential candidates, with some showing potent activity against both Gram-positive and Gram-negative bacteria. A key target for some of these compounds is the FtsZ protein, which is essential for bacterial cell division.
| Compound ID | R2 Substituent | R6 Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Bb2 | 4-Substituted-phenyl | Thiophenyl | MRSA | 2 | [10] |
| Bb2 | 4-Substituted-phenyl | Thiophenyl | VREs | 2 | [10] |
Experimental Protocols & Methodologies
To ensure the reproducibility and validation of the findings presented, this section provides detailed protocols for the synthesis of representative derivatives and the key biological assays used for their evaluation.
General Synthesis of 2,6-Disubstituted Pyrimidin-4-one Derivatives
The synthesis of 2,6-disubstituted pyrimidin-4-one derivatives typically starts from a commercially available pyrimidine precursor. The following workflow outlines a general strategy for synthesizing 2-amino-6-aryl-pyrimidin-4-one derivatives from 2-amino-4,6-dichloropyrimidine.
Figure 2: General synthetic workflow for 2-amino-6-aryl-pyrimidin-4-one derivatives.
Step-by-Step Protocol:
-
Suzuki Coupling:
-
To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired arylboronic acid (1.1 eq), a base (e.g., K2CO3, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 2-amino-4-aryl-6-chloropyrimidine intermediate.
-
-
Hydrolysis:
-
The 2-amino-4-aryl-6-chloropyrimidine intermediate is dissolved in a suitable solvent (e.g., dioxane) and treated with an aqueous acid (e.g., 2M HCl) or base (e.g., 2M NaOH).
-
The mixture is heated to reflux for 2-6 hours.
-
After cooling, the reaction mixture is neutralized. If the product precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final 2-amino-6-aryl-pyrimidin-4(3H)-one derivative.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration using a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol (ADP-Glo™ Assay as an example):
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound solution, the kinase solution, and initiate the reaction by adding the ATP/substrate mixture. Incubate at 30 °C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Future Perspectives and Conclusion
The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, with particularly strong potential in the realm of anticancer therapy through kinase inhibition. The structure-activity relationships highlighted suggest that further optimization of the substituents at the C2 and C6 positions could lead to compounds with enhanced potency and selectivity. Future research should focus on expanding the diversity of the chemical library, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. The detailed protocols provided herein offer a solid foundation for researchers to build upon in this exciting field of drug discovery.
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Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. ([Link])
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. ([Link])
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Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. ([Link])
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Targeting the EGFR signaling pathway in cancer therapy. ([Link])
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Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ([Link])
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Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. ([Link])
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Structure–activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. ([Link])
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Synthesis and evaluation of 2-(2,6-dihalophenyl)-3-pyrimidinyl-1,3-thiazolidin-4-one analogues as anti-HIV-1 agents. ([Link])
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ([Link])
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Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. ([Link])
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). ([Link])
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2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. ([Link])
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A Comparative Guide to the Synthesis of 2,6-Dichloro-3H-pyrimidin-4-one: An Essential Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
2,6-Dichloro-3H-pyrimidin-4-one is a crucial building block in the synthesis of a wide range of biologically active molecules, particularly in the development of novel pharmaceuticals. Its reactive chlorine atoms provide versatile handles for the introduction of various functional groups, making it a sought-after intermediate. This guide offers a comparative analysis of the primary synthetic routes to this valuable compound, providing detailed experimental protocols, yield comparisons, and insights into the mechanistic rationale behind these methods.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly commences from readily available barbituric acid. The core transformation involves the chlorination of the pyrimidine ring. However, the challenge lies in achieving selective dichlorination while retaining the oxo functionality at the C4 position. The primary approaches documented in the literature involve either the direct, controlled chlorination of barbituric acid or a two-step process involving the formation of 2,4,6-trichloropyrimidine followed by selective hydrolysis.
Route 1: Direct Chlorination of Barbituric Acid with Phosphorus Oxychloride
A common and direct approach to this compound involves the reaction of barbituric acid with a chlorinating agent, most notably phosphorus oxychloride (POCl₃). This method, while conceptually straightforward, requires careful control of reaction conditions to favor the formation of the desired dichlorinated product over the fully chlorinated 2,4,6-trichloropyrimidine.
Mechanistic Considerations
The reaction proceeds through the tautomeric forms of barbituric acid. The hydroxyl groups of the enol tautomer are susceptible to reaction with phosphorus oxychloride, leading to the formation of chlorophosphate intermediates. Subsequent nucleophilic attack by chloride ions results in the displacement of the phosphate group and the formation of the C-Cl bond. The presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine, is often employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
A Comparative Guide to the Structural Elucidation of 2,6-Dichloro-3H-pyrimidin-4-one
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and progress. The seemingly simple heterocyclic compound, 2,6-dichloro-3H-pyrimidin-4-one, serves as a critical building block in the synthesis of various biologically active molecules. Its precise atomic arrangement, connectivity, and the tautomeric form in the solid state are crucial for understanding its reactivity and potential as a pharmaceutical intermediate.
This guide addresses the structural validation of this compound. A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature indicates that a single-crystal X-ray structure for this specific compound has not been publicly reported. In the absence of this "gold standard" of structural determination, this guide provides a comprehensive, field-proven strategy for its structural elucidation. We will compare the definitive, albeit hypothetical, insights from X-ray crystallography with the powerful, complementary data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This multi-technique approach provides a self-validating system for confident structural confirmation.
The Definitive, Yet Hypothetical, Insight: X-ray Crystallography
Single-crystal X-ray crystallography provides a direct, three-dimensional map of electron density within a molecule, revealing unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state. While an experimental structure for this compound is not available, we can postulate the key structural questions it would answer and the expected data based on related pyrimidinone structures.
The primary structural ambiguity this technique would resolve is the dominant tautomeric form in the solid state—whether the proton resides on a nitrogen atom (the lactam form, as named) or the oxygen atom (the lactim or aromatic alcohol form). X-ray crystallography would pinpoint the location of the hydrogen atom, confirming the 3H-pyrimidin-4-one structure.
Hypothetical Crystallographic Data
Below is a table of expected key structural parameters for this compound, derived from known structures of similar pyrimidinone rings.
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the crystal. |
| C=O Bond Length | ~1.22 - 1.25 Å | Confirms the presence of a double bond, characteristic of the keto form. |
| C-N Bond Lengths | ~1.35 - 1.39 Å | Indicates partial double bond character within the ring. |
| C-Cl Bond Lengths | ~1.70 - 1.74 Å | Typical length for a chlorine atom attached to an sp² carbon. |
| N-H Bond Length | ~0.86 - 0.90 Å | Direct evidence of the proton's location on the nitrogen. |
| Intermolecular Interactions | Hydrogen bonding (N-H···O=C) | Reveals how molecules pack in the solid state, influencing physical properties. |
Experimental Workflow: X-ray Crystallography
The workflow for single-crystal X-ray crystallography is a meticulous process requiring a high-quality, single crystal.
A Practical Approach: Corroborative Spectroscopic Validation
In the absence of a crystal structure, a combination of spectroscopic techniques is essential. Each method probes different aspects of the molecule's constitution, and together they provide a robust, self-consistent structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.
Expertise & Experience: What NMR Tells Us
For this compound, the simplicity of the expected spectra is its strength.
-
¹H NMR: The structure predicts only two distinct proton signals: one for the C5-H on the pyrimidine ring and one for the N3-H of the amide. The C5-H is expected to be a sharp singlet in a region typical for vinyl protons on an electron-deficient ring. The N-H proton will likely be a broader singlet, and its chemical shift can be concentration and solvent-dependent. Its identity can be confirmed by a D₂O exchange experiment, where the N-H peak disappears.
-
¹³C NMR: The molecule has four unique carbon atoms. We expect to see four distinct signals in the proton-decoupled ¹³C NMR spectrum. The C4 carbon, being a carbonyl, will be the most downfield. The two carbons bonded to chlorine (C2 and C6) will be in a similar region, while the carbon bonded to hydrogen (C5) will be the most upfield of the ring carbons.
Expected NMR Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~12.0 - 13.5 | Broad Singlet | N3-H | Amide proton, deshielded, exchangeable. |
| ~6.5 - 7.0 | Singlet | C5-H | Olefinic proton on an electron-poor ring. | |
| ¹³C | ~160 - 165 | Singlet | C4 (C=O) | Carbonyl carbon, highly deshielded. |
| ~150 - 155 | Singlet | C2/C6 (C-Cl) | sp² carbons attached to electronegative chlorine. | |
| ~110 - 115 | Singlet | C5 (C-H) | The only sp² carbon directly bonded to a hydrogen. |
Note: Chemical shifts are predicted and can vary based on the deuterated solvent used.
Trustworthiness: Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-25 mg for ¹³C NMR). Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often a good choice for pyrimidinones due to its high polarity and ability to observe exchangeable N-H protons.
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming).
-
Acquire a standard ¹H spectrum (e.g., 16 scans, 2-second relaxation delay).
-
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the N-H proton should diminish or disappear.
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary to obtain good signal-to-noise, especially for the carbonyl carbon.
-
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. For halogenated molecules, it offers a particularly distinctive signature.
Expertise & Experience: The Dichloro Isotope Pattern
The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks:
-
M⁺: The peak for the molecule containing two ³⁵Cl atoms.
-
[M+2]⁺: The peak for the molecule containing one ³⁵Cl and one ³⁷Cl.
-
[M+4]⁺: The peak for the molecule containing two ³⁷Cl atoms.
The relative intensity of these peaks is predictable. The ratio for a dichlorinated compound is approximately 9:6:1 .[1][2][3] Observing this specific pattern is exceptionally strong evidence for the presence of two chlorine atoms in the molecule. HRMS will provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula, C₄H₂Cl₂N₂O.[4]
Expected Mass Spectrometry Data
| Ion | Calculated Exact Mass | Expected Relative Intensity | Significance |
| [C₄H₂³⁵Cl₂N₂O]⁺ | 163.9544 | 100% (Normalized) | Molecular ion (M⁺) |
| [C₄H₂³⁵Cl³⁷ClN₂O]⁺ | 165.9515 | ~65% | M+2 peak |
| [C₄H₂³⁷Cl₂N₂O]⁺ | 167.9485 | ~10% | M+4 peak |
Trustworthiness: Experimental Protocol for HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Calibrate the instrument using a known standard immediately before analysis to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis:
-
Identify the molecular ion cluster.
-
Compare the observed isotopic pattern with the theoretical pattern for a C₄H₂Cl₂N₂O formula.
-
Calculate the elemental composition from the measured accurate mass of the monoisotopic peak (M⁺). The mass error should ideally be less than 5 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the functional groups present.
Expertise & Experience: Identifying Key Functional Groups
For this compound, IR spectroscopy provides critical evidence for the pyrimidinone core structure.
-
N-H Stretch: A moderately sharp band in the 3100-3300 cm⁻¹ region would be indicative of the N-H bond in the ring.
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is a classic indicator of a carbonyl group, specifically an amide or lactam C=O.[5][6] This is a key piece of data supporting the keto-form over the hydroxyl-form.
-
C=N and C=C Stretches: The pyrimidine ring will show characteristic stretching vibrations for C=N and C=C bonds in the 1550-1650 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bonds.[5]
Expected IR Data
| Wavenumber (cm⁻¹) | Expected Intensity | Assignment |
| ~3200 | Medium | N-H Stretch |
| ~1700 | Strong, Sharp | C=O Stretch (Amide I band) |
| ~1620 | Medium-Strong | C=N / C=C Ring Stretch |
| ~1570 | Medium-Strong | C=N / C=C Ring Stretch |
| ~750 | Medium | C-Cl Stretch |
Trustworthiness: Experimental Protocol for IR Analysis
-
Sample Preparation (Solid): The KBr pellet method is common for solid samples.[7][8]
-
Thoroughly grind ~1-2 mg of the compound with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Place the fine powder into a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
-
Background Collection: Place the empty sample holder (or a pure KBr pellet) in the FTIR spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet containing the sample into the holder and acquire the IR spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
Synthesis of Evidence: A Unified Conclusion
While a single-crystal X-ray structure would provide the most definitive picture, the combined, corroborative evidence from NMR, MS, and IR spectroscopy allows for an unambiguous structural assignment of this compound.
This multi-faceted approach ensures the scientific integrity of any research or development process that utilizes this compound. The congruence of data from these orthogonal techniques provides a level of certainty that, for all practical purposes in synthetic and medicinal chemistry, is as robust as a direct crystallographic determination.
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Reactivity Face-Off: A Comparative Guide to 2,6-Dichloropyrimidines and 2,6-Dichloropyridines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rational design of synthetic routes is paramount. Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals, and among them, dichlorinated pyridines and pyrimidines are workhorse building blocks. Their value lies in the strategic placement of chlorine atoms, which act as versatile leaving groups for introducing diverse functionalities, primarily through nucleophilic aromatic substitution (SNAr).
This guide provides an in-depth, objective comparison of the reactivity of two common, yet distinct, substrates: 2,6-dichloropyrimidine and 2,6-dichloropyridine. Understanding the nuanced differences in their chemical behavior is critical for optimizing reaction conditions, predicting outcomes, and ultimately, accelerating the synthesis of complex molecular targets.
The Theoretical Foundation: Why Ring Nitrogens Dictate Reactivity
The reactivity of these heterocycles in SNAr reactions is fundamentally governed by the electron density of the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, wherein a nucleophile attacks an electron-deficient carbon atom, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.
Pyridine vs. Pyrimidine: A Tale of π-Deficiency
-
Pyridine: As a six-membered heterocycle, pyridine contains one electronegative nitrogen atom that withdraws electron density from the ring, making it "π-deficient" compared to benzene.[1] This π-deficiency facilitates nucleophilic attack, particularly at the positions ortho (2,6) and para (4) to the nitrogen.[2]
-
Pyrimidine: The pyrimidine core contains two nitrogen atoms at the 1- and 3-positions.[3] This introduces a significantly greater inductive, electron-withdrawing effect, making the pyrimidine ring substantially more π-deficient than pyridine.[3][4] Consequently, pyrimidine is less basic than pyridine, and its carbon atoms are more electrophilic.[4][5]
This fundamental electronic difference is the principal driver of the observed reactivity disparity between their dichlorinated analogues. The two nitrogen atoms in 2,6-dichloropyrimidine provide superior stabilization for the anionic Meisenheimer intermediate compared to the single nitrogen in 2,6-dichloropyridine. This enhanced stabilization lowers the activation energy of the initial nucleophilic attack, leading to a faster reaction rate.
Caption: Logical workflow of SNAr on dichloropyridine vs. dichloropyrimidine.
Quantitative Comparison: Experimental Insights
The theoretical principles are consistently borne out by experimental data. When subjected to identical nucleophiles and conditions, 2,6-dichloropyrimidine consistently demonstrates higher reactivity. This is often manifested in the ability to conduct substitutions at lower temperatures, with shorter reaction times, or achieving higher yields compared to its pyridine counterpart.
The table below summarizes representative outcomes for a common SNAr reaction—amination with a secondary amine—illustrating the tangible differences in reactivity.
| Substrate | Nucleophile | Conditions | Typical Outcome | Commentary |
| 2,6-Dichloropyridine | Secondary Amine (e.g., Morpholine) | K₂CO₃, DMF, 150-200 °C (Microwave) | Good yield of mono-aminated product.[6] | Often requires elevated temperatures or microwave irradiation for efficient conversion. The second substitution is significantly more difficult due to deactivation by the first electron-donating amino group.[6] |
| 2,6-Dichloropyrimidine | Secondary Amine (e.g., Morpholine) | K₂CO₃, EtOH, Reflux (approx. 78 °C) | Excellent yield of mono-aminated product.[7] | Reaction proceeds readily under milder, conventional heating conditions. The inherent high reactivity allows for efficient substitution without the need for high temperatures.[7] |
Validated Experimental Protocols
To provide a practical framework for comparison, the following detailed protocols describe a representative mono-amination reaction. The choice of conditions reflects the intrinsic reactivity of each substrate.
Caption: Generalized experimental workflow for nucleophilic substitution.
Protocol 1: Mono-amination of 2,6-Dichloropyrimidine (Standard Conditions)
This protocol leverages the high reactivity of the pyrimidine core.
-
1. Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropyrimidine (1.0 eq.), the desired amine (1.0-1.1 eq.), and a suitable base such as triethylamine (1.1 eq.) or potassium carbonate (1.5 eq.).
-
2. Solvent Addition: Add a protic solvent such as ethanol (EtOH) to achieve a substrate concentration of approximately 0.1-0.2 M.[7]
-
3. Reaction: Heat the mixture to reflux (approx. 78 °C for EtOH) and stir.
-
4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-6 hours).
-
5. Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired mono-substituted product.
Protocol 2: Mono-amination of 2,6-Dichloropyridine (Forcing Conditions)
This protocol employs more vigorous conditions to overcome the lower reactivity of the pyridine ring.[6]
-
1. Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2,6-dichloropyridine (1.0 eq.), the amine (1.5-2.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.). Using an excess of the amine can help drive the reaction to completion.
-
2. Solvent Addition: Add an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
3. Reaction: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 150-200 °C for 30-60 minutes.
-
4. Monitoring: After the specified time, cool the vessel and check for completion by TLC or GC-MS.
-
5. Workup: Cool the reaction mixture to room temperature. Carefully dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
6. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Applications in Drug Development
Both scaffolds are of immense value in medicinal chemistry, serving as key intermediates for a range of therapeutics.
-
2,6-Dichloropyridine: This building block is crucial in the synthesis of pharmaceuticals targeting cardiovascular conditions and as potassium channel antagonists.[8] It is a starting material for drugs like the broad-spectrum antibiotic Enoxacin.[9]
-
2,6-Dichloropyrimidine: The pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10] 2-amino-4,6-dichloropyrimidine derivatives, in particular, are extensively used to synthesize potent kinase inhibitors for cancer therapy and novel anti-inflammatory agents.[11][12]
Conclusion
The comparative analysis unequivocally demonstrates that 2,6-dichloropyrimidine is significantly more reactive towards nucleophiles in SNAr reactions than 2,6-dichloropyridine . This heightened reactivity is a direct consequence of the greater π-deficiency of the pyrimidine ring, imparted by its two electron-withdrawing nitrogen atoms.
For the synthetic chemist, this has clear practical implications. Reactions with 2,6-dichloropyrimidine can often be performed under milder, more energy-efficient conditions, offering a potential advantage in process chemistry. Conversely, transformations on the 2,6-dichloropyridine scaffold may require more forcing conditions to achieve comparable results. A thorough understanding of these fundamental electronic principles empowers researchers to make informed decisions in the strategic design and execution of synthetic routes for the discovery of novel therapeutics.
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Navigating the Terrain of Dichloropyrimidine Functionalization: A Comparative Guide to Regioselectivity
Introduction: The Privileged Pyrimidine Scaffold in Modern Chemistry
The pyrimidine core is a cornerstone of medicinal chemistry and materials science, embedded in the structure of numerous pharmaceuticals, agrochemicals, and functional organic materials. Dichloropyrimidines, in particular, serve as versatile and highly valuable building blocks, offering two reactive sites for the strategic introduction of molecular complexity. The ability to control the regioselectivity of reactions on these scaffolds is paramount, dictating the efficiency of a synthetic route and, ultimately, the novelty and utility of the resulting molecules. This guide provides an in-depth technical comparison of three key reactions for the functionalization of substituted dichloropyrimidines: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Sonogashira coupling. We will delve into the mechanistic underpinnings that govern regioselectivity, provide comparative experimental data, and offer field-proven protocols to empower researchers in their synthetic endeavors.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Electronic Control
The SNAr reaction is a powerful tool for forging carbon-heteroatom bonds on electron-deficient aromatic systems like pyrimidines. The inherent electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the chlorine atoms, renders the C2 and C4 positions susceptible to nucleophilic attack.
Mechanistic Insights into SNAr Regioselectivity
The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is primarily dictated by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack. Generally, substitution is favored at the C4 position.[1][2] This preference can be attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge of the intermediate through resonance, compared to the ortho-nitrogen (N3) for C2 attack.
However, this intrinsic preference can be modulated or even completely reversed by the electronic nature of substituents on the pyrimidine ring.[3][4]
-
Electron-Donating Groups (EDGs) at C6: The presence of an EDG, such as an alkoxy or amino group, at the C6 position can dramatically shift the regioselectivity in favor of C2 substitution.[3][4] This is because the EDG can donate electron density to the ring, destabilizing the Meisenheimer intermediate for C4 attack to a greater extent than for C2 attack.
-
Electron-Withdrawing Groups (EWGs) at C5: Conversely, an EWG at the C5 position tends to reinforce the inherent preference for C4 substitution.[1] The EWG further stabilizes the negative charge in the Meisenheimer intermediate, and this stabilization is more pronounced for attack at the C4 position.
-
Steric Effects: Bulky substituents at the C5 position can also influence regioselectivity by sterically hindering the approach of the nucleophile to the C4 position, thereby favoring C2 attack.[3]
Diagram 1: SNAr Reaction Mechanism
Caption: Generalized mechanism of SNAr on 2,4-dichloropyrimidine.
Comparative Data for SNAr Reactions
The following table summarizes the regioselectivity observed in the amination of various substituted 2,4-dichloropyrimidines.
| Substituent (R) | Nucleophile | Conditions | C4:C2 Ratio | Yield (%) | Reference |
| 6-Aryl | Dibutylamine | K₂CO₃, DMAc | 70:30 | - | [5] |
| 6-Aryl | Dibutylamine | Pd(OAc)₂/dppb, LiHMDS, THF, 0 °C | >99:1 | High | [5] |
| 6-Aryl | N-Methylaniline | LiHMDS, THF, -60 °C | 97:3 | - | [5] |
| 5-EWG | Tertiary Amine | - | Excellent C2 selectivity | Moderate to Excellent | [1] |
Experimental Protocol: Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a literature procedure demonstrating high C4 selectivity in a palladium-catalyzed amination.[5]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 eq)
-
Aliphatic secondary amine (e.g., dibutylamine) (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
1,4-Bis(diphenylphosphino)butane (dppb) (0.01 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., Argon), add the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb.
-
Add anhydrous THF to dissolve the solids.
-
In a separate dry flask, add the aliphatic secondary amine and cool to 0 °C.
-
Slowly add the LiHMDS solution to the amine with stirring.
-
Add the freshly prepared lithium amide solution dropwise to the solution of the pyrimidine and catalyst at 0 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Workflow for Selective C4-Amination
Caption: Step-by-step workflow for the C4-selective amination protocol.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance. For dichloropyrimidines, this reaction provides a powerful avenue for the introduction of aryl, heteroaryl, and vinyl substituents.
Mechanistic Basis of Suzuki Coupling Regioselectivity
The regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidines is predominantly governed by the initial oxidative addition step of the palladium(0) catalyst to the carbon-chlorine bond. The C4 position is generally more reactive towards oxidative addition than the C2 position.[6][7] This is attributed to the C4-Cl bond being more electron-deficient and thus more susceptible to attack by the electron-rich Pd(0) species.
The presence of substituents can influence this inherent reactivity, although the preference for C4 coupling is generally strong.[6]
-
Substituents at C6: Both electron-donating and electron-withdrawing groups at the C6 position do not significantly alter the preference for C4 coupling.[6]
-
Steric Hindrance: While not extensively reported for dichloropyrimidines, significant steric hindrance near the C4 position could potentially favor C2 coupling.
Diagram 3: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling on a dichloropyrimidine.
Comparative Data for Suzuki-Miyaura Coupling
The following table presents data for the regioselective Suzuki coupling of 2,4-dichloropyrimidines with various boronic acids.
| Dichloropyrimidine | Boronic Acid | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW, 100 °C, 15 min | 2-Chloro-4-phenylpyrimidine | 81 | [6] |
| 2,4-dichloro-6-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW, 100 °C, 15 min | 2-Chloro-4-phenyl-6-methylpyrimidine | 92 | [6] |
| 2,4-dichloro-6-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW, 100 °C, 15 min | 2,6-Dichloro-4-phenylpyrimidine | 85 | [6] |
| 2,4-dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, MeOH, rt | 2-Chloro-4-(p-methoxyphenyl)pyrimidine | <40 (mono-coupled) | [7] |
Experimental Protocol: Microwave-Assisted Regioselective C4-Suzuki Coupling
This protocol is based on a highly efficient microwave-assisted procedure.[6]
Materials:
-
Substituted 2,4-dichloropyrimidine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.005 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave vial, combine the substituted 2,4-dichloropyrimidine, boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct method for the installation of alkynyl groups onto the pyrimidine core, a valuable transformation for the synthesis of precursors for more complex heterocyclic systems and for introducing rigid linkers in drug design.
Regioselectivity in Sonogashira Coupling
The regioselectivity of the Sonogashira coupling on dichloropyrimidines is less extensively documented compared to SNAr and Suzuki reactions. However, existing literature suggests that the reactivity trend often mirrors that of other palladium-catalyzed cross-coupling reactions, with a preference for reaction at the C4 position.[1] Some studies have indicated that under certain conditions, the reactivity difference between the C2 and C4 positions in Sonogashira coupling may be less pronounced than in Suzuki coupling.[1]
The mechanism follows a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, transmetalation (from a copper acetylide intermediate), and reductive elimination. The factors influencing regioselectivity are therefore also linked to the initial oxidative addition step.
Diagram 4: Sonogashira Coupling Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Comparative Data for Sonogashira Coupling
Specific comparative data for the Sonogashira coupling on a range of substituted 2,4-dichloropyrimidines is limited in the readily available literature. However, a sequential functionalization approach starting from 2,4-dichloropyrimidine has been reported to proceed with high regioselectivity for the initial Sonogashira coupling at the C4 position.[5] Further research is needed to establish a comprehensive comparative dataset.
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a general protocol that can be adapted for the Sonogashira coupling of dichloropyrimidines. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
Dichloropyrimidine (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry flask under an inert atmosphere, add the dichloropyrimidine, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and rinse with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Strategic Approach to Dichloropyrimidine Functionalization
The selective functionalization of dichloropyrimidines is a critical aspect of modern synthetic chemistry. This guide has provided a comparative overview of the regioselectivity of three key transformations: SNAr, Suzuki-Miyaura coupling, and Sonogashira coupling.
-
SNAr reactions offer a powerful method for introducing heteroatoms, with regioselectivity being highly tunable through the electronic nature of substituents on the pyrimidine ring.
-
Suzuki-Miyaura coupling is the preeminent method for C-C bond formation, exhibiting a strong intrinsic preference for reaction at the C4 position.
-
Sonogashira coupling provides access to valuable alkynyl-substituted pyrimidines, generally also favoring the C4 position.
By understanding the mechanistic principles that govern the regioselectivity of these reactions and by leveraging the provided experimental data and protocols, researchers can strategically design and execute synthetic routes to novel and complex pyrimidine-based molecules with greater control and efficiency.
References
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link][3][4]
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link][1]
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Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]
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Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 449. [Link][6]
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Handy, S. T., & Zhang, Y. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(35), 4581–4583. [Link][7]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
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A Senior Application Scientist's Guide to 2,6-Dichloro-3H-pyrimidin-4-one: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Among the plethora of heterocyclic building blocks, pyrimidine derivatives stand out for their prevalence in biologically active compounds.[1] This guide provides an in-depth technical comparison of 2,6-dichloro-3H-pyrimidin-4-one, a versatile yet often overlooked precursor, against its more common dichloropyrimidine isomers. By examining its unique reactivity and performance in key synthetic transformations, we aim to equip researchers with the insights necessary to strategically incorporate this valuable reagent into their synthetic endeavors.
The Strategic Advantage of this compound: A Comparative Overview
This compound, with its distinct arrangement of chloro- and oxo-substituents, offers a unique reactivity profile compared to its isomers, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine. The presence of the carbonyl group and the tautomeric equilibrium between the keto and enol forms significantly influences the electron density of the pyrimidine ring, thereby modulating the reactivity of the chloro-substituents at the C2 and C6 positions.
A key differentiator is the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. In many dichloropyrimidine systems, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position.[2] This is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. However, the electronic landscape of this compound presents a more nuanced scenario, allowing for selective functionalization that can be advantageous in complex multi-step syntheses.
Performance in Key Synthetic Applications: A Data-Driven Comparison
The true measure of a building block's utility lies in its performance in a variety of chemical transformations. Here, we present a comparative analysis of this compound in the synthesis of high-value compounds, particularly kinase inhibitors, a class of drugs where the pyrimidine scaffold is a common feature.
Synthesis of Kinase Inhibitors: A Case Study
The pyrimidine core is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The strategic functionalization of dichloropyrimidines is a cornerstone of many synthetic routes towards these therapeutic agents.
While direct comparative studies starting from this compound versus its isomers for the same target are scarce in the literature, we can infer its potential by examining the synthesis of structurally related kinase inhibitors. For instance, the synthesis of a series of aminopyrimidin-4-one IRAK4 inhibitors, with potent IC50 values, highlights the importance of the pyrimidin-4-one core.[3][4]
| Precursor | Target Kinase | Reported IC50 (nM) | Reference |
| Aminopyrimidin-4-one derivative | IRAK4 | 27 | [3][4] |
| Pyrimidine-based derivative | Aurora A | < 200 | [5][6] |
| Pyrazolo[3,4-g]isoquinoline derivative | Haspin | 57 | [7] |
Table 1: Performance of Pyrimidine-based Kinase Inhibitors. This table showcases the potency of kinase inhibitors derived from pyrimidine scaffolds, underscoring the therapeutic potential of molecules accessible from precursors like this compound.
The synthesis of these and other kinase inhibitors often involves sequential SNAr and cross-coupling reactions. The distinct reactivity of the two chlorine atoms in this compound can be exploited to achieve regioselective functionalization, a critical aspect in building molecular complexity.
Experimental Protocols: A Practical Guide
To facilitate the adoption of this compound in synthetic workflows, we provide detailed, step-by-step methodologies for key transformations. These protocols are based on established procedures for related dichloropyrimidines and are adapted to the specific reactivity of our target molecule.
Regioselective Amination (SNAr)
Nucleophilic aromatic substitution is a fundamental tool for introducing amino functionalities, which are crucial for the biological activity of many kinase inhibitors. The following protocol outlines a general procedure for the regioselective mono-amination of this compound.
Experimental Protocol: Mono-amination of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, 1,4-dioxane, or DMF) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0-1.2 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the regioselective mono-amination of this compound.
Suzuki Cross-Coupling
The Suzuki coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties. The following protocol provides a general procedure for the regioselective Suzuki coupling of the mono-aminated product.
Experimental Protocol: Suzuki Cross-Coupling of Mono-aminated Pyrimidine
-
Reaction Setup: To a degassed mixture of the mono-aminated chloropyrimidine (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq) in a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol), add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 0.02-0.10 eq).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: General workflow for the Suzuki cross-coupling reaction.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of reaction conditions is paramount for achieving high yields and regioselectivity. In SNAr reactions, the selection of the base and solvent can significantly impact the reaction rate and selectivity. For instance, a non-nucleophilic base like triethylamine is often preferred to avoid competition with the amine nucleophile. The solvent should be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
For Suzuki couplings, thorough degassing of the reaction mixture is crucial to prevent the oxidation and deactivation of the palladium catalyst. The choice of the palladium ligand can also influence the efficiency of the catalytic cycle. For challenging couplings, more electron-rich and sterically hindered phosphine ligands may be required.
A self-validating protocol incorporates in-process controls, such as TLC or LC-MS monitoring, to ensure the reaction is proceeding as expected. This allows for timely adjustments to the reaction conditions if necessary, ultimately leading to a more robust and reproducible synthesis.
Conclusion: A Versatile Building Block for Modern Synthesis
This compound emerges as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique reactivity profile, particularly in regioselective functionalization, offers a strategic advantage over other dichloropyrimidine isomers. By understanding the nuances of its chemical behavior and employing optimized experimental protocols, researchers can unlock the full potential of this powerful synthetic tool. This guide provides a foundational framework for the comparative analysis and application of this compound, empowering scientists to make informed decisions in the design and execution of innovative synthetic strategies.
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Tlili, A., et al. (2017). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]
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Slaninova, J., et al. (2015). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 20(11), 20565-20585. [Link]
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A Senior Application Scientist's Guide to Patent Analysis of Novel 2,6-Dichloro-3H-pyrimidin-4-one Derivatives
This guide provides an in-depth analysis of novel derivatives synthesized from the 2,6-Dichloro-3H-pyrimidin-4-one scaffold, with a specific focus on their emergence as potent kinase inhibitors in recent patent literature. We will dissect the underlying chemistry, compare patented compounds with supporting data, provide detailed experimental protocols, and explore the structure-activity relationships that drive potency and selectivity.
The Core Scaffold: this compound
The pyrimidine ring is a foundational heterocycle in medicinal chemistry, famously present in the nucleobases of DNA and numerous pharmaceuticals. The this compound scaffold (CAS 120977-94-8) is a particularly valuable starting material for drug discovery.[1][2]
Chemical Rationale for Versatility: Its utility stems from the electron-deficient nature of the pyrimidine ring, which is further activated by two chlorine atoms. These chlorines are excellent leaving groups, making the C2 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[3] This allows for the controlled, and often regioselective, introduction of a wide array of functional groups, a critical feature for building molecular diversity and optimizing biological activity.[4] Generally, the C4 and C6 positions of dichloropyrimidines are more reactive to nucleophilic attack than the C2 position, a preference influenced by the stability of the intermediate Meisenheimer complex.[5]
Below is a diagram illustrating the key reactive sites on the core scaffold.
Caption: Reactivity map of this compound.
Comparative Analysis: Patented Derivatives as IRAK4 Inhibitors
A significant trend in recent patent literature is the development of derivatives of this scaffold as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine-threonine kinase that mediates signal transduction from Toll-like receptors (TLRs) and IL-1 family receptors, making it a key target for treating a host of inflammatory diseases, autoimmune disorders, and certain cancers.[6][7][8]
The pyrimidin-4-one core has proven to be a potent chemotype for generating selective IRAK4 inhibitors.[7][9] The general strategy involves a sequential SNAr reaction where the more reactive C6 chlorine is first displaced by a primary or secondary amine, followed by substitution of the C2 chlorine.
Performance Data from Patented Compounds:
The following table summarizes the inhibitory potency (IC50) of several exemplary compounds derived from the this compound scaffold against IRAK4. Lower IC50 values indicate higher potency.
| Compound ID (Example #) | C6-Substituent | C2-Substituent | IRAK4 IC50 (nM) | Patent Source |
| I-2 | 4-aminocyclohexan-1-ol | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 12 | US9943516B2 |
| I-3 | (R)-piperidin-3-amine | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 5 | US9943516B2 |
| I-6 | (S)-piperidin-3-amine | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 3 | US9943516B2 |
| I-7 | piperidin-4-amine | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | 5 | US9943516B2 |
| Compound 16 | 2,6-dimethylaniline | cyclopropylamine | 27 | ACS Med. Chem. Lett.[7][9] |
| Compound 31 | 2,6-dimethylaniline | (R)-sec-butylamine | 93 | ACS Med. Chem. Lett.[7][9] |
Structure-Activity Relationship (SAR) Insights
Analysis of the patented compounds reveals key SAR trends that guide the optimization of IRAK4 inhibitors:
-
C6-Position: This position is critical for establishing interactions with the hinge region of the kinase. Small, cyclic amines such as substituted piperidines or cyclohexylamines are consistently featured in highly potent compounds (e.g., I-3, I-6, I-7 with IC50s in the single-digit nM range). The stereochemistry of the substituent can have a significant impact, as seen in the difference between (R)- and (S)-piperidin-3-amine (5 nM vs. 3 nM).
-
C2-Position: Substituents at this position primarily influence selectivity and physicochemical properties. The use of larger heterocyclic groups like 7H-pyrrolo[2,3-d]pyrimidine is a common strategy to enhance potency and target engagement. Alternatively, smaller alkylamines can be used to fine-tune properties like solubility and metabolic stability.[7][9]
-
Pyrimidin-4-one Core: The N-H and carbonyl oxygen of the pyrimidinone ring are crucial pharmacophores. They typically form two key hydrogen bond interactions with the hinge motif of the kinase, anchoring the inhibitor in the ATP-binding pocket.[7]
The overall workflow from scaffold selection to lead optimization is a systematic process.
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A Senior Application Scientist's Guide to the Computational Reactivity of 2,6-Dichloro-3H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents. Among these, 2,6-Dichloro-3H-pyrimidin-4-one is a particularly versatile building block, prized for its reactive handles that allow for the strategic elaboration of complex molecular architectures. A thorough understanding of its reactivity is paramount for its effective utilization in the synthesis of novel bioactive compounds.
This guide provides an in-depth comparative analysis of the reactivity of this compound, grounded in computational chemistry. We will explore its electronic properties, predict its sites of reactivity, and compare its behavior with that of other relevant heterocyclic systems. This analysis is designed to provide a theoretical framework that can inform synthetic strategies and accelerate drug development pipelines.
The Decisive Role of Computational Chemistry in Reactivity Prediction
Before delving into the specifics of this compound, it is crucial to understand why computational methods are so powerful in predicting chemical reactivity. At its core, chemical reactivity is governed by the distribution of electrons within a molecule and the energies of its molecular orbitals. Computational chemistry provides a window into this microscopic world, allowing us to visualize and quantify these properties.
Methodologies such as Density Functional Theory (DFT) have become indispensable tools for the modern chemist. DFT calculations allow us to determine the electronic structure of molecules with a high degree of accuracy, providing insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and the transition states of chemical reactions. This information is invaluable for predicting where and how a molecule is likely to react.
Unveiling the Electronic Landscape of this compound
The reactivity of this compound is dictated by the interplay of its constituent atoms and their arrangement within the pyrimidine ring. The two nitrogen atoms, being highly electronegative, withdraw electron density from the ring, rendering it electron-deficient. This effect is further amplified by the presence of two strongly electron-withdrawing chlorine atoms and the carbonyl group.
Tautomerism: A Key Consideration
It is important to recognize that this compound can exist in tautomeric forms: the lactam form (3H-pyrimidin-4-one) and the lactim form (pyrimidin-4-ol). Computational studies on related hydroxypyrimidines have shown that the lactam form is generally the more stable tautomer in the gas phase and in solution, a preference driven by factors such as aromaticity and intramolecular hydrogen bonding. For the purpose of this guide, we will focus on the reactivity of the more prevalent lactam tautomer.
Mapping Reactivity with Molecular Orbitals and Electrostatic Potential
To predict the most likely sites for chemical attack, we turn to two key computational tools: Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps.
-
Frontier Molecular Orbital (FMO) Theory: FMO theory posits that the most significant interactions in a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The shape and energy of the LUMO can therefore reveal the most electrophilic sites in a molecule. In the case of this compound, the LUMO is expected to have its largest lobes located on the carbon atoms bearing the chlorine atoms (C2 and C6), as well as the carbonyl carbon (C4). This indicates that these positions are the most susceptible to nucleophilic attack.
-
Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or orange) are electron-rich and represent likely sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show significant positive potential around the C2, C4, and C6 positions, confirming their electrophilic nature.
Caption: Predicted reactivity sites of this compound based on electronegativity.
Nucleophilic Aromatic Substitution (SNAr): The Predominant Reaction Pathway
Given its electron-deficient nature and the presence of good leaving groups (the chloride ions), the most characteristic reaction of this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Regioselectivity in SNAr Reactions
A key question in the reactivity of this compound is the regioselectivity of nucleophilic attack: will the incoming nucleophile attack at the C2 or the C6 position? (The C4 position, being a carbonyl carbon, will also be reactive, but typically towards stronger nucleophiles and under different conditions).
Computational studies on related dichloropyrimidines have consistently shown that nucleophilic attack is favored at the C4 and C6 positions over the C2 position. This preference can be explained by considering the stability of the Meisenheimer intermediate. When the nucleophile attacks at C6 (or C4 in other pyrimidines), the negative charge of the intermediate can be delocalized onto both of the ring nitrogen atoms, leading to a more stable intermediate. In contrast, attack at the C2 position allows for delocalization onto only one of the adjacent nitrogen atoms.
Caption: Simplified workflow for predicting the major product of SNAr.
A Comparative Look: Reactivity in the Context of Other Heterocycles
To fully appreciate the synthetic utility of this compound, it is instructive to compare its reactivity with that of other common heterocyclic building blocks.
| Heterocycle | Key Reactivity Features | Typical Reaction Conditions for SNAr |
| This compound | Highly activated towards SNAr at C2 and C6. | Mild to moderate conditions with a variety of nucleophiles. |
| 2,4-Dichloropyrimidine | Activated towards SNAr, with a preference for substitution at C4. | Mild to moderate conditions. |
| 2-Chloropyridine | Less reactive towards SNAr than dichloropyrimidines. | Requires more forcing conditions or activation. |
| 2,6-Dichloropyridine | Symmetrical, with both chloro groups being reactive. | Moderate to forcing conditions. |
This comparison highlights the enhanced reactivity of the dichloropyrimidinone scaffold, making it an attractive choice for syntheses where mild reaction conditions are desirable, for example, in the presence of sensitive functional groups.
Experimental Corroboration: From Theory to Practice
The computational predictions outlined above are well-supported by a wealth of experimental data. The synthesis of a vast number of kinase inhibitors, for instance, relies on the selective functionalization of dichloropyrimidine cores via SNAr reactions with various amine and thiol nucleophiles. These reactions are typically high-yielding and proceed under conditions that are compatible with a wide range of functional groups, a testament to the predictable and versatile reactivity of this scaffold.
A Note on Experimental Design
When planning a synthesis involving this compound, several factors should be considered to ensure the desired outcome:
-
Choice of Nucleophile: The strength and steric bulk of the nucleophile can influence the reaction rate and, in some cases, the regioselectivity.
-
Solvent: The polarity of the solvent can affect the stability of the Meisenheimer intermediate and thus the reaction rate.
-
Base: In reactions involving amine or thiol nucleophiles, a base is often required to deprotonate the nucleophile or to scavenge the HCl that is formed as a byproduct.
-
Temperature: While many SNAr reactions on this scaffold proceed at or near room temperature, heating may be necessary for less reactive nucleophiles.
Conclusion: A Computationally-Informed Approach to Synthesis
The computational studies on this compound and its analogs provide a robust framework for understanding and predicting its reactivity. By leveraging the insights from DFT calculations, FMO theory, and MEP maps, chemists can make informed decisions in the design of synthetic routes, leading to more efficient and successful outcomes. The highly electrophilic nature of the C2 and C6 positions, coupled with the predictable regioselectivity of SNAr reactions, cements the status of this compound as a cornerstone of modern medicinal chemistry. As computational tools continue to evolve in their predictive power, the synergy between theoretical and experimental chemistry will undoubtedly lead to the discovery of even more innovative and life-saving therapeutics based on this remarkable scaffold.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-3H-pyrimidin-4-one
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling of halogenated heterocyclic compounds like 2,6-Dichloro-3H-pyrimidin-4-one necessitates a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment from the potential hazards associated with this class of chemical.
Hazard Profile & Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of these disposal protocols. This compound is a chlorinated organic solid, a class of chemicals known for potential toxicity and environmental persistence.[1] Its specific hazard profile dictates the stringent handling and disposal measures required.
The primary causality for these procedures is the compound's classification as hazardous. Exposure can lead to significant health effects, and improper release can harm ecosystems.[1][2] Therefore, every step is designed to minimize exposure and ensure the complete and safe destruction of the waste material.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Source |
|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [2] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2] |
| Environmental Hazard | As a chlorinated organic compound, it poses a potential risk to aquatic life and may be persistent in the environment. |[1] |
Pre-Disposal Safety: PPE and Engineering Controls
Before handling waste, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE) to create a barrier between the researcher and the hazardous material.
-
Engineering Controls : All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood.[3][4] This is crucial to contain dust and vapors, preventing respiratory exposure.[3]
-
Personal Protective Equipment (PPE) : A multi-layered PPE strategy is essential for comprehensive protection.[5]
-
Eye/Face Protection : Wear tightly fitting safety goggles with side shields, conforming to NIOSH (US) or EN 166 (EU) standards.[6] A face shield may be required for operations with a higher splash potential.[7][8]
-
Skin Protection : A flame-resistant lab coat and appropriate protective clothing are mandatory to minimize skin contact.[6][9] Use compatible, chemical-resistant gloves (e.g., nitrile) and ensure proper glove removal technique to avoid cross-contamination.[3] Gloves should be changed immediately if contamination is suspected.[7]
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a government-approved particulate filter respirator (e.g., NIOSH-approved N95 or P2 equivalent) is necessary.[3]
-
Step-by-Step Disposal Protocol
The disposal of this compound must be methodical to ensure safety and compliance. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[4][6]
Step 1: Waste Segregation
The principle of waste segregation is critical for proper disposal. As a halogenated organic solid, this compound must be collected separately from other waste streams.
-
Action : Designate a specific waste container solely for this compound and other compatible chlorinated solid wastes.
-
Causality : Mixing chlorinated and non-chlorinated waste streams complicates the disposal process and significantly increases costs.[10] Halogenated wastes require high-temperature incineration with specialized flue gas scrubbing to neutralize the resulting acidic gases (e.g., hydrogen chloride), a process distinct from standard solvent recovery or non-halogenated incineration.[1][11]
Step 2: Containerization
Proper containment is essential to prevent leaks and accidental exposure during storage and transport.
-
Action : Use a robust, leak-proof container with a secure, tight-fitting lid. The container must be compatible with the chemical. Place a label on the container before adding any waste.
-
Labeling : The label must be clear and unambiguous, including:
-
Causality : Clear and accurate labeling prevents accidental mixing of incompatible wastes and ensures that waste handlers are fully aware of the container's contents and associated dangers, facilitating safe and compliant disposal.[4]
Step 3: Temporary On-Site Storage
Waste containers must be stored safely and securely while awaiting pickup by a licensed disposal service.
-
Action : Keep the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[4][9]
-
Causality : Storing hazardous waste in a designated, controlled area prevents accidental spills, limits personnel exposure, and ensures the container is kept away from incompatible materials such as strong oxidizing agents, which could cause a dangerous reaction.[4][12]
Step 4: Final Disposal
The final step is the transfer of the waste to a facility capable of managing it correctly.
-
Action : Arrange for the collection of the waste container by a licensed and certified hazardous waste disposal company.
-
Causality : This is the only legally and environmentally acceptable method of disposal.[4][6][13] These companies will transport the waste to a specialized facility for controlled high-temperature incineration. This method ensures the complete destruction of the compound into less harmful components and incorporates flue gas scrubbing to prevent the release of pollutants like hydrogen chloride and molecular chlorine into the atmosphere.[1][11]
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and organized response is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate and Secure : Immediately alert personnel in the area and evacuate the immediate vicinity of the spill.[4]
-
Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.[3][4]
-
Don PPE : Before attempting any cleanup, don the full PPE as described in Section 2.[3][13]
-
Contain : Prevent the spread of the solid material. Do not use water to clean up, as this can spread contamination.
-
Clean-Up : Use dry methods for cleanup.[14] Carefully sweep the material or use a HEPA-filtered vacuum. Avoid any action that generates dust.
-
Collect : Place all contaminated material (spilled substance, absorbent pads, contaminated gloves, etc.) into a designated hazardous waste container and label it appropriately.[13]
-
Decontaminate : Thoroughly wash the spill area with soap and water after the solid material has been removed. Collect the cleaning water and any contaminated materials as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for the handling and disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to this structured protocol—from understanding the inherent hazards to ensuring final destruction via a licensed contractor—researchers can effectively mitigate risks to themselves, their colleagues, and the environment. This commitment to best practices is integral to the integrity and sustainability of scientific advancement.
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Essential Protective Measures for Handling 2,6-Dichloro-3H-pyrimidin-4-one: A Senior Scientist's Field Guide
This document provides a comprehensive operational guide to the safe handling of 2,6-Dichloro-3H-pyrimidin-4-one (CAS No. 120977-94-8). As a chlorinated pyrimidine derivative, this compound presents specific hazards that necessitate stringent adherence to safety protocols. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with the knowledge to manage risk effectively. Our objective is to ensure your safety and the integrity of your work by establishing self-validating protocols grounded in established safety science.
Hazard Analysis: Understanding the Risks
A thorough risk assessment is the cornerstone of safe laboratory practice. This compound is a solid compound with a specific hazard profile that dictates our choice of personal protective equipment (PPE). The primary risks are associated with irritation to the skin, eyes, and respiratory system, as well as harm if ingested or inhaled.[1][2]
The Globally Harmonized System (GHS) classifications for this chemical provide a clear directive for our safety protocols.[1][2]
| Hazard Category | GHS Classification & Statement | Required Protective Barrier |
| Skin Contact | H315: Causes skin irritation. | Chemical-resistant gloves and a fully-fastened lab coat are mandatory. For tasks with a higher risk of dust generation, disposable sleeves or a chemical-resistant apron should be added. |
| Eye Contact | H319: Causes serious eye irritation. | Splash-proof safety goggles are the minimum requirement. A full face shield must be worn over the goggles during procedures with a high potential for splashing or dust dispersal (e.g., weighing, transferring powder).[3] |
| Inhalation | H335: May cause respiratory irritation. H332: Harmful if inhaled. | All handling of the solid compound must occur within a certified chemical fume hood to minimize airborne particles.[4] If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator is required.[3] |
| Ingestion | H302: Harmful if swallowed. | Standard laboratory practice of prohibiting eating, drinking, and smoking in the work area is essential. Proper glove removal technique is critical to prevent secondary contamination.[5] |
Core Directive: Selecting Your Personal Protective Equipment
PPE is the final barrier between you and the chemical agent; its selection and use must be deliberate and informed.[6] The choice of PPE is dictated by the task-specific risk level.
A. Eye and Face Protection: The Non-Negotiable First Line
Given its classification as a serious eye irritant (H319), robust eye protection is mandatory.[2][3]
-
Minimum Requirement: ANSI Z87.1-rated, splash-proof chemical goggles that form a seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against fine dusts or splashes from all angles.
-
Elevated Risk Tasks: When weighing the powder, preparing solutions, or in any scenario with a risk of aerosolization, a full-face shield must be worn over safety goggles. This provides a secondary barrier, protecting the entire face from splashes and airborne particles.[7]
B. Skin and Body Protection: Preventing Dermal Exposure
The compound's ability to cause skin irritation (H315) necessitates careful selection of protective garments.
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always check the manufacturer's compatibility chart for breakthrough times. Double-gloving is a best practice, especially during high-concentration work or extended procedures, as it provides an extra layer of protection in case the outer glove is compromised.
-
Lab Coat/Gown: A clean, fully-buttoned lab coat made of a low-permeability material is required. For large-scale operations or when cleaning spills, a disposable, chemical-resistant gown (e.g., Tyvek) is recommended.[5]
-
Footwear: Fully enclosed, chemical-resistant footwear is required. Open-toed shoes or porous cloth sneakers are strictly forbidden in the laboratory.
C. Respiratory Protection: When Engineering Controls Are Not Enough
The primary method for controlling inhalation hazards is to use engineering controls, specifically a chemical fume hood.[4][8] However, in certain situations, respiratory protection is essential.
-
Standard Operations: All weighing and handling of this compound powder must be performed inside a certified chemical fume hood.
-
Emergency Situations: In the event of a large spill outside of a fume hood, or if you experience any respiratory irritation, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is necessary.[3] All personnel who may need to wear a respirator must be properly fit-tested and trained in its use as per OSHA regulations.
Operational Protocol: A Self-Validating Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following diagram and steps outline the mandatory sequence of operations.
Caption: PPE workflow for handling this compound.
Step-by-Step Guidance
-
Risk Assessment: Before beginning, review the Safety Data Sheet (SDS) and assess the specific risks of your procedure. Ensure you know the location and operation of emergency equipment like safety showers and eyewash stations.
-
Preparation: Assemble all necessary chemicals and equipment inside the chemical fume hood before donning your final layer of PPE. Verify the fume hood is functioning correctly.
-
Donning PPE (Putting On):
-
Step 1: Put on your lab coat and fasten it completely.
-
Step 2: Put on inner nitrile gloves.
-
Step 3: Put on splash-proof safety goggles.
-
Step 4: Put on outer nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Step 5: If required by your risk assessment, put on a face shield.
-
-
Handling: Perform all manipulations of the chemical within the fume hood, keeping the sash at the lowest practical height.
-
Decontamination: After handling, decontaminate any surfaces and equipment that may have come into contact with the chemical, using an appropriate cleaning agent.
-
Doffing PPE (Taking Off): This process is critical to avoid cross-contamination.
-
Step 1 (Inside Hood): If wearing outer gloves, remove them first by peeling them off without touching the outside surface. Dispose of them in the designated solid waste container.
-
Step 2 (Exiting Work Area): Remove your face shield (if used).
-
Step 3: Remove your lab coat, folding the contaminated outside inwards.
-
Step 4: Remove your safety goggles.
-
Step 5: Remove your final pair of gloves, peeling one off with the other gloved hand, then using the clean hand to slide under the cuff of the remaining glove to remove it.
-
-
Disposal: Dispose of all contaminated PPE in a clearly labeled hazardous waste container, in accordance with your institution's and local regulations.[3][9] Do not discard contaminated items in the regular trash.
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
By integrating this expert-validated guidance into your daily operations, you build a robust culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
PubChem. This compound. National Institutes of Health. Available from: [Link]
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Porphyrin-Systems. This compound. Available from: [Link]
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CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Available from: [Link]
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EHS. Discover the Various Types of PPE for Optimal Chemical Safety. Available from: [Link]
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OSHwiki. Occupational exposure limit values. European Agency for Safety and Health at Work. Available from: [Link]
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Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. Available from: [Link]
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Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Available from: [Link]
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Health and Safety Authority. 2024 Code of Practice for the Safety, Health and Welfare at Work (Chemical, Physical and Biological Agents) Regulations 2024. Available from: [Link]
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Safety & Work. Occupational Exposure Limits to Prevent Chemical Risks. Available from: [Link]
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Environmental Health & Safety Services. Personal Protective Equipment. Available from: [Link]
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Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Available from: [Link]
Sources
- 1. This compound | 120977-94-8 [sigmaaldrich.com]
- 2. This compound – porphyrin-systems [porphyrin-systems.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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- 9. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
